Tert-butyl 3-azidopiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-azidopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEDNWKXANROGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338223 | |
| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129888-61-5 | |
| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Tert-Butyl 3-Azidopiperidine-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of the synthetic routes to tert-butyl 3-azidopiperidine-1-carboxylate, a pivotal building block in medicinal chemistry and drug development. The azido-piperidine moiety is a versatile synthon, serving as a masked primary amine or as a participant in bioorthogonal "click" chemistry reactions. This document details the most reliable and field-proven methodologies for its preparation, focusing on the conversion from the readily available precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. We will dissect two primary synthetic strategies: the venerable Mitsunobu reaction and the classic two-step mesylation-azide displacement. The guide emphasizes the underlying chemical principles, stereochemical control, practical experimental considerations, and safety protocols necessary for successful synthesis.
Introduction: Strategic Importance and Retrosynthesis
The piperidine ring is a privileged scaffold, appearing in numerous pharmaceutical agents due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space.[1] Functionalization at the 3-position is particularly crucial for interacting with biological targets. The introduction of an azide group at this position, as in this compound (CAS 129888-61-5), provides a stable yet reactive handle for further molecular elaboration.[2]
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a strategic choice, effectively deactivating the ring nitrogen towards undesired side reactions while being readily removable under acidic conditions.[3] The primary challenge in the synthesis of this target molecule lies in the efficient and stereocontrolled introduction of the azide functionality.
A logical retrosynthetic analysis reveals that the most direct precursor is the corresponding alcohol, tert-butyl 3-hydroxypiperidine-1-carboxylate. This precursor is commercially available in both racemic and enantiomerically pure forms, such as the (S)-enantiomer (CAS 143900-44-1).[4][5] The synthesis of the precursor itself typically involves the Boc-protection of 3-hydroxypiperidine or the asymmetric reduction of N-Boc-3-piperidone.[6][7][8] Our focus, however, will be on the critical transformation of the hydroxyl group to the azide.
Caption: Retrosynthetic disconnection of the target azide.
Synthesis of the Key Precursor: (S)-1-Boc-3-hydroxypiperidine
While racemic material is useful, many pharmaceutical applications demand stereochemical purity. (S)-1-Boc-3-hydroxypiperidine is a key intermediate for drugs like the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5][7] A highly efficient method for its preparation is the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone (CAS 98977-36-7), using a ketoreductase (KRED) enzyme.[9]
Biocatalytic reduction offers exceptional enantioselectivity (often >99% ee) under mild, environmentally friendly conditions, circumventing the need for expensive chiral resolving agents or metal catalysts.[6][10]
Experimental Protocol: Asymmetric Bioreduction of N-Boc-3-piperidone
This protocol is a representative example based on established literature.[7][10]
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing a suitable ketoreductase (e.g., from a bacterial source) in E. coli. A co-expressed glucose dehydrogenase (GDH) is typically used for cofactor (NADPH) regeneration.
-
Reaction Setup: In a temperature-controlled vessel at 30 °C, prepare a phosphate buffer (pH 7.5).
-
Reagent Addition: Add the whole-cell catalyst, glucose (for the GDH regeneration system), and NAD+.
-
Substrate Addition: Add N-Boc-3-piperidone as a solution in a water-miscible solvent like isopropanol.
-
Reaction Monitoring: Stir the reaction mixture for 16-24 hours. Monitor the conversion of the ketone to the alcohol by TLC or HPLC.
-
Workup: Upon completion, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.
Core Synthesis: From Alcohol to Azide
The conversion of the secondary alcohol in Boc-3-hydroxypiperidine to the corresponding azide is the cornerstone of this synthesis. This transformation universally proceeds with an inversion of stereochemistry, a classic feature of Sₙ2-type reactions. For example, starting with (S)-1-Boc-3-hydroxypiperidine will yield (R)-1-Boc-3-azidopiperidine.
Method A: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups, including azides, with complete stereochemical inversion.[11] The reaction is a "redox condensation" promoted by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13]
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate.[11] This intermediate deprotonates the acidic azide source (hydrazoic acid, often generated in situ from sodium azide and an acid, or using diphenylphosphoryl azide - DPPA) and activates the alcohol by forming a highly reactive oxyphosphonium salt. The resulting azide anion then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.
Caption: Workflow for the Mitsunobu azidation reaction.
Detailed Protocol: Mitsunobu Azidation[12]
-
Inert Atmosphere: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add a solution of (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add triphenylphosphine (1.2 eq). If using a pre-formed azide source, add it now (e.g., DPPA, 1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The characteristic orange/red color may dissipate as the reaction proceeds.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 to 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.
-
Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu workups is the removal of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct.[14] The crude residue can be dissolved in diethyl ether, which may cause some of the byproducts to precipitate. After filtration, the organic layer is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-Boc-3-azidopiperidine.
Method B: Two-Step Sulfonylation and Sₙ2 Displacement
A classic and highly reliable alternative to the Mitsunobu reaction involves a two-step sequence: activation of the alcohol as a sulfonate ester (a superb leaving group), followed by displacement with an azide salt. Methanesulfonyl chloride (MsCl) is commonly used for this activation.
Causality and Mechanism: The hydroxyl group is a poor leaving group. In the first step, it is converted to a mesylate (-OMs) by reaction with MsCl in the presence of a non-nucleophilic base like triethylamine (TEA). This mesylate is an excellent leaving group. In the second step, sodium azide (NaN₃), a potent nucleophile, displaces the mesylate group via a backside Sₙ2 attack, leading to the desired azide with inversion of configuration.
Caption: Workflow for the two-step mesylation-azidation route.
Detailed Protocol: Two-Step Mesylation and Azidation
Step 1: Synthesis of tert-butyl (S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate [15]
-
Reaction Setup: Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under nitrogen. Add triethylamine (1.5 eq).
-
Cooling: Cool the solution to 0 °C.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Displacement
-
Reaction Setup: Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃) (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete by TLC/LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure (R)-1-Boc-3-azidopiperidine.
Comparative Analysis and Safety
Both methods are effective for the desired transformation. The choice often depends on reagent availability, scale, and downstream purification considerations.
| Feature | Mitsunobu Reaction | Two-Step Mesylation/Azidation |
| Stereochemistry | Inversion[12] | Inversion (at azide step) |
| Number of Steps | One pot from alcohol | Two distinct steps |
| Key Reagents | PPh₃, DEAD/DIAD, Azide Source | MsCl, TEA, NaN₃ |
| Common Solvents | THF, Dioxane | DCM (Step 1), DMF (Step 2) |
| Pros | - Single operation- Mild conditions | - Avoids difficult-to-remove byproducts (TPPO)- Reagents are generally less expensive |
| Cons | - Stoichiometric amounts of byproducts (TPPO, hydrazine) are formed, complicating purification[14]- DEAD/DIAD are hazardous | - Requires isolation of an intermediate (though often used crude)- Two separate reaction setups |
Critical Safety Considerations
-
Azide Compounds: Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. While the target molecule is generally stable, it is crucial to handle it with care. Avoid heating concentrated solutions to dryness. Sodium azide (NaN₃) is highly toxic and reacts with acid to form highly toxic and explosive hydrazoic acid (HN₃). All manipulations should be performed in a well-ventilated fume hood.
-
Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are shock-sensitive and should be handled with care.
Conclusion
The synthesis of this compound is a well-established process critical for the development of advanced pharmaceutical intermediates. The two primary routes, the Mitsunobu reaction and the two-step sulfonylation-displacement sequence, offer reliable and stereocontrolled access to this valuable building block from its corresponding alcohol precursor. The Mitsunobu reaction provides an elegant one-pot solution, while the two-step method offers a more classical approach that can be easier to purify at scale. The choice of method should be guided by a careful consideration of reaction scale, purification capabilities, and safety infrastructure. Both pathways underscore fundamental principles of organic synthesis, providing a robust foundation for researchers and drug development professionals.
References
- Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine - Benchchem.
-
Mitsunobu reaction - Wikipedia. [Link]
- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxyl
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. [Link]
-
Modified Mitsunobu coupling of alcohol 3 and a variety of pyridinols a - ResearchGate. [Link]
- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem.
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem. [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem. [Link]
-
tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate - PubChem. [Link]
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Synthesis method for N-Boc-3-piperidone.
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate | C11H21NO5S | CID 24795796 - PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]
- 3. nbinno.com [nbinno.com]
- 4. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 9. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate | C11H21NO5S | CID 24795796 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate applications in synthesis
An In-depth Technical Guide: (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Applications in Synthesis
Abstract
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate (CAS No. 625471-18-3) has emerged as an exceptionally valuable chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, which features a piperidine scaffold with a stereodefined center at the C-3 position, a primary amine for versatile functionalization, and a tert-butoxycarbonyl (Boc) protected secondary amine, offers a unique combination of reactivity and stability.[1] This guide provides an in-depth exploration of the synthesis, chiral resolution, and diverse applications of this compound, with a particular focus on its pivotal role in the development of high-value pharmaceutical agents. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols, and illustrate key workflows to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic intermediate.
Introduction: The Strategic Advantage of a Chiral Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products.[3][4][5][6] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. The introduction of a chiral center, as seen in (S)-3-aminopiperidine, significantly enhances its utility, allowing for the development of enantiomerically pure drugs with improved potency, selectivity, and reduced off-target effects.[1][3][5]
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate is a strategically designed intermediate that capitalizes on these advantages. The key features are:
-
A Pre-defined Stereocenter: The (S)-configuration at the C-3 position simplifies the synthesis of enantiomerically pure target molecules, eliminating the need for costly and often low-yielding chiral separations at later stages.[1]
-
Orthogonal Protection: The piperidine nitrogen is protected with a Boc group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This protection scheme directs reactivity towards the free primary amine at the C-3 position, preventing undesired side reactions and enabling controlled, sequential functionalization.[1]
-
Versatile Primary Amine: The nucleophilic primary amine serves as a handle for a vast array of chemical transformations, including amidation, alkylation, and reductive amination, making it a cornerstone for building molecular complexity.
Synthesis and Procurement of Enantiopure Material
The procurement of enantiomerically pure (S)-1-Boc-3-aminopiperidine is the critical first step for its application in synthesis. The industrial production typically involves the synthesis of a racemic mixture followed by a robust resolution process.
Synthesis of Racemic 3-Aminopiperidine
The most common route to racemic 3-aminopiperidine involves the hydrogenation of 3-aminopyridine. This reaction is often carried out using heterogeneous catalysts like rhodium or platinum on carbon supports.[7]
Chiral Resolution: Isolating the (S)-Enantiomer
Classical resolution via the formation of diastereomeric salts is the most prevalent and industrially scalable method for separating the enantiomers of 3-aminopiperidine.[8][9] This process exploits the different physical properties (primarily solubility) of the salts formed between the racemic amine and a chiral acid.
Causality Behind the Choice of Resolving Agent: The selection of the resolving agent is crucial for an efficient separation. The ideal agent forms a stable, crystalline salt with one enantiomer while the salt of the other enantiomer remains in solution. Commonly used and effective agents for 3-aminopiperidine include:
The choice often depends on factors like cost, availability, and the specific crystallization kinetics in a given solvent system.
Asymmetric Synthesis Routes
While resolution is common, direct asymmetric synthesis methods are of great interest as they can be more atom-economical. Key strategies include:
-
Enzymatic Transamination: Biocatalysis using transaminases can convert a prochiral ketone, 1-Boc-3-piperidone, directly into the chiral amine with high enantioselectivity.[12][13] This method is advantageous due to its mild reaction conditions and high specificity.[12]
-
Chiral Pool Synthesis: Starting from readily available chiral molecules like L-glutamic acid provides an alternative pathway to enantiomerically pure piperidine derivatives.[14]
Final Step: Boc Protection
Once the desired (S)-3-aminopiperidine enantiomer is isolated, the secondary amine of the piperidine ring is protected. This is a straightforward and high-yielding reaction using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[14]
Caption: Workflow for Synthesis and Chiral Resolution.
Core Applications in Pharmaceutical Synthesis
The utility of (S)-1-Boc-3-aminopiperidine is most evident in its application as a key intermediate in the synthesis of complex pharmaceuticals.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A primary application of chiral 3-aminopiperidines is in the synthesis of "gliptins," a class of drugs used to treat type 2 diabetes by inhibiting the DPP-4 enzyme.[9][14][15][16] While several prominent drugs like Linagliptin and Alogliptin utilize the (R)-enantiomer, the synthesis principles underscore the critical importance of the aminopiperidine scaffold and its stereochemistry.[7][11][17]
The synthesis of Linagliptin involves the nucleophilic substitution of a bromine atom on a xanthine core by the primary amine of (R)-3-aminopiperidine.[7] Using the Boc-protected version, (R)-1-Boc-3-aminopiperidine, is a common strategy to prevent side reactions, such as the secondary piperidine nitrogen competing in the substitution reaction.[18][19] A final deprotection step under acidic conditions reveals the secondary amine in the final drug molecule.[18]
Caption: General scheme for DPP-4 inhibitor synthesis.
Peptidomimetics and Constrained Peptides
(S)-1-Boc-3-aminopiperidine is an excellent tool for creating peptidomimetics—molecules that mimic the structure of natural peptides but possess improved drug-like properties.[20] Incorporating the rigid piperidine scaffold into a peptide backbone introduces a conformational constraint.[20]
Causality Behind This Application:
-
Enhanced Stability: Natural peptides are often rapidly degraded by proteases in the body. The non-natural aminopiperidine linkage is resistant to enzymatic cleavage, increasing the peptide's half-life.[20]
-
Increased Affinity: By locking the peptide into a specific bioactive conformation, the molecule can bind more tightly and selectively to its target receptor, leading to higher potency.[20]
The building block can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[20]
Caption: Workflow for SPPS with (S)-1-Boc-3-aminopiperidine.
Quantitative Data & Physicochemical Properties
A thorough understanding of the compound's properties is essential for experimental design.
| Property | Value | Source(s) |
| CAS Number | 625471-18-3 | [21][22][23] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [21][22][23] |
| Molecular Weight | 200.28 g/mol | [21][22][23] |
| Appearance | Colorless to light yellow liquid, gum, or semi-solid | [24] |
| Boiling Point | ~277.3 °C at 760 mmHg | [22][24] |
| Density | ~1.0 g/cm³ | [24] |
| Solubility | Soluble in dimethylsulfoxide (DMSO) and other organic solvents | [22][24] |
| Storage Conditions | 2-8°C, under inert atmosphere | [22] |
Experimental Protocols
The following protocols are provided as self-validating systems, adapted from established literature, to guide experimental work.
Protocol 1: Chiral Resolution of (±)-3-Aminopiperidine
(Adapted from BenchChem Technical Support Documentation)[8]
Objective: To isolate one enantiomer of 3-aminopiperidine via diastereomeric salt formation.
Materials:
-
Racemic 3-aminopiperidine dihydrochloride
-
Dibenzoyl-D-tartaric acid
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (e.g., 46-48%)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Free Base Liberation: Dissolve racemic 3-aminopiperidine dihydrochloride in methanol. Cool the solution in an ice-water bath. Add NaOH solution dropwise to liberate the free base (pH > 12). Stir the mixture at room temperature.
-
Salt Formation: To the solution containing the free base, add a solution of dibenzoyl-D-tartaric acid in methanol. Heat the mixture to approximately 60°C for 2 hours.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with cold methanol and then MTBE.
-
Liberation of Chiral Amine: Treat the isolated salt with a strong base (e.g., NaOH solution) to liberate the enantiomerically enriched free amine, which can then be extracted with an organic solvent.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC after derivatization.
Protocol 2: N-Boc Protection of (S)-3-Aminopiperidine
(Adapted from BenchChem Application Notes)[14]
Objective: To selectively protect the secondary amine of the piperidine ring.
Materials:
-
(S)-3-Aminopiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Ethanol (EtOH)
-
Aqueous sodium hydroxide (NaOH) (1.1 eq)
Procedure:
-
Setup: In a four-necked flask equipped with a stirrer and dropping funnels, charge ethanol and (S)-3-aminopiperidine.
-
Cooling: Cool the stirred mixture to a temperature between 10-15°C.
-
Addition: Slowly and simultaneously add di-tert-butyl dicarbonate and the aqueous NaOH solution through separate dropping funnels, maintaining the temperature and a basic pH.
-
Reaction: Stir the reaction mixture at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.
Conclusion
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern synthesis.[1] Its combination of a pre-defined stereocenter and an orthogonal protection strategy provides an efficient and predictable pathway for the construction of complex, high-value molecules.[1] For researchers in pharmaceutical and agrochemical development, mastering the application of this building block is a critical component for streamlining synthetic routes, reducing development timelines, and ultimately enabling breakthroughs in chemical research.
References
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Google Search.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed.
- Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. (2025). Benchchem.
- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz
- Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. (2025). Benchchem.
- Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Deriv
- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxyl
- An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. (2025). Benchchem.
- (S)-(-)-3-Amino-2-piperidone. Chem-Impex.
- Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. (2021). PubMed.
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. (2025). Benchchem.
- (S)-1-Boc-3-aminopiperidine 97% | CAS: 625471-18-3. AChemBlock.
- Preparation of ( R )-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. (2021).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Technical Support Center: Chiral Synthesis of Aminopiperidines. (2025). Benchchem.
- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. (2025). Benchchem.
- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE.
- 625471-18-3 | MFCD03094718 | (S)-1-Boc-3-aminopiperidine. AA Blocks.
- Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. (2025). Benchchem.
- Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. (2020).
- LINAGLIPTIN - API SYNTHESIS. (2015).
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020).
- Novel preparation process of linagliptin.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar.
- 625471-18-3 | (S)-1-Boc-3-aminopiperidine. ChemScene.
- (PDF) PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. (2015). Google Search.
- 625471-18-3|(S)
- PROCESSES FOR THE PREPARATION OF BOC-LINAGLIPTIN. (2022).
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020).
- What is (R)
- 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem.
- CAS No : 188111-79-7 | Product Name : tert-Butyl (R)
- (S)
- 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem.
- (S)
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024).
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH.
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). PMC - NIH.
- (R)-1-Boc-3-Aminopiperidine synthesis. ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 625471-18-3|(S)-tert-Butyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 18. API SYNTHESIS INTERNATIONAL: LINAGLIPTIN [apisynthesisint.blogspot.com]
- 19. data.epo.org [data.epo.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. (S)-1-Boc-3-aminopiperidine 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]
- 22. aablocks.com [aablocks.com]
- 23. chemscene.com [chemscene.com]
- 24. echemi.com [echemi.com]
Tert-butyl 3-azidopiperidine-1-carboxylate CAS number 129888-61-5 properties
An In-depth Technical Guide to Tert-butyl 3-azidopiperidine-1-carboxylate (CAS 129888-61-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile heterocyclic building block crucial in modern organic synthesis and medicinal chemistry. We will delve into its core properties, safe handling procedures, synthetic strategies, key reactions, and applications, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical Properties
This compound, identified by CAS number 129888-61-5, is a bifunctional molecule designed for strategic chemical transformations.[1] Its structure incorporates a piperidine ring, a common scaffold in bioactive molecules, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group.[2] The key functionality lies in the azido (-N₃) group at the 3-position, which serves as a versatile precursor for amines or as a participant in bioorthogonal reactions.
The Boc protecting group provides stability during various synthetic steps and can be selectively removed under acidic conditions when the piperidine nitrogen is needed for subsequent reactions.[2] The azide group is a high-energy moiety that is central to the compound's reactivity profile.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 129888-61-5 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₈N₄O₂ | [3][4][5] |
| Molecular Weight | 226.28 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 1-Piperidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester | [3] |
| SMILES | [N-]=[N+]=NC1CN(CCC1)C(OC(C)(C)C)=O | [5] |
| Typical Purity | ≥95% | [5] |
| Recommended Storage | 2-8°C, keep container tightly closed in a dry, well-ventilated place. | [2][6][7] |
Safety, Handling, and Storage
Proper handling of this compound is essential due to its chemical properties. While the molecule is generally stable under recommended storage conditions, the presence of the azide group warrants specific precautions. Organic azides can be energetic and potentially explosive, particularly with heat, shock, or when concentrated. However, the risk is generally lower for larger molecules like this one compared to smaller, more volatile azides.
Table 2: GHS Hazard Information and Precautionary Measures
| Category | Information | Best Practices |
| Health Hazards | May be harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation.[6][7] | Use in a well-ventilated area or fume hood. Avoid breathing dust or vapors. Do not ingest. |
| Personal Protection | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6][8] | Ensure an eyewash station and safety shower are readily accessible.[7] |
| Handling | Avoid contact with skin and eyes. Wash face and hands thoroughly after handling.[6][7][8] Avoid dust formation. | Handle in accordance with good industrial hygiene and safety practices. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7] Cold-chain transportation may be required.[4] | Store away from incompatible materials. |
| Incompatibilities | Strong acids and oxidizing agents.[6] | Avoid contact with these materials to prevent vigorous or exothermic reactions. |
Synthetic Strategy and Rationale
The synthesis of this compound typically proceeds from a readily available, Boc-protected piperidine precursor. A common and logical pathway involves the nucleophilic substitution of a suitable leaving group with an azide salt. This approach leverages established, high-yielding reactions familiar to synthetic chemists.
A validated precursor is tert-butyl 3-hydroxypiperidine-1-carboxylate. The hydroxyl group is not a good leaving group itself and must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups for Sₙ2 reactions. The subsequent reaction with sodium azide (NaN₃), usually in a polar aprotic solvent like DMF, proceeds via an Sₙ2 mechanism to install the azide group, likely with inversion of stereochemistry if a chiral starting material is used.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis via Mesylation and Azidation
-
Mesylation: To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions. The reaction is run at 0°C to control the initial exotherm.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Mesylation): Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate.
-
Causality: The aqueous washes remove excess reagents and salts, purifying the desired intermediate.
-
-
Azidation: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0-3.0 eq.) to the solution.
-
Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation while leaving the azide nucleophile highly reactive.
-
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
Work-up (Azidation): After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Core Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from the distinct and predictable reactivity of its two primary functional groups.
A. Reduction of the Azide to a Primary Amine
The most common transformation is the reduction of the azide to a primary amine, yielding tert-butyl 3-aminopiperidine-1-carboxylate.[9] This reaction opens the door to a vast array of subsequent functionalizations, such as amide bond formation, reductive amination, or sulfonylation.
Common Reduction Methods:
-
Catalytic Hydrogenation: H₂, Palladium on Carbon (Pd/C) in a solvent like methanol or ethanol. This is a clean and efficient method.
-
Staudinger Reaction: Triphenylphosphine (PPh₃) followed by hydrolysis. This is a mild method that avoids the use of heavy metals.
-
Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) can also be used, though they are less chemoselective and may also reduce the Boc-carbonyl if not controlled.
Caption: Reduction of the azide to a primary amine.
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group is an ideal handle for "click chemistry," a class of reactions known for their high efficiency, mild conditions, and selectivity.[2] The CuAAC reaction with a terminal alkyne produces a stable 1,2,3-triazole linkage, a common isostere for amide bonds in medicinal chemistry. This allows for the straightforward coupling of the piperidine scaffold to other molecules or fragments in drug discovery programs.[2]
Caption: Azide-Alkyne Cycloaddition (CuAAC) reaction.
C. Deprotection of the Boc Group
The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane or methanol. This unmasks the piperidine nitrogen, allowing it to be used as a nucleophile for further elaboration of the molecular scaffold.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate and building block.[10] Its utility is found in:
-
Scaffold Elaboration: The piperidine ring is a privileged structure in many CNS, cardiovascular, and metabolic drugs. This building block provides a pre-functionalized and protected core for building more complex molecules.[2]
-
Fragment-Based Drug Discovery (FBDD): The molecule can be used to link different pharmacophoric fragments together via the triazole linkage formed from click chemistry.
-
Combinatorial Chemistry: The dual reactivity allows for the rapid synthesis of libraries of compounds. For example, one could generate a series of triazoles and then deprotect the Boc group to create a secondary library through reactions at the piperidine nitrogen.
-
Synthesis of APIs: The corresponding amine, tert-butyl 3-aminopiperidine-1-carboxylate, is a key intermediate in the synthesis of several drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin and Alogliptin, used for treating type 2 diabetes.[10][11] The azido compound serves as a direct and reliable precursor to this critical intermediate.[9]
Conclusion
This compound (CAS 129888-61-5) is a strategically designed chemical intermediate of significant value to the scientific research community. Its robust Boc-protected piperidine core, combined with the versatile reactivity of the azide group, provides a reliable and efficient tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction pathways enables researchers to fully leverage its potential in accelerating the discovery and development of novel therapeutics.
References
- Cas 129888-61-5,1-Piperidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester | lookchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 8).
- SAFETY DATA SHEET - ChemPoint.com. (2015, March 11).
- This compound | 129888-61-5. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 129888-61-5|this compound|BLD Pharm. (n.d.).
- This compound 95% | CAS: 129888-61-5 | AChemBlock. (n.d.).
- Key Building Blocks: Procuring Tert-Butyl 3-aminopiperidine-1-carboxylate for Synthesis. (2026, January 12).
- CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.).
- Tert-butyl 4-azidopiperidine-1-carboxylate - MySkinRecipes. (n.d.).
- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents. (n.d.).
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI. (n.d.).
Sources
- 1. This compound | 129888-61-5 [sigmaaldrich.com]
- 2. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 3. Cas 129888-61-5,1-Piperidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester | lookchem [lookchem.com]
- 4. bldpharm.com [bldpharm.com]
- 5. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chempoint.com [chempoint.com]
- 9. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Azide Introduction for Tert-butyl 3-azidopiperidine-1-carboxylate Synthesis
Abstract
Tert-butyl 3-azidopiperidine-1-carboxylate is a critical building block in modern medicinal chemistry and drug development. Its protected piperidine scaffold combined with the versatile azide functionality makes it an invaluable intermediate for synthesizing complex nitrogen-containing heterocycles, often via click chemistry or reduction to the corresponding amine.[1] This guide provides an in-depth analysis of the primary synthetic methodologies for introducing the azide moiety, focusing on the underlying mechanisms, stereochemical outcomes, and practical considerations for laboratory execution. We will explore the two predominant pathways: a two-step activation-displacement sequence and the one-pot Mitsunobu reaction, offering detailed protocols and a comparative analysis to aid researchers in method selection.
Introduction: The Strategic Importance of the 3-Azidopiperidine Scaffold
The piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and bioactive molecules. The introduction of an azide group at the 3-position offers immense synthetic flexibility. The azide can act as a linchpin for molecular elaboration through several high-yield transformations:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," allowing for the facile formation of stable triazole linkages.[2]
-
Staudinger Reduction/Ligation: Mild reduction to an amine or direct ligation with phosphines to form amide bonds.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A bioorthogonal reaction enabling conjugation without the need for a cytotoxic copper catalyst.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, enhancing the compound's stability and solubility in organic solvents while allowing for controlled deprotection under acidic conditions.[2] The primary challenge in synthesizing this target molecule lies in the efficient and stereocontrolled conversion of the hydroxyl group in the readily available precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate, into the azide. This conversion requires transforming the poor hydroxyl leaving group into a species susceptible to nucleophilic attack by the azide ion.
Core Synthetic Strategies: An Overview
Two principal mechanistic pathways dominate the synthesis of this compound from its corresponding alcohol. Both pathways achieve the same net transformation but differ significantly in execution, byproduct profiles, and mechanistic nuance.
-
Two-Step Activation & Displacement: This classical approach involves the explicit conversion of the alcohol into a derivative with a superior leaving group (e.g., a sulfonate ester), followed by a separate nucleophilic substitution step with an azide salt.
-
One-Pot In Situ Activation (Mitsunobu Reaction): This elegant method activates the hydroxyl group in situ using a phosphine and an azodicarboxylate, allowing for immediate displacement by an azide source in a single reaction vessel.[3]
The choice between these pathways depends on factors such as scale, desired stereochemical purity, and tolerance for specific reagents and byproducts.
The Two-Step Pathway: Sulfonate Ester Formation and SN2 Displacement
This robust and highly scalable method is a workhorse in organic synthesis. It relies on the fundamental principles of nucleophilic substitution.
Principle & Mechanism
The core of this strategy is a two-part process:
-
Activation: The hydroxyl group of N-Boc-3-hydroxypiperidine is converted into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. This transformation converts the poor leaving group (hydroxide, HO⁻) into an excellent, resonance-stabilized leaving group (mesylate or tosylate anion).
-
Displacement: The activated intermediate is then treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the sulfonate ester via a classic bimolecular nucleophilic substitution (SN2) reaction.[4]
A critical feature of the SN2 mechanism is the requisite backside attack of the nucleophile relative to the leaving group.[5] This geometric constraint leads to a predictable and complete inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[5][6] If the starting alcohol has a defined stereochemistry (e.g., R), the resulting azide product will have the opposite configuration (S).[7]
Diagram: Activation-Displacement Workflow
Caption: Workflow for the two-step azidation process.
Experimental Protocol: Mesylation and Azide Displacement
Step A: Synthesis of tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
-
Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of alcohol) in a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (TEA, 1.5 eq.) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step B: Synthesis of this compound
-
Dissolve the crude mesylate from Step A (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of mesylate).
-
Add sodium azide (NaN₃, 3.0 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.[8] Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[9][10]
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash extensively with water to remove DMF, and finally wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Data & Considerations
| Parameter | Mesylate (-OMs) | Tosylate (-OTs) | Considerations |
| Reagent | Methanesulfonyl chloride | p-Toluenesulfonyl chloride | MsCl is more reactive; TsCl is a solid, easier to handle. |
| Typical Yields | Activation: >95% (crude) | Activation: >95% (crude) | Tosylates are often crystalline, aiding purification if needed. |
| Displacement: 70-90% | Displacement: 70-90% | Overall yields are generally good for both routes. | |
| Stereocontrol | Complete Inversion (SN2) | Complete Inversion (SN2) | The stereospecificity of the SN2 reaction is highly reliable.[5] |
| Scalability | Excellent | Excellent | This method is well-suited for large-scale industrial synthesis. |
The One-Pot Pathway: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and milder alternative for converting alcohols directly to azides in a single step, proceeding with the same characteristic inversion of stereochemistry.[3][11]
Principle & Mechanism
Discovered by Oyo Mitsunobu, this reaction converts a primary or secondary alcohol into various functional groups.[3] The key is the in situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
The mechanism is complex but can be summarized as follows:
-
Betaine Formation: PPh₃, a strong nucleophile, attacks the electrophilic nitrogen of DEAD/DIAD, forming a betaine intermediate.[13]
-
Alcohol Activation: The acidic N-H of the protonated betaine is deprotonated by the alcohol, which then attacks the activated phosphorus atom. This forms an oxyphosphonium salt, converting the hydroxyl into an excellent leaving group (triphenylphosphine oxide, TPPO).[14]
-
Nucleophilic Displacement: The azide source, typically diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), provides the azide nucleophile.[12][15] This nucleophile performs an SN2 displacement on the carbon bearing the oxyphosphonium group, again resulting in a complete inversion of configuration.[11]
The reaction drives forward due to the formation of the very stable P=O double bond in the triphenylphosphine oxide byproduct.
Diagram: Mitsunobu Reaction Cycle
Caption: Key stages of the Mitsunobu reaction for azidation.
Experimental Protocol: Mitsunobu Azidation
-
In a flame-dried, nitrogen-purged flask, dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and diphenylphosphoryl azide (DPPA, 1.5 eq.) in anhydrous tetrahydrofuran (THF, approx. 10-20 mL per gram of alcohol).[15][16]
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. The order of addition can be critical.[17] A characteristic color change (often to orange or red) and the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The primary challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts (triphenylphosphine oxide and the reduced DIAD-hydrazine). Purification is typically achieved by column chromatography. In some cases, precipitation of the byproducts from a nonpolar solvent (like diethyl ether or hexanes) can simplify the workup.
Data & Considerations
| Parameter | Value | Considerations |
| Azide Source | DPPA | DPPA is a stable liquid and a safer alternative to the highly toxic and explosive hydrazoic acid.[16][18] |
| Azodicarboxylate | DIAD / DEAD | DIAD is often preferred over DEAD due to its lower sensitivity. Both are hazardous and should be handled with care.[17] |
| Typical Yields | 60-85% | Yields can be variable; sensitive to substrate, purity of reagents, and strict anhydrous conditions. |
| Stereocontrol | Complete Inversion (SN2) | The reaction is reliably stereospecific.[14] |
| Workup | Challenging | Purification to remove stoichiometric byproducts (TPPO, DIAD-H₂) can be difficult, especially on a large scale. |
Method Comparison and Selection Criteria
| Feature | Two-Step (Mesylation/Azidation) | One-Pot (Mitsunobu) | Senior Scientist's Recommendation |
| Overall Yield | Generally High & Robust (70-90%) | Good but Can Be Variable (60-85%) | For reliability and predictability, especially on scale, the two-step method is often superior. |
| Scalability | Excellent | Poor to Moderate | The difficulty in removing byproducts makes the Mitsunobu reaction challenging to scale up. |
| Reaction Conditions | Requires heating in the 2nd step | Mild (0 °C to RT) | The Mitsunobu reaction is ideal for sensitive substrates that cannot tolerate heat. |
| Purification | Straightforward chromatography | Difficult; requires careful separation from high-boiling byproducts. | The two-step process is significantly easier to purify. |
| Stereochemical Outcome | Predictable Inversion | Predictable Inversion | Both methods provide excellent and predictable stereochemical control.[7][13] |
| Safety | Requires handling of NaN₃ and sulfonyl chlorides. | Requires handling of azodicarboxylates (potentially explosive) and DPPA (toxic).[17] | Both routes have significant hazards. A thorough risk assessment is mandatory for either choice. |
Verdict: For routine, large-scale synthesis where robustness and ease of purification are paramount, the two-step activation and displacement pathway is the preferred method. The Mitsunobu reaction serves as an excellent alternative for acid- or base-sensitive substrates or when milder, single-pot conditions are essential for a specific synthetic strategy.
Critical Safety & Handling Protocols
Working with azides requires strict adherence to safety protocols due to their acute toxicity and potential to form explosive compounds.
-
Sodium Azide (NaN₃):
-
Toxicity: Highly toxic if ingested or absorbed through the skin.[8]
-
Explosion Hazard: Reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[8] NEVER allow sodium azide solutions to contact metal drainpipes, and avoid using metal spatulas for transfer.[9][10]
-
Gas Hazard: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas.[19] Always handle in a well-ventilated chemical fume hood and store away from acids.[20]
-
PPE: Wear a lab coat, safety goggles, and double nitrile gloves when handling.[9][20]
-
-
Organic Azides (e.g., the product):
-
Thermal Stability: Low molecular weight organic azides can be thermally unstable and potentially explosive. Avoid heating the final product to high temperatures.[17]
-
Handling: While generally more stable than inorganic azides, they should always be handled with care behind a blast shield, especially during concentration or when working on a larger scale.
-
Conclusion
The synthesis of this compound is a well-established process that hinges on the effective conversion of a hydroxyl group into a nucleophilically displaceable species. The classical two-step sequence involving sulfonate ester formation and subsequent SN2 displacement with sodium azide offers a robust, scalable, and high-yielding route with excellent stereocontrol. The Mitsunobu reaction provides an elegant, one-pot alternative under milder conditions, which is particularly valuable for complex or sensitive substrates, though it presents significant purification challenges. A thorough understanding of the mechanisms, operational details, and safety hazards associated with each method is essential for researchers to make an informed decision that best suits their specific synthetic objectives.
References
- Vertex AI Search. Mitsunobu Reaction - Common Conditions.
- UNC Policies. (2021). Standard Operating Procedure for Sodium Azide.
- Duke Safety. Sodium Azide SOP.
- Lab Safety Guideline. Sodium Azide.
- Organic-Chemistry.org. (2019). Mitsunobu Reaction.
- Environment, Health & Safety, University of Michigan. (2022). Sodium Azide Standard Operating Procedure.
- Yale Environmental Health & Safety. Sodium Azide.
- Wikipedia. Mitsunobu reaction.
- Organic Chemistry Portal. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation.
- Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters. ACS Publications.
- Common Organic Chemistry. Diphenylphosphoryl Azide (DPPA).
- Enamine. Diphenyl phosphorazidate (DPPA).
- Organic Chemistry Portal. Mitsunobu Reaction.
- Chemistry Steps. SN2 Stereochemistry.
- Chemistry Steps. The Mechanism of Mitsunobu Reaction.
- Organic Synthesis. Mitsunobu reaction.
- Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters.
- ResearchGate. (2025). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Chemistry LibreTexts. (2023). Stereochemistry SN2 Reactions.
- The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- ResearchGate. (2025). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation | Request PDF.
- Google Patents. WO1995001970A1 - Alcohol to azide sn2 conversion.
- Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate.
- Google Patents. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
- AChemBlock. This compound 95% | CAS: 129888-61-5.
- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- MySkinRecipes. Tert-butyl 4-azidopiperidine-1-carboxylate.
- The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.
- NIH National Center for Biotechnology Information. Easy and direct conversion of tosylates and mesylates into nitroalkanes.
- ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Article - Standard Operating Procedur... [policies.unc.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]
- 16. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. uthsc.edu [uthsc.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
Solubility characteristics of Tert-butyl 3-azidopiperidine-1-carboxylate
An In-depth Technical Guide to the Solubility Characteristics of Tert-butyl 3-azidopiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 129888-61-5). As a pivotal building block in medicinal chemistry and organic synthesis, particularly for azide-alkyne "click" chemistry, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. This document synthesizes theoretical predictions based on molecular structure with practical, field-proven insights derived from common applications and the behavior of analogous structures. It offers a qualitative solubility profile, detailed protocols for experimental solubility determination, and actionable guidance for laboratory practice.
Introduction and Strategic Importance
This compound is a bifunctional organic molecule featuring a piperidine scaffold, a synthetically versatile azide group, and a tert-butyloxycarbonyl (Boc) protecting group. The azide moiety makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" used to forge stable triazole linkages in drug discovery, bioconjugation, and materials science.[1][2][3] The Boc group ensures stability during synthesis and allows for selective deprotection under acidic conditions.[2]
The efficiency of any synthetic or biological application hinges on the compound's solubility. Poor solubility can lead to low reaction yields, challenging purification, and inaccurate results in biological assays. This guide addresses this critical need by providing researchers, scientists, and drug development professionals with a detailed understanding of the solubility profile of this key intermediate.
Physicochemical Properties & Theoretical Solubility Analysis
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive framework.[4]
| Property | Value | Source |
| CAS Number | 129888-61-5 | [5] |
| Molecular Formula | C₁₀H₁₈N₄O₂ | [5] |
| Molecular Weight | 226.28 g/mol | [5] |
| IUPAC Name | This compound | [5] |
Structural Analysis:
-
Non-Polar Moieties: The molecule possesses significant non-polar character due to the bulky tert-butyl group and the aliphatic piperidine ring. These regions favor interactions with non-polar and moderately polar organic solvents through van der Waals forces.
-
Polar Moieties: The azide (-N₃) and carbamate (-O-(C=O)-N) groups introduce polarity and the potential for dipole-dipole interactions and hydrogen bond acceptance.
Theoretical Prediction: Based on its amphiphilic structure, this compound is predicted to have poor solubility in highly polar protic solvents like water. The large hydrophobic surface area of the Boc group and the piperidine ring outweighs the polarity of the azide and carbamate functionalities. Conversely, it is expected to be readily soluble in a wide range of common organic solvents that can effectively solvate both its polar and non-polar regions.
Qualitative Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale & Supporting Evidence |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for creating high-concentration stock solutions for screening. A related amino- compound is explicitly stated as soluble in DMSO.[6] A preferred solvent for click reactions.[7] |
| Dimethylformamide (DMF) | Soluble | A common solvent for organic synthesis and click chemistry due to its high polarity and boiling point.[7] | |
| Acetonitrile (ACN) | Soluble | Frequently used in synthesis and purification (e.g., HPLC). Mentioned as a suitable solvent for related syntheses and click reactions.[7][8] | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Soluble | Alcohols are effective at solvating moderately polar compounds. Ethanol is used as a solvent for the hydrogenation of the corresponding azide.[6] |
| Water | Insoluble / Very Low | The large non-polar regions dominate, leading to poor solvation by water's hydrogen-bonding network. However, aqueous mixtures (e.g., t-BuOH/H₂O) are often used in click chemistry.[7] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | A versatile solvent for a wide range of organic reactions, including those involving Boc-protected amines and click chemistry.[7][8][9] |
| Halogenated | Dichloromethane (DCM) | Soluble | Excellent solvent for moderately polar organic compounds; frequently used in extraction and chromatography. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | A common solvent for extraction, synthesis, and chromatography of compounds with moderate polarity.[8] |
| Hydrocarbons | Hexane, Heptane | Insoluble / Sparingly Soluble | The compound's polarity is too high for significant solubility in non-polar alkanes. Often used as an anti-solvent for precipitation or in chromatography mobile phases.[9] |
Experimental Protocol: Visual Determination of Kinetic Solubility
This protocol describes a straightforward, rapid method to assess the kinetic solubility of this compound in various solvents, suitable for initial screening in any research laboratory.[10][11]
Objective: To visually determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature, up to a concentration of approximately 33 mg/mL.
Materials:
-
This compound
-
Small, clear glass test tubes or vials (e.g., 13x100 mm)
-
A selection of test solvents (e.g., Water, Methanol, DCM, Ethyl Acetate, Hexane, DMSO)
-
Analytical balance
-
Micropipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh approximately 25 mg of this compound directly into a clean, dry test tube.
-
Initial Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.
-
Mixing: Cap the test tube and vortex vigorously for 60 seconds.
-
Visual Observation: Hold the test tube against a contrasting background and carefully observe. Look for any undissolved solid particles.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.25 mL of the solvent (total volume 0.50 mL) and repeat the vortexing and observation steps.
-
Final Solvent Addition: If solid material remains, add a final 0.25 mL of solvent (total volume 0.75 mL) and repeat the vortexing and observation steps.[10]
-
Classification:
-
Soluble: The compound dissolves completely after the first addition of 0.25 mL.
-
Sparingly Soluble: The compound dissolves completely only after the addition of 0.50 mL or 0.75 mL of solvent.
-
Insoluble: The compound does not dissolve completely even after the addition of 0.75 mL of solvent.
-
-
Record Keeping: Record the results for each solvent tested in a laboratory notebook.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. JP2009286778A - Production method of tert-butyl 3-aminopiperidine-1-carboxylate and intermediate thereof - Google Patents [patents.google.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
Chemical stability of Tert-butyl 3-azidopiperidine-1-carboxylate
An In-depth Technical Guide to the Chemical Stability of Tert-butyl 3-azidopiperidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, primarily utilized for introducing the 3-aminopiperidine scaffold via reduction of the azide moiety.[1][2] As with all organic azides, a thorough understanding of its chemical stability is paramount for safe handling, storage, and synthetic application. This guide provides a comprehensive analysis of the stability of this compound, grounded in the fundamental principles of organic azide chemistry and the specific structural contributions of its constituent parts: the energetic azide group, the thermally sensitive tert-butyloxycarbonyl (Boc) protecting group, and the stable piperidine ring. We will explore predictive stability metrics, outline experimental protocols for thermal analysis, discuss chemical incompatibilities and reactivity, and provide field-proven guidelines for safe laboratory practices.
The Energetic Nature of Organic Azides: A Primer
Organic azides are a class of compounds characterized by the linear -N₃ functional group. Their synthetic versatility is counterbalanced by their nature as energy-rich molecules.[3] The release of dinitrogen gas (N₂), a highly stable molecule, is a potent thermodynamic driving force for decomposition, which can be rapid and exothermic.[4] This decomposition typically proceeds through a highly reactive nitrene intermediate, which can then undergo various transformations.[5][6]
The stability of any given organic azide is not absolute and is profoundly influenced by its molecular structure. Two empirical rules provide a crucial first-pass assessment of potential hazards:
-
Carbon-to-Nitrogen Ratio (C/N): A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability due to the increased "dilution" of the energetic azide group within the molecule.[7] Compounds where the number of nitrogen atoms exceeds the number of carbon atoms are often highly unstable.[8]
-
The "Rule of Six": This guideline suggests that a molecule should have at least six non-energetic atoms (like carbon or oxygen) for every energetic group (like an azide or nitro group) to be considered relatively safe for handling.[7]
These rules are predictive tools that must be supplemented with experimental data and rigorous safety protocols.
Structural Stability Analysis of this compound
The stability profile of this compound (C₁₀H₁₈N₄O₂) is best understood by dissecting its three primary structural components: the azide, the piperidine ring, and the Boc-protecting group.
-
Azide Group: This is the primary energetic functional group ("explosophore") in the molecule. Its decomposition is the main safety concern.
-
Piperidine Scaffold: The six-membered piperidine ring is a stable aliphatic heterocycle common in pharmaceuticals.[9][10] It provides a robust carbon framework that significantly contributes to the molecule's overall mass, thereby "diluting" the energetic contribution of the azide group.
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group. While stable to many nucleophiles and bases, it is famously labile under acidic conditions.[11][] Crucially, it also possesses thermal lability and can be cleaved at elevated temperatures (e.g., >80 °C), a factor that must be considered during thermal hazard assessment and in heated reactions.[13]
Applying Predictive Stability Rules:
-
C/N Ratio Calculation: The molecule has 10 carbon atoms and 4 nitrogen atoms. The C/N ratio is 10/4 = 2.5. This value falls within the range (between 1 and 3) considered acceptable for compounds that can be synthesized and stored, albeit with appropriate caution.[7]
-
"Rule of Six" Assessment: The molecule contains one energetic azide group. The number of "diluting" atoms is 10 (carbon) + 2 (oxygen) = 12. The ratio is 12 atoms per azide group, which comfortably exceeds the minimum threshold of six, suggesting a relatively low sensitivity.[7]
This structural analysis predicts that while this compound is an energetic compound requiring careful handling, it is not expected to be exceptionally sensitive or explosive under standard laboratory conditions.
Thermal Stability Assessment: Methodology and Data
While predictive rules are useful, the definitive assessment of thermal stability requires empirical analysis. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[14][15]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies the onset temperature of decomposition (Tₒₙₛₑₜ) and quantifies the energy released (enthalpy of decomposition, ΔHₑₓₒ).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, revealing mass loss associated with decomposition or volatilization.
The workflow for a comprehensive thermal stability assessment is a critical, self-validating process.
Representative Thermal Stability Data
While specific experimental data for this exact compound is not publicly available, the following table presents expected values based on structurally similar organic azides.[16] These values should be considered illustrative until confirmed by direct measurement.
| Parameter | Description | Expected Value | Significance |
| Tₒₙₛₑₜ (DSC) | Onset temperature of decomposition | 160 - 180 °C | Indicates the temperature at which significant exothermic decomposition begins. Operations should remain well below this temperature. |
| ΔHₑₓₒ (DSC) | Enthalpy of decomposition | -150 to -250 kJ/mol | Measures the energy released. Higher negative values indicate a more energetic decomposition. |
| TGA Mass Loss | Temperature range of mass loss | 160 - 220 °C | Should correlate with the DSC exotherm, confirming the event is decomposition, not a phase change. |
Chemical Compatibility and Reactivity Landscape
The chemical stability of this compound is highly dependent on its environment. Understanding its intended reactivity versus its potential for unintended, hazardous decomposition is critical for process safety and synthetic success.
Incompatible Materials and Conditions:
-
Strong Acids: Avoid strong acids (e.g., HCl, TFA), which will rapidly cleave the Boc-protecting group.[11] The resulting secondary amine azide may have a different stability profile and is prone to forming the highly toxic and explosive hydrazoic acid in acidic aqueous media.[3]
-
Heavy Metals: Avoid contact with heavy metals and their salts (e.g., copper, lead, mercury, silver).[3][17] These can form highly shock-sensitive and explosive heavy metal azides. This extends to avoiding the use of metal spatulas for transfers.[3]
-
Strong Reducing Agents: While controlled reduction is a desired reaction, uncontrolled mixing with strong reducing agents (e.g., LiAlH₄) can lead to a rapid, exothermic reaction.
-
Halogenated Solvents: Do not use halogenated solvents for azide reactions, as this can lead to the formation of explosive diazidomethane or triazidomethane.[3]
-
Heat, Shock, and Friction: As an energetic compound, it should be protected from unnecessary external energy input. Avoid ground glass joints where friction could initiate decomposition.[3]
Controlled Reactivity for Synthetic Applications:
The azide group is a versatile functional handle, primarily used in two key transformations:
-
Staudinger Reaction/Reduction: This is the most common application for this molecule. The azide reacts smoothly with phosphines (e.g., triphenylphosphine) to form an iminophosphorane, which is then hydrolyzed to yield the corresponding primary amine, tert-butyl 3-aminopiperidine-1-carboxylate.[18][19] This two-step process is exceptionally mild and high-yielding.[20] Hydrogenation over a catalyst like Pd/C is an alternative reduction method.
-
Azide-Alkyne Huisgen Cycloaddition ("Click Chemistry"): The azide can act as a 1,3-dipole and react with terminal or internal alkynes to form stable 1,2,3-triazole rings.[3] This makes it a useful building block for constructing more complex molecules via this powerful ligation chemistry.
Guidelines for Safe Handling, Storage, and Disposal
Adherence to strict safety protocols is non-negotiable when working with any organic azide.
Handling:
-
Always conduct work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
-
Use non-metal (e.g., ceramic or plastic) spatulas for weighing and transferring the solid compound.[3]
-
Avoid concentrating solutions of the azide by rotary evaporation to dryness.[3] If solvent removal is necessary, do so at reduced pressure and moderate temperature, leaving a solvent heel.
-
Protect the compound from light, shock, friction, and heat.[3][7]
Storage:
-
Store in a tightly sealed, clearly labeled container. An amber vial is preferred to protect from light.[7][21]
-
Store in a cool, dark place, such as a refrigerator (2-8°C is typical).[1][21]
-
Ensure storage is segregated from incompatible materials, especially acids and metal salts.[3][21] Do not store on metal shelves.[21]
-
For solutions, concentrations should not exceed 1 M.[7]
Disposal:
-
Never dispose of organic azides down the drain or in regular waste.
-
Small quantities of residual azide can be quenched by carefully adding a reducing agent, such as a solution of triphenylphosphine in THF, until nitrogen evolution ceases.
-
All azide-contaminated waste must be treated as hazardous and disposed of through an approved environmental health and safety program.
Conclusion
This compound is a synthetically valuable intermediate whose stability profile is governed by a balance of factors. Its high carbon-to-nitrogen ratio and satisfaction of the "Rule of Six" suggest it is significantly more stable than smaller, more nitrogen-rich organic azides. The primary risks arise from thermal decomposition at elevated temperatures and incompatibility with acids and heavy metals. By understanding these properties and adhering to the rigorous handling, storage, and experimental protocols outlined in this guide, researchers can safely and effectively leverage this compound in the synthesis of novel chemical entities. The stability of this molecule is sufficient for its intended use in controlled chemical reactions, but its energetic nature demands unwavering respect and caution.
References
-
Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (2022).
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]
-
Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]
-
Bräse, S., et al. (Eds.). (2009). Organic Azides: Syntheses and Applications. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. [Link]
-
ResearchGate. (2019). Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Anglada, J. M., et al. (2020). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. ResearchGate. [Link]
- Google Patents. (2009).
-
ResearchGate. (2016). I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why? [Link]
- Google Patents. (2008). Decomposition of organic azides (US7338540B1).
-
Wikipedia. (n.d.). Staudinger reaction. [Link]
-
National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
University of Victoria. (2022). Azides. [Link]
-
Royal Society of Chemistry. (2020). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. [Link]
-
American Chemical Society Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. (2022). Nitrene-transfer from azides to isocyanides: Unveiling its versatility as a promising building block for the synthesis of bioactive heterocycles. PubMed Central. [Link]
-
University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health and Safety. [Link]
-
Wikipedia. (n.d.). Organic azide. [Link]
-
ResearchGate. (2018). Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
American Chemical Society Publications. (2021). Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
ResearchGate. (2012). A study on the thermal stability of organic azides. [Link]
-
University of Surrey. (n.d.). The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. [Link]
-
UvA-DARE (Digital Academic Repository). (2018). Nitrene Radical Intermediates in Catalytic Synthesis. [Link]
-
University of California, Berkeley. (n.d.). Sodium Azide and other Organic Azides Safe Use Guideline. [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
-
PubChem. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
YouTube. (2020). Staudinger Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. iitk.ac.in [iitk.ac.in]
- 15. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Staudinger Reaction [organic-chemistry.org]
- 19. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. uvic.ca [uvic.ca]
A Senior Application Scientist's Guide to the Chiral Purity of Tert-butyl 3-azidopiperidine-1-carboxylate
Abstract
The stereochemical integrity of pharmaceutical building blocks is a cornerstone of modern drug development. A molecule's chirality directly influences its pharmacological and toxicological profile. This technical guide provides an in-depth analysis of methodologies for determining the chiral purity of tert-butyl 3-azidopiperidine-1-carboxylate, a key chiral intermediate. We will explore the causality behind experimental choices in chiral chromatography (HPLC and SFC) and NMR spectroscopy, present detailed, field-proven protocols, and discuss the principles of method validation in accordance with global regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in pharmaceutical synthesis.
Introduction: The Criticality of Stereoisomeric Control
This compound is a versatile heterocyclic building block used in the synthesis of a wide array of complex pharmaceutical compounds.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry at the C3 position is often crucial for biological activity. The (R)- and (S)-enantiomers can exhibit profoundly different interactions with chiral biological targets like enzymes and receptors, leading to variations in efficacy, metabolism, and potential for adverse effects.[2][3]
Consequently, the precise control and accurate measurement of the enantiomeric excess (ee) of this intermediate are not merely analytical exercises; they are fundamental requirements for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the robust analytical techniques required to quantify and control chiral purity.
Synthetic Origins of Chiral Impurities
The enantiomeric purity of the final product is intrinsically linked to its synthetic pathway. Chiral impurities can be introduced at several stages:
-
Asymmetric Synthesis: While powerful, enantioselective syntheses rarely achieve 100% ee. Minor deviations in reaction conditions (temperature, catalyst loading, substrate quality) can lead to a decrease in stereoselectivity.
-
Resolution of Racemates: Classical resolution using chiral resolving agents to form diastereomeric salts is a common strategy.[4] Incomplete separation of these salts or racemization during the liberation of the free amine can result in the carry-over of the undesired enantiomer.[4]
-
Starting Material Impurities: The synthesis often begins with a chiral precursor, such as a chiral 3-hydroxypiperidine or 3-aminopiperidine derivative.[4][5] Any chiral impurity in these starting materials will propagate through the synthesis.
-
Process-Induced Racemization: Certain reaction conditions, such as exposure to strong acids or bases, or elevated temperatures, can potentially cause racemization at the stereocenter.
Understanding these potential sources is the first step in designing a comprehensive analytical control strategy.
Chromatographic Determination of Chiral Purity
Chromatography is the gold standard for the separation and quantification of enantiomers. The core principle involves the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for enantiomeric purity assessment.[2] Polysaccharide-based CSPs, where derivatives of cellulose or amylose are coated or immobilized on a silica support, are particularly effective for a broad range of chiral compounds, including piperidine derivatives.[7][8]
Mechanism of Chiral Recognition on Polysaccharide CSPs: The separation mechanism is a complex interplay of various intermolecular forces.[9] The chiral selector, a derivatized polysaccharide, forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs, causing one enantiomer to be retained longer on the column. The key interactions include:
-
Hydrogen Bonding: Between the analyte (e.g., the Boc-carbonyl) and the carbamate groups on the CSP.
-
Dipole-Dipole Interactions: Resulting from the polar bonds within both the analyte and the CSP.
-
Steric Interactions (Inclusion): The analyte fits into chiral grooves or cavities within the helical structure of the polysaccharide polymer, with one enantiomer fitting more favorably than the other.[8][9]
-
π-π Interactions: If aromatic groups are present in the analyte or CSP derivative.[10]
Caption: Principle of enantiomeric separation on a polysaccharide-based CSP.
Detailed Protocol: Chiral HPLC Analysis
This protocol is a representative method and requires optimization for specific instrumentation and desired performance.
-
Instrumentation & Column:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® IC-3 or a similar phase (cellulose tris(3,5-dichlorophenylcarbamate)).[7]
-
Dimensions: 250 x 4.6 mm, 3 or 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is common for normal-phase chromatography. A typical starting ratio is 95:5 (v/v).[7] A small amount of an amine modifier like diethylamine (DEA, e.g., 0.1%) is often added to improve the peak shape of basic compounds.[2]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV at 210 nm (for the carbamate chromophore).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile phase or a compatible solvent mixture (e.g., Hexane/IPA 50:50).
-
Racemic Standard: Prepare a solution of the racemic this compound at ~1.0 mg/mL to establish retention times and system suitability.
-
Sample Solution: Accurately weigh and dissolve the test sample in the diluent to a final concentration of ~1.0 mg/mL.[7]
-
-
Data Analysis & System Suitability:
-
Inject the racemic standard. The system is suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
-
Inject the sample solution.
-
Calculate the percentage of the undesired enantiomer using the peak areas: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100
-
The enantiomeric excess (ee) is calculated as: % ee = |% Desired Enantiomer - % Undesired Enantiomer|
-
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[3][7] It uses supercritical carbon dioxide (CO2) as the main mobile phase component, which has low viscosity and high diffusivity, allowing for much faster separations.[11]
Why Choose SFC?
-
Speed: Analysis times are often 3-10 times faster than HPLC.[3]
-
Green Chemistry: Drastically reduces the consumption of organic solvents.[7]
-
Orthogonal Selectivity: Sometimes provides better resolution or a different elution order compared to HPLC, making it a valuable orthogonal technique for method validation.[7]
Detailed Protocol: Chiral SFC Analysis
-
Instrumentation & Column:
-
Chromatographic Conditions:
-
Mobile Phase: CO2 with a polar organic modifier, typically Methanol (MeOH). A common screening gradient is 5-50% MeOH.[3] Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) may be used to improve peak shape.[12]
-
Flow Rate: 3.0 mL/min.[3]
-
Back Pressure: 150 bar.[3]
-
Column Temperature: 40°C.[3]
-
Detection: UV at 210 nm.
-
-
Sample Preparation & Analysis:
-
Sample preparation and data analysis are analogous to the HPLC method, with the diluent typically being the organic modifier (e.g., Methanol).
-
| Parameter | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |
| Typical Run Time | 10 - 30 minutes | 1 - 5 minutes |
| Solvent Consumption | High | Low |
| Pressure | Moderate | High (Back-pressure regulated) |
| Primary Advantage | Ubiquitous, well-established | High speed, "Green" |
NMR Spectroscopy for Chiral Purity
While chromatography is destructive and requires physical separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct, non-separative approach. Enantiomers are chemically and physically identical and thus indistinguishable in a standard NMR spectrum. To differentiate them, they must be converted into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[13]
This is achieved by reacting the chiral analyte with a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA) .
-
Chiral Derivatizing Agents (CDAs): These react covalently with the enantiomers to form stable diastereomers. This method is robust but can be complicated by the need for complete reaction, potential for kinetic resolution, and purification of the products.
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers directly in the NMR tube.[14] This method is often faster and simpler as it avoids chemical reactions. The rapid equilibrium between the free and complexed states results in observable, population-weighted average signals for each enantiomer, which are chemically shifted from one another (Δδ).[15]
Caption: Workflow for enantiomeric excess determination by NMR using a CSA.
Detailed Protocol: NMR Analysis with a Chiral Solvating Agent
This protocol uses a generic CSA; the choice of agent is highly dependent on the analyte's functional groups. For amines, acidic CSAs are often effective.
-
Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz recommended for better resolution).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl3).
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) combined with 2-formylphenylboronic acid can form an assembly to resolve primary amines).[13][16]
-
Analyte sample (this compound).
-
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the analyte into a vial.
-
Add ~0.6 mL of the deuterated solvent and dissolve the sample completely.
-
Transfer the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube. A stoichiometric amount (1.0 equivalent) is a good starting point, but titration may be necessary to maximize the chemical shift difference (Δδ).
-
Gently mix the sample to ensure homogeneity.
-
-
Data Acquisition & Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal that is split into two distinct peaks, corresponding to the two diastereomeric complexes. Protons close to the chiral center are most likely to show the largest separation.
-
Carefully integrate the two separated signals (Integral_R and Integral_S).
-
Calculate the enantiomeric excess: % ee = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100
-
Method Validation: Ensuring Trustworthy Results
A method for determining chiral purity is only useful if it is proven to be reliable, accurate, and robust. Method validation is a mandatory process that demonstrates an analytical procedure is suitable for its intended purpose, adhering to guidelines from the International Council for Harmonisation (ICH), such as Q2(R2).[17][18][19]
Key Validation Parameters for a Chiral Method:
| Validation Parameter | Objective & Procedure | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Demonstrate that the method can separate the desired enantiomer from its counterpart and any other impurities. This is done by analyzing the racemate, the pure enantiomer, and spiked samples.[19] | Baseline resolution (Rs > 1.5) between enantiomer peaks. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (RSD) ≤ 10%. |
| Accuracy | Verify the closeness of the measured value to the true value. This is tested by spiking the pure desired enantiomer with known amounts of the undesired enantiomer at different levels (e.g., 0.1%, 0.5%, 1.0%).[17] | % Recovery between 90.0% and 110.0% for the minor enantiomer.[17] |
| Precision | Assess the method's repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).[17] | Repeatability: RSD ≤ 10% for the minor enantiomer at the specification limit.[17] |
| Linearity | Confirm that the method's response is directly proportional to the concentration of the undesired enantiomer over a specified range (e.g., from LOQ to 1.5% of the nominal sample concentration).[17] | Correlation coefficient (r²) ≥ 0.99. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±10%) to assess the method's reliability during normal use. | System suitability parameters (e.g., resolution) must still be met. |
Conclusion
The determination of the chiral purity of this compound is a critical control point in the synthesis of many modern pharmaceuticals. Both chiral chromatography (HPLC and SFC) and NMR spectroscopy provide powerful, complementary tools for this assessment. Chiral HPLC remains a robust and widely accessible method, while SFC offers significant advantages in speed and sustainability. NMR provides a non-separative, mechanistically distinct approach valuable for confirmation. The choice of technique depends on available instrumentation, sample throughput requirements, and the specific analytical challenge. Regardless of the method chosen, rigorous validation according to ICH guidelines is paramount to ensure that the data generated is accurate, reliable, and fit for the purpose of guaranteeing the quality and safety of the final drug product.[17][20]
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
- BenchChem. (n.d.). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
- Florea, A. M., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- BenchChem. (n.d.). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Chiralpedia. (n.d.). Polysaccharide-based CSPs.
-
Ghanem, A., & Ho, H. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(1), 134. Retrieved from [Link]
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
- BenchChem. (n.d.). A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods.
-
Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1798-1802. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Nieto, S., et al. (2019). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Angewandte Chemie International Edition, 58(15), 4992-4996. Retrieved from [Link]
- James, T. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
-
University of Groningen. (n.d.). New methods for the enantiomeric excess determination using NMR. Retrieved from [Link]
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate.
- BioPharm International. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
- Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350.
- BenchChem. (n.d.). The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate [cjph.com.cn]
- 6. columnex.com [columnex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.rug.nl [research.rug.nl]
- 15. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Tert-butyl 3-azidopiperidine-1-carboxylate: A Linchpin in Modern Heterocyclic Chemistry for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of clinically approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1] Among the myriad of functionalized piperidines, Tert-butyl 3-azidopiperidine-1-carboxylate has emerged as a uniquely versatile and powerful heterocyclic building block. Its strategic combination of a protected piperidine nitrogen, a synthetically tractable azide group, and often a defined stereocenter, provides an efficient entry point into complex molecular architectures. This guide delineates the synthesis, key chemical transformations, and strategic applications of this compound, offering both mechanistic insights and field-proven protocols to empower researchers in the synthesis of novel therapeutic agents.
The Strategic Advantage of this compound
The utility of this building block stems from the orthogonal reactivity of its key features:
-
The Piperidine Core: A privileged, sp³-rich scaffold that often imparts improved solubility, metabolic stability, and three-dimensional diversity to drug candidates, enhancing their "druggability".[1]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen. This is critical for preventing unwanted side reactions during the functionalization of the azide group.[2][3] Its stability under a wide range of conditions, coupled with its straightforward removal under acidic conditions, allows for controlled, sequential modifications of the molecule.
-
The Azido (N₃) Group: The azide is a high-energy functional group that serves as a versatile synthetic handle. It is relatively unreactive under many common reaction conditions, allowing it to be carried through multiple synthetic steps. However, it can be selectively transformed into other crucial functional groups, most notably amines and triazoles, making it a "masked amine" and a key participant in bioorthogonal chemistry.[4][5]
This combination makes this compound a highly sought-after intermediate for introducing a functionalized piperidine ring into target molecules.[6][7]
Physicochemical Properties
| Property | Value |
| CAS Number | 129888-61-5[8] |
| Molecular Formula | C₁₀H₁₈N₄O₂[3][8] |
| Molecular Weight | 226.28 g/mol [3][8] |
| IUPAC Name | This compound[8] |
| Appearance | Typically a colorless to pale yellow oil |
| Storage | 2-8°C[3] |
Synthesis of the Building Block
The most common and practical synthesis of this compound starts from a readily available precursor, Tert-butyl 3-hydroxypiperidine-1-carboxylate. The synthesis involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide source.
A typical synthetic workflow is as follows:
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a better leaving group, commonly a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.
-
Nucleophilic Substitution: The activated intermediate is then treated with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the leaving group via an Sₙ2 reaction to yield the final product.
This two-step process is efficient and scalable, providing access to the desired azidopiperidine building block. For chiral syntheses, starting with an enantiomerically pure alcohol allows for the retention or inversion of stereochemistry depending on the specific mechanism, though Sₙ2 reactions typically proceed with inversion of configuration.
Core Chemical Transformations & Protocols
The synthetic utility of this compound is primarily defined by the reactivity of the azido group. The two most powerful transformations are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger reduction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click chemistry," is a robust and highly efficient method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3] This reaction is prized in drug discovery for its reliability, high yields, and tolerance of a wide range of functional groups.[9][10][11] The resulting triazole is not merely a linker; it is a stable, aromatic heterocycle that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, often contributing to the biological activity of the final compound.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: The active catalyst is the Cu(I) ion. It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[9][11][12] This avoids the need to handle unstable Cu(I) salts.[12]
-
Ligand: A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial. The ligand accelerates the reaction and protects sensitive biomolecules or complex substrates from oxidative damage caused by reactive oxygen species that can be generated under the reaction conditions.[9][11][13]
-
Solvent: The reaction is often performed in aqueous solvent systems (e.g., t-BuOH/H₂O) or polar aprotic solvents, making it suitable for a wide range of substrates, including those with poor organic solubility.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the desired terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: To the stirred solution, add a freshly prepared solution of sodium ascorbate (0.2-0.3 eq., from a 1M stock in water).
-
Initiation: Add a premixed solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq.) and THPTA ligand (0.25-0.5 eq.). The use of a 5:1 ligand-to-copper ratio is common to enhance reaction kinetics and protect substrates.[9][13]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.
Staudinger Reaction
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines using a phosphine reagent, typically triphenylphosphine (PPh₃).[14][15] This transformation is invaluable as it unmasks a primary amine, a key functional group for subsequent amide bond formation, reductive amination, or sulfonylation reactions.
Causality Behind Experimental Choices:
-
Mechanism: The reaction proceeds through the formation of an iminophosphorane intermediate.[14][16] The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the extrusion of dinitrogen gas (N₂) to form the aza-ylide.[15][16]
-
Hydrolysis: The iminophosphorane is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).[14] The formation of the very stable P=O bond is a strong thermodynamic driving force for the reaction.[15][16]
-
Solvent: The reaction is typically carried out in a wet organic solvent like tetrahydrofuran (THF) or diethyl ether to facilitate the in-situ hydrolysis of the intermediate.
Caption: Key steps in the Staudinger reduction of an azide to an amine.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in THF containing a small amount of water (e.g., THF/H₂O 10:1).
-
Reagent Addition: Add triphenylphosphine (1.1-1.2 eq.) to the solution in portions. Vigorous nitrogen evolution is often observed.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is usually complete within 2 to 12 hours. Monitor the disappearance of the starting material by TLC, observing for the formation of a more polar spot corresponding to the amine.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. The crude product will contain the desired amine and triphenylphosphine oxide.
-
Purification: The byproduct, triphenylphosphine oxide, can often be difficult to remove completely by standard chromatography. One effective method involves dissolving the crude mixture in a suitable solvent and adding hexane to precipitate the phosphine oxide, which can then be removed by filtration. Alternatively, an acidic wash can be employed to extract the basic amine into the aqueous layer, leaving the neutral phosphine oxide in the organic layer. Subsequent basification of the aqueous layer and re-extraction yields the purified amine.
Applications in Drug Discovery: A Gateway to Bioactive Scaffolds
The true value of this compound is realized in its application to the synthesis of complex, biologically active molecules. The aminopiperidine scaffold derived from it is a key component in numerous therapeutic agents.
For instance, the closely related (R)-tert-butyl 3-aminopiperidine-1-carboxylate is a key building block for the synthesis of Linagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[7] While the synthesis of Linagliptin may not always proceed through an azide intermediate due to safety concerns at an industrial scale, the azide route represents a highly effective and common laboratory-scale method for accessing the crucial chiral aminopiperidine core.[17]
The ability to use CuAAC to link the azidopiperidine to an alkyne-functionalized molecule or to reduce the azide to an amine for amide coupling provides two distinct and powerful strategies for incorporating this valuable heterocyclic scaffold into a drug discovery pipeline.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its pre-installed, protected piperidine core combined with the versatile azide handle offers an elegant and efficient pathway to novel chemical entities. By mastering its core transformations—the CuAAC and the Staudinger reduction—researchers can rapidly generate libraries of complex molecules built around a privileged heterocyclic scaffold. This building block will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutic agents.
References
- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.
- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. Google Patents.
- Key Building Blocks: Procuring Tert-Butyl 3-aminopiperidine-1-carboxylate for Synthesis.
- Protocols - baseclick GmbH.
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Tert-butyl 4-azidopiperidine-1-carboxylate. MySkinRecipes.
- CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates.
- Application Notes and Protocols for the Staudinger Reaction of Azetidinones. Benchchem.
- This compound 95% | CAS: 129888-61-5. AChemBlock.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
- Staudinger reaction. Wikipedia.
- Staudinger Reduction. Alfa Chemistry.
- The medicinal chemistry of the azido group. PubMed.
- Staudinger Reaction. Organic Chemistry Portal.
- Azidoindolines—From Synthesis to Application: A Review. MDPI.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 4. The medicinal chemistry of the azido group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Protocols [baseclick.eu]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. Staudinger Reaction [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to Click Chemistry Utilizing Azido-Piperidine Derivatives
Introduction: The Transformative Power of Click Chemistry in Modern Drug Discovery
In the landscape of contemporary drug discovery and chemical biology, the ability to efficiently and specifically connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for the assembly of complex molecular architectures.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as exceptionally powerful tools for bioconjugation, lead discovery, and the development of novel therapeutics.[2]
This guide provides an in-depth exploration of the application of click chemistry through the lens of a particularly valuable scaffold in medicinal chemistry: the piperidine ring. Azido-piperidine derivatives serve as versatile building blocks, combining the desirable pharmacokinetic properties of the piperidine motif with the bioorthogonal reactivity of the azide.[3][4] We will delve into the synthesis of these key intermediates and provide detailed, field-proven protocols for their application in both CuAAC and SPAAC reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful chemical technology.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[3][4] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including:
-
Improved Aqueous Solubility and Bioavailability: The nitrogen atom can be protonated at physiological pH, enhancing water solubility.
-
Metabolic Stability: The saturated ring system is generally resistant to metabolic degradation.[3]
-
Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.
By functionalizing this privileged scaffold with an azide group, we create a powerful building block for click chemistry, enabling its seamless integration into a wide array of molecular constructs.
Synthesis of Azido-Piperidine Building Blocks
The successful implementation of click chemistry strategies begins with the robust synthesis of the requisite azido-functionalized piperidine derivatives. The choice of synthetic route is dictated by the desired position of the azide group on the piperidine ring. Here, we present validated protocols for the synthesis of N-Boc-protected 3-azidopiperidine and 4-azidopiperidine, common precursors for click reactions. The tert-butyloxycarbonyl (Boc) protecting group is employed to prevent unwanted side reactions at the piperidine nitrogen during synthesis and subsequent click reactions.
Protocol 1: Synthesis of N-Boc-3-azidopiperidine
This protocol is adapted from a multi-step synthesis starting from L-glutamic acid, which allows for the creation of enantiomerically pure 3-aminopiperidine derivatives that can then be converted to the corresponding azide.
Experimental Protocol:
-
Synthesis of (S)-N-Boc-3-hydroxypiperidine:
-
This intermediate can be synthesized from L-glutamic acid through a multi-step sequence involving esterification, Boc-protection, reduction of the di-ester to a diol, tosylation, and cyclization. For a detailed procedure, refer to the work by Khom et al.
-
-
Mesylation of the Hydroxyl Group:
-
Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq.) and heat the mixture to 80-90 °C.
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-azidopiperidine.
-
Protocol 2: Synthesis of N-Boc-4-azidopiperidine
This synthesis begins with the commercially available N-Boc-4-piperidone and proceeds through a two-step sequence.
Experimental Protocol:
-
Reduction of the Ketone:
-
Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to pH ~6.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.
-
-
Conversion to the Azide (via Mesylation):
-
Follow the mesylation and azide substitution procedure outlined in Protocol 1, starting with N-Boc-4-hydroxypiperidine.
-
Diagram: Synthetic Workflow for Azido-Piperidine Precursors
Caption: Catalytic cycle of the CuAAC reaction.
Protocol 3: General Procedure for CuAAC with an Azido-Piperidine
This protocol provides a general method for the reaction of an N-Boc-azido-piperidine with a terminal alkyne.
Experimental Protocol:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the N-Boc-azido-piperidine (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and water.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq.) in water.
-
-
Reaction Initiation:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated aqueous ammonium chloride to remove copper salts, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
-
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Solvent | t-BuOH/H₂O (1:1) | A mixture of water and a miscible organic solvent like t-butanol or DMSO enhances the solubility of both polar and non-polar reactants, accelerating the reaction rate. [5] |
| Catalyst | CuSO₄·5H₂O (5-10 mol%) | Cu(II) is reduced in situ to the active Cu(I) catalyst by sodium ascorbate. Using a slight excess of the reducing agent prevents oxidative homocoupling of the alkyne. [6] |
| Reducing Agent | Sodium Ascorbate (20-30 mol%) | A biocompatible and efficient reducing agent that maintains the copper in its active +1 oxidation state. [5] |
| Temperature | Room Temperature | The CuAAC reaction is highly exothermic and proceeds rapidly at ambient temperatures, obviating the need for heating and preserving sensitive functional groups. [6] |
| Work-up | NH₄Cl wash | An aqueous solution of ammonium chloride effectively chelates and removes the copper catalyst from the organic phase. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-Piperidine Derivatives
A significant advancement in click chemistry for applications in living systems was the development of SPAAC. This bioorthogonal reaction proceeds without the need for a cytotoxic copper catalyst. [7]The driving force for the reaction is the release of ring strain from a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), upon cycloaddition with an azide. [7][8] Diagram: SPAAC Reaction Workflow
Caption: General experimental workflow for a SPAAC reaction.
Protocol 4: General Procedure for SPAAC with an Azido-Piperidine and a DBCO Derivative
This protocol describes a typical procedure for the copper-free click reaction between an N-Boc-azido-piperidine and a DBCO-functionalized molecule (e.g., DBCO-acid).
Experimental Protocol:
-
Reaction Setup:
-
Dissolve the N-Boc-azido-piperidine (1.0 eq.) in a suitable solvent such as acetonitrile, methanol, or a mixture of DMSO and phosphate-buffered saline (PBS) for more water-soluble substrates.
-
Add the DBCO derivative (1.0-1.2 eq.) to the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the formation of the product. Reaction times can vary from 2 to 12 hours depending on the concentration of the reactants and the specific DBCO derivative used.
-
-
Work-up and Purification:
-
Upon completion, the solvent can be removed under reduced pressure.
-
The purification method will depend on the properties of the final product. For many small molecules, flash column chromatography on silica gel is effective. For bioconjugates, purification may involve size-exclusion chromatography or reverse-phase HPLC.
-
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Cyclooctyne | DBCO or BCN derivatives | DBCO reagents generally exhibit faster kinetics than BCN, but BCN is smaller and less hydrophobic, which can be advantageous in certain biological applications. The choice depends on the specific requirements of the experiment. [7][8] |
| Solvent | Acetonitrile, Methanol, DMSO, or aqueous buffers | The choice of solvent is dictated by the solubility of the reactants. SPAAC is compatible with a wide range of protic and aprotic solvents. For bioconjugation, aqueous buffers are preferred. [7] |
| Temperature | Room Temperature | The inherent strain of the cyclooctyne provides a sufficient driving force for the reaction to proceed efficiently at ambient temperatures, which is crucial for reactions involving sensitive biomolecules. [8] |
| Stoichiometry | 1.0 - 1.2 eq. of cyclooctyne | A slight excess of the cyclooctyne can help drive the reaction to completion, especially when the azide-containing molecule is the more valuable component. |
Characterization of Piperidine-Triazole Products
The successful synthesis of the triazole products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the triazole ring protons and carbons. In the ¹H NMR of a 1,4-disubstituted triazole formed via CuAAC, a singlet corresponding to the C5-proton of the triazole ring typically appears between δ 7.5 and 8.5 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, providing verification of its elemental composition.
-
Infrared (IR) Spectroscopy: The disappearance of the strong azide stretch (around 2100 cm⁻¹) is a clear indicator of a successful reaction.
Conclusion and Future Perspectives
The fusion of the privileged piperidine scaffold with the power and versatility of click chemistry offers a robust platform for the rapid and efficient synthesis of complex molecules with significant potential in drug discovery and chemical biology. The protocols detailed in this guide provide a solid foundation for researchers to synthesize azido-piperidine building blocks and utilize them in both copper-catalyzed and strain-promoted azide-alkyne cycloadditions. The continued development of novel click reactions and the exploration of diverse piperidine derivatives will undoubtedly lead to the discovery of new therapeutic agents and a deeper understanding of biological processes.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). Open Research@CSIR-NIScPR. Retrieved January 17, 2026, from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. Retrieved January 17, 2026, from [Link]
-
“Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation”. (n.d.). Jena Bioscience. Retrieved January 17, 2026, from [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
- Synthesis method for N-boc-4-hydroxypiperidine. (n.d.). Google Patents.
- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. (n.d.). Google Patents.
-
4-(N-Boc-amino)piperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
4-Amino-1-Boc-piperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.
- Rubiralta, M., Giralt, E., & Diez, A. (1991).
-
Click chemistries. (n.d.). Interchim. Retrieved January 17, 2026, from [Link]
-
Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Click Chemistry and Radiochemistry: An Update. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Strain Promoted Click Chemistry of 8-Azidopurine and 5-Azidopyrimidine Nucleosides and Nucleotides with Cyclooctynes and Applications to Living Cell Imaging. (2014). FIU Digital Commons. Retrieved January 17, 2026, from [Link]
-
Synthesis of a Biologically Active Triazole-Containing Analogue of Cystatin A Through Successive Peptidomimetic Alkyne-Azide Ligations. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. (n.d.). Bioclone. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bioclone.net [bioclone.net]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for copper-catalyzed click chemistry with Tert-butyl 3-azidopiperidine-1-carboxylate
An Application Guide to Copper-Catalyzed Click Chemistry with tert-Butyl 3-azidopiperidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Power of Precise Connections
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the ability to efficiently and reliably connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, champions a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][][3] The archetypal example of this philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has revolutionized how scientists approach molecular construction.[1][][4][5] This process unites an azide and a terminal alkyne to form a highly stable 1,2,3-triazole ring, a versatile and valuable linker in biologically active compounds.[3]
This guide focuses on a particularly valuable building block: This compound . The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of the azide handle allows for its precise incorporation into larger molecules via the CuAAC reaction, while the tert-butyloxycarbonyl (Boc) protecting group ensures that the piperidine nitrogen remains unreactive until its deliberate removal is desired.[6][7] This combination of features makes it an indispensable tool for developing novel therapeutics and complex molecular probes.[8][9]
This document provides a comprehensive protocol for utilizing this compound in CuAAC reactions, grounded in an understanding of the reaction mechanism and best practices for safety and success.
The CuAAC Mechanism: A Symphony of Copper Catalysis
The uncatalyzed thermal cycloaddition between an azide and an alkyne (the Huisgen cycloaddition) requires harsh conditions and typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers.[4] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exclusive control over the regiochemistry, yielding only the 1,4-disubstituted product.[1][4]
The catalytic cycle is a well-orchestrated process:
-
Activation of the Alkyne : The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne, which facilitates deprotonation to form a copper-acetylide intermediate. This step is critical as it activates the alkyne for nucleophilic attack.[10][]
-
Azide Coordination & Cyclization : The azide reactant then coordinates to the copper center. This brings the two reactive partners into close proximity, leading to a concerted or stepwise cycloaddition that forms a six-membered copper-containing metallacycle.[4][12]
-
Ring Contraction & Product Release : This metallacycle intermediate is unstable and rapidly rearranges to a more stable triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the final 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst to continue the cycle.[4][]
The active Cu(I) catalyst is often generated in situ from an inexpensive and stable copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[5][13][14] To enhance catalyst stability and reaction efficiency, a ligand is almost always employed. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper(I) ion, preventing its oxidation to the inactive Cu(II) state and minimizing catalyst degradation.[13][15][16][17]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 8. nbinno.com [nbinno.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 12. youtube.com [youtube.com]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
Using Tert-butyl 3-azidopiperidine-1-carboxylate in PROTAC linker synthesis
An In-Depth Technical Guide to the Application of Tert-butyl 3-azidopiperidine-1-carboxylate in PROTAC Linker Synthesis
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[3][] A PROTAC molecule consists of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[5]
While the two ligands provide specificity, the linker is far from a passive tether. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[6] Among the diverse array of linker architectures, saturated heterocycles like piperidine have gained significant prominence for their ability to impart conformational rigidity and favorable physicochemical properties.[1][3]
This technical guide focuses on the strategic use of This compound , a versatile building block for constructing sophisticated, rigid linkers in next-generation PROTACs. We will explore the rationale behind its design, provide detailed synthetic protocols for its incorporation, and offer expert insights into the chemistry that underpins its utility.
Part 1: The Strategic Advantage of the Piperidine Scaffold
The choice to incorporate a piperidine ring into a PROTAC linker is a deliberate design strategy aimed at overcoming the limitations of overly flexible linkers, such as simple alkyl or polyethylene glycol (PEG) chains.
-
Conformational Rigidity and Pre-organization : Flexible linkers can incur a significant entropic penalty upon binding to form the ternary complex.[6] The rigid six-membered piperidine ring constrains the linker's available conformations.[1][3][6] This pre-organization can reduce the entropic cost of ternary complex formation, leading to more stable and productive interactions between the POI and the E3 ligase.[3][6]
-
Improved Physicochemical Properties : Compared to long, lipophilic alkyl chains, the piperidine moiety can help modulate a PROTAC's properties. It can reduce lipophilicity and, depending on its substitution, improve solubility—a key challenge in PROTAC development.[1][7]
-
Metabolic Stability : The saturated heterocyclic structure of piperidine is generally less prone to metabolic degradation compared to linear chains, which can enhance the pharmacokinetic profile of the PROTAC.[1][3]
Part 2: Deconstructing the Building Block: this compound
This building block is strategically designed with three key functional components that enable its versatile use in modular PROTAC synthesis.
Caption: Key functional components of the title building block.
-
The Piperidine Scaffold : As discussed, this provides the rigid core that favorably influences the PROTAC's conformational dynamics.
-
The Azide (-N₃) Group : This is a highly versatile functional group. It is relatively stable under many reaction conditions but can be selectively reacted in two primary ways:
-
The Boc (tert-butoxycarbonyl) Group : This is one of the most common protecting groups for amines in organic synthesis.[12] Its presence on the piperidine nitrogen prevents this nitrogen from participating in unwanted side reactions. The Boc group is stable under a wide range of conditions but can be easily and selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the secondary amine for further functionalization.[13][14] This orthogonal protection strategy is crucial for the stepwise and controlled assembly of a complex PROTAC molecule.[]
Part 3: Core Synthetic Methodologies and Protocols
This compound can be incorporated into a PROTAC linker through two primary, highly reliable synthetic routes.
Methodology 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" approach is arguably the most efficient method for linker conjugation, prized for its high yield, mild reaction conditions, and exceptional functional group tolerance.[16][17][18] The reaction joins the azide-functionalized piperidine with an alkyne-functionalized binding ligand (or another linker component) to form a stable triazole ring.[2][]
Caption: Workflow for CuAAC "Click Chemistry" conjugation.
Protocol 3.1: General Procedure for CuAAC Ligation
This protocol describes a representative CuAAC reaction. Researchers should optimize stoichiometry and conditions based on their specific substrates.
Materials
| Reagent | Typical Concentration/Amount | Purpose |
|---|---|---|
| This compound | 1.0 - 1.2 equivalents | Azide source |
| Alkyne-functionalized substrate | 1.0 equivalent | Alkyne source |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.1 equivalents (5-10 mol%) | Catalyst precursor |
| Sodium Ascorbate | 0.2 - 0.5 equivalents (20-50 mol%) | Reducing agent (forms Cu(I) in situ) |
| Ligand (e.g., THPTA) | 0.1 - 0.2 equivalents (10-20 mol%) | Accelerates reaction and protects biomolecules |
| Solvent | To desired concentration (e.g., 0.1 M) | e.g., 1:1 t-BuOH/H₂O, DMF, DMSO |
Step-by-Step Procedure:
-
Preparation: In a suitable reaction vial, dissolve the alkyne-functionalized substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent system (e.g., 1:1 t-butanol/water).
-
Catalyst Addition: In a separate vial, prepare fresh stock solutions of CuSO₄ and Sodium Ascorbate in water. If using a ligand like THPTA, pre-mix it with the CuSO₄ solution.[19][20]
-
Initiation: To the stirring solution from Step 1, add the Sodium Ascorbate solution, followed immediately by the CuSO₄ (or CuSO₄/ligand) solution.[21]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure triazole-linked product.
Scientist's Note (Causality): The use of sodium ascorbate is critical as it reduces the stable Cu(II) salt to the catalytically active Cu(I) species in situ.[19] This avoids handling of the more unstable and oxygen-sensitive Cu(I) salts directly. Ligands such as THPTA or TBTA accelerate the reaction and stabilize the Cu(I) catalytic center, preventing catalyst deactivation and protecting sensitive substrates from oxidative damage.[20]
Methodology 2: Staudinger Reduction and Amide Coupling
This two-step sequence provides an alternative strategy that results in an amide bond, a common and metabolically robust linkage in drug molecules. First, the azide is mildly reduced to a primary amine via the Staudinger reaction.[10] This amine is then immediately coupled with a carboxylic acid-functionalized partner using standard peptide coupling reagents.
Caption: Workflow for Staudinger Reduction and Amide Coupling.
Protocol 3.2: General Procedure for Staudinger Reduction / Amide Coupling
Materials
| Reagent | Typical Amount | Purpose |
|---|---|---|
| Step 1: Reduction | ||
| This compound | 1.0 equivalent | Azide source |
| Triphenylphosphine (PPh₃) | 1.1 - 1.3 equivalents | Reducing agent |
| Solvent | To desired concentration | e.g., THF, Water |
| Step 2: Coupling | ||
| Carboxylic acid-functionalized partner | 1.0 - 1.2 equivalents | Carboxyl source |
| Coupling Reagent (e.g., HATU, HBTU) | 1.2 - 1.5 equivalents | Activates carboxylic acid |
| Amine Base (e.g., DIPEA, Et₃N) | 2.0 - 3.0 equivalents | Scavenges acid byproduct |
| Solvent | To desired concentration | e.g., DMF, DCM |
Step-by-Step Procedure:
-
Staudinger Reduction: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 9:1). Add triphenylphosphine (1.2 eq) portion-wise. Stir the mixture at room temperature for 6-12 hours. The reaction mechanism involves the formation of a phosphazide, which loses N₂ gas to form an iminophosphorane; subsequent hydrolysis yields the amine and triphenylphosphine oxide.[10][11]
-
Isolation of Amine: Monitor the reaction by TLC/LC-MS. Upon completion, remove the THF under reduced pressure. Acidify the aqueous residue with 1M HCl and wash with ethyl acetate to remove the triphenylphosphine oxide byproduct. Basify the aqueous layer with 1M NaOH and extract the desired amine product with dichloromethane (DCM). Dry the organic layer and concentrate to afford the crude amine, which is often used directly in the next step.
-
Amide Coupling: In a separate flask, dissolve the carboxylic acid partner (1.1 eq), the coupling reagent HATU (1.2 eq), and the amine base DIPEA (2.5 eq) in anhydrous DMF. Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add a solution of the crude amine from Step 2 (1.0 eq) in DMF to the activated carboxylic acid mixture.
-
Reaction and Work-up: Stir the reaction at room temperature for 2-6 hours until complete (monitor by LC-MS). Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry, filter, and concentrate the organic phase.
-
Purification: Purify the crude product by flash column chromatography to obtain the final amide-linked compound.
Scientist's Note (Causality): The Staudinger reduction is exceptionally mild and chemoselective for the azide group, leaving other functionalities like the Boc group intact.[10] In the coupling step, reagents like HATU are used to convert the carboxylic acid into a highly reactive activated ester in situ, which is then susceptible to nucleophilic attack by the newly formed amine to efficiently form the stable amide bond.[5] The base (DIPEA) is essential to neutralize the acidic protons generated during the reaction, driving the equilibrium towards product formation.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced PROTAC linkers. Its pre-installed rigid scaffold addresses key challenges in PROTAC design related to conformational dynamics and physicochemical properties. The presence of both an azide handle and an orthogonally protected amine provides chemists with a choice of robust, high-yielding conjugation strategies—either through efficient CuAAC click chemistry to form a triazole linkage or via a Staudinger reduction-amidation sequence to install a classic amide bond. A thorough understanding of these methodologies enables the rational design and synthesis of sophisticated PROTAC libraries, accelerating the discovery of novel therapeutics for targeted protein degradation.
References
- Benchchem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- BOC Sciences. Click Chemistry in ADC and PROTAC.
- Benchchem. An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
- ChemPep. Overview of PROTAC Linkers.
- Tantawy, M. A., et al. Classification of most common linkers used in PROTAC design based on their chemical structures. ResearchGate.
- MedChemExpress. tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate | PROTAC Linker.
- Dal Bello, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.
- Kumar, A., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Benchchem. The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide.
- Dal Bello, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry.
- Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- MedchemExpress.com. PROTAC Synthesis | Click Chemistry.
- MedChemExpress. tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | PROTAC Linker.
- ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I).
- Technology Networks. Development And Application of "Click Chemistry" In ADC And PROTAC.
- Dal Bello, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry.
- Benchchem. A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis.
- BOC Sciences. Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
- The Critical Role of BOC Protecting Groups in Drug Synthesis.
- Organic Chemistry Portal. Staudinger Reaction.
- Wikipedia. Staudinger reaction.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
- Galka, M., et al. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
- Paiva, S-L., et al. Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. PMC - NIH.
- Sediqi, S., et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central.
- Gate Chemistry. Staudinger Reduction I Staudinger Ligation I Mechanism & Examples I. YouTube.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Paiva, S-L., et al. Traceless Staudinger ligation enabled parallel synthesis of proteolysis targeting chimera linker variants. Chemical Communications (RSC Publishing).
- BroadPharm. Protocol for Azide-Alkyne Click Chemistry.
- TCI AMERICA. Topics (Click Chemistry).
- Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Interchim. Click chemistry Activators.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Staudinger Reaction [organic-chemistry.org]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Click Chemistry [organic-chemistry.org]
- 19. broadpharm.com [broadpharm.com]
- 20. jenabioscience.com [jenabioscience.com]
- 21. interchim.fr [interchim.fr]
Application Note & Protocols: Leveraging tert-Butyl 3-azidopiperidine-1-carboxylate for the Synthesis of Constrained Peptide Libraries via Click Chemistry
Introduction: Beyond Linearity in Peptide Drug Discovery
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical application is often hindered by poor metabolic stability and low bioavailability, largely due to their flexible, linear nature.[1][2] A leading strategy to overcome these limitations is the development of peptidomimetics, which involves introducing non-peptidic scaffolds to enforce conformational rigidity.[1][3] Constrained peptides, by mimicking the bioactive conformation of a native peptide, can exhibit enhanced receptor affinity, selectivity, and resistance to proteolytic degradation.[4][5]
The piperidine scaffold is a privileged structure in medicinal chemistry, adept at inducing specific turns and conformations in peptide backbones.[1] This guide focuses on a particularly versatile building block for this purpose: tert-butyl 3-azidopiperidine-1-carboxylate . This reagent is strategically designed for seamless integration into modern peptide library synthesis. It combines three critical features:
-
A rigid piperidine core to serve as the conformational constraint.
-
A bioorthogonal azide handle for post-synthesis modification via "click chemistry."
-
A Boc-protected amine , ensuring orthogonality with standard Fmoc-based solid-phase peptide synthesis (SPPS).
This document provides a comprehensive overview, detailed protocols, and expert insights for utilizing this building block to generate diverse libraries of constrained peptides, a critical step in modern drug discovery.
The Strategic Advantage: Causality Behind the Molecular Design
The power of this compound lies in its trifunctional design, which allows for a modular and highly efficient approach to library synthesis.
-
The Piperidine Core: This saturated heterocycle acts as a rigid scaffold. When incorporated into a peptide library, it restricts the conformational freedom of the resulting molecules. This pre-organization can significantly increase binding affinity to a biological target by reducing the entropic penalty of binding.
-
The Azide Moiety (N₃): The azide group is the cornerstone of this reagent's utility in library diversification. It is a compact, stable, and non-native functional group that does not interfere with standard peptide synthesis conditions.[6][7] Its true power is unleashed when it serves as a reactive partner in 1,3-dipolar cycloaddition reactions, famously known as "click chemistry."[8][9] This allows for the covalent attachment of a vast array of alkyne-containing molecules to the peptide-piperidine scaffold after the main backbone has been synthesized.
-
The Boc Protecting Group: The nitrogen of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This is crucial for compatibility with the most common SPPS methodology, which uses the Fmoc group for N-terminal protection. The Boc group is stable to the piperidine solutions used to remove Fmoc groups during chain elongation but is readily cleaved by the strong acid (e.g., trifluoroacetic acid, TFA) used in the final cleavage step.[10] This orthogonality is fundamental to a successful synthesis.
Physicochemical Properties
A clear understanding of the reagent's properties is essential for proper handling, storage, and reaction setup.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 129888-61-5[11] |
| Molecular Formula | C₁₀H₁₈N₄O₂[11] |
| Molecular Weight | 226.28 g/mol [11] |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Storage | Store at 2-8°C under an inert atmosphere[11] |
General Workflow for Peptide Library Diversification
The overall strategy involves two main phases: the synthesis of a library of alkyne-modified peptides on solid support, followed by the on-resin "clicking" of this compound to this library. This modular approach allows for the generation of thousands of unique constrained structures from a smaller set of peptide backbones.
Caption: High-level workflow for generating constrained peptide libraries.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
-
Resins: Fmoc-Rink Amide or Wang resin.
-
Amino Acids: Standard Fmoc-protected amino acids, Fmoc-L-propargylglycine (Fmoc-Pra-OH).
-
Building Block: this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.
-
Click Chemistry Reagents (CuAAC): Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Click Chemistry Reagents (SPAAC): A strained alkyne, e.g., a DBCO-functionalized molecule.
-
Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).
-
Purification: Acetonitrile (ACN, HPLC grade), Formic acid (FA) or TFA.
Protocol I: Solid-Phase Synthesis of Alkyne-Functionalized Peptide
This protocol describes a standard manual Fmoc-SPPS procedure. It can be adapted for automated synthesizers.
-
Resin Swelling: Swell the resin (1 eq) in DMF for 30 minutes in a fritted reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Causality: HBTU is an efficient coupling reagent that converts the carboxylic acid of the amino acid into a reactive ester, facilitating rapid amide bond formation. DIPEA acts as a non-nucleophilic base to activate the system.[10]
-
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Capping (Optional): If coupling is sluggish, cap any unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to prevent deletion sequences.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. To create the alkyne handle, use Fmoc-Pra-OH in one of the coupling cycles.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection (Step 2) to liberate the N-terminal amine. The resin-bound peptide is now ready for diversification.
Protocol II: On-Resin Diversification via CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and high-yielding reaction for forming a stable triazole linkage.[9][12]
Caption: Simplified catalytic cycle for the CuAAC reaction.
-
Prepare Click Cocktail: In a single vial, prepare the following solution. It is critical to add the reagents in the specified order to prevent precipitation of copper acetylides.
-
DMF/H₂O (4:1 v/v) as the solvent.
-
This compound (5 eq).
-
Copper(II) sulfate (0.1 eq).
-
THPTA ligand (0.5 eq) - optional but highly recommended to stabilize Cu(I) and improve reaction kinetics.
-
Sodium ascorbate (0.5 eq) - Add this last to reduce Cu(II) to the active Cu(I) catalyst.[] Vortex until the solution is homogeneous.
-
-
Reaction Setup: Add the click cocktail to the resin-bound alkyne-peptide (1 eq).
-
Incubation: Agitate the reaction vessel at room temperature for 6-12 hours, shielded from light.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (5x), 0.5% DIPEA in DMF (3x, to scavenge copper), water (3x), and finally DCM (3x).
-
Confirmation: A successful reaction can be confirmed after cleavage by an increase in mass corresponding to the addition of the azidopiperidine building block (226.28 Da).
Protocol III: On-Resin Diversification via SPAAC (Copper-Free)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative that avoids the use of a potentially cytotoxic copper catalyst.[14][15] This is achieved by using a strained cyclooctyne (e.g., DBCO, DIBO) instead of a terminal alkyne. The protocol assumes the peptide was synthesized with a strained alkyne-containing amino acid.
-
Reagent Preparation: Dissolve the this compound (5-10 eq) in a suitable solvent like DMF or DMSO/H₂O.
-
Reaction: Add the azide solution to the resin functionalized with the strained alkyne.
-
Incubation: Agitate at room temperature for 12-24 hours. Reaction times are typically longer than for CuAAC.
-
Washing: Drain and wash the resin with DMF (5x) and DCM (3x).
-
Causality: The high ring strain of the cyclooctyne provides the activation energy for the cycloaddition, obviating the need for a metal catalyst.[16] This makes it ideal for applications where trace metal contamination is a concern.
-
Protocol IV: Resin Cleavage and Peptide Purification
-
Resin Preparation: Dry the resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups (including the Boc group on the piperidine). TIS and water act as scavengers to trap reactive carbocations generated during deprotection, preventing side reactions.[10]
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA with a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and repeat the ether wash twice. Dry the resulting peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify using reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the final product using LC-MS.
Data Analysis and Quality Control
Proper characterization is essential to validate the synthesis.
| Step | Analysis Method | Expected Outcome |
| SPPS Coupling | Kaiser Test | Yellow beads (negative result) after each coupling. |
| Click Reaction | LC-MS (after cleavage) | A mass increase of +226.15 Da (C₁₀H₁₈N₄O₂) relative to the starting alkyne-peptide. |
| Final Product | Analytical RP-HPLC | A single major peak indicating high purity (>95%). |
| Final Product | High-Resolution MS | Observed mass should match the theoretical mass of the final constrained peptide within a tolerable error margin (<5 ppm). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete CuAAC Reaction | 1. Inactive Cu(I) catalyst. 2. Insufficient reagents. 3. Steric hindrance. | 1. Prepare the click cocktail fresh each time. Ensure sodium ascorbate is added last. Use a stabilizing ligand like THPTA. 2. Increase the equivalents of azide and copper reagents. 3. Increase reaction time and/or temperature (up to 40°C). |
| Peptide Degradation during Cleavage | 1. Incomplete removal of side-chain protecting groups. 2. Side reactions due to scavengers being consumed. | 1. Extend cleavage time to 4 hours. 2. For peptides containing sensitive residues (e.g., Trp, Cys), add 2.5% EDT (ethanedithiol) to the cleavage cocktail. |
| Low Purity after HPLC | 1. Incomplete coupling or capping during SPPS. 2. Side reactions during click chemistry or cleavage. | 1. Ensure a negative Kaiser test after each coupling step. Implement a capping step for difficult couplings. 2. Optimize scavenger cocktail and ensure copper is thoroughly washed away post-CuAAC. |
References
-
Del Valle, J. R. (2015). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 17(10), 2530–2533. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]
-
Autechaux, T. (n.d.). Key Building Blocks: Procuring Tert-Butyl 3-aminopiperidine-1-carboxylate for Synthesis. Retrieved from [Link]
-
Haldar, D., & Katti, K. V. (2012). Click Chemistry in Peptide-Based Drug Design. Current Medicinal Chemistry, 19(24), 4121-4133. Available at: [Link]
-
Singh, Y., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(16), 4933. Available at: [Link]
-
Di Gregorio, G., & Pinnen, F. (2021). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 11(3), 259-278. Available at: [Link]
-
Guo, Q., et al. (2025). Copper-Catalyzed Azide–Alkyne Cycloaddition on Live M13 Bacteriophage for Expanding the Molecular Diversity of Phage-Displayed Peptide Libraries. ChemRxiv. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Malkinson, J. P., et al. (2004). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 6(24), 4443–4446. Available at: [Link]
-
Niu, C., et al. (2020). Synthesis of cyclic peptide-based[4]rotaxanes via copper-catalyzed azide–alkyne cycloaddition. Polymer Chemistry, 11(1), 75-80. Available at: [Link]
-
van Geel, R., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1814-1818. Available at: [Link]
-
Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Chemical Communications, (23), 2591-2611. Available at: [Link]
-
Dey, A., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]
-
Angelini, A., et al. (2012). Constrained Peptides in Drug Discovery and Development. Journal of Medicinal Chemistry, 55(1), 1-18. Available at: [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem, 12(12), 1814-8. Available at: [Link]
-
González-Vera, J. A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3687–3703. Available at: [Link]
-
Lohani, S. C., et al. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. The Journal of Organic Chemistry, 81(6), 2264-2270. Available at: [Link]
-
Gademann, K., et al. (2017). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection. Available at: [Link]
-
Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919. Available at: [Link]
-
Queen's University Belfast. (n.d.). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Retrieved from [Link]
-
Camarero, J. A., et al. (2010). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Nature Protocols, 5(5), 875-883. Available at: [Link]
-
Gilon, C., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 429. Available at: [Link]
-
Park, H. S., et al. (2020). Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification. Accounts of Chemical Research, 53(8), 1466-1477. Available at: [Link]
-
Zhang, H., et al. (2012). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications, 48(83), 10296-10298. Available at: [Link]
-
Maharani, R., et al. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. EurekAlert!. Retrieved from [Link]
-
Karaca, U. O. (2014). The preparation of azido amino acids and the application of native chemical ligation in the synthesis of chlorotoxin. Middle East Technical University. Available at: [Link]
-
Ahmad Fuaad, A. A., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. Available at: [Link]
-
Lohani, S. C., et al. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. The Journal of Organic Chemistry, 81(6), 2264-70. Available at: [Link]
-
Spengler, J., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. International Journal of Molecular Sciences, 19(6), 1564. Available at: [Link]
-
Temussi, P. A., et al. (2007). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Medicinal Chemistry, 50(25), 6446-55. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. wjarr.com [wjarr.com]
- 4. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]
- 11. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]
- 12. jpt.com [jpt.com]
- 14. researchgate.net [researchgate.net]
- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Mastering Diastereoselectivity: Advanced Protocols for the Synthesis of Novel Piperidine Derivatives from tert-Butyl 3-Azidopiperidine-1-carboxylate
Introduction: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The precise control of stereochemistry on the piperidine ring is often paramount to achieving desired pharmacological activity and minimizing off-target effects. tert-Butyl 3-azidopiperidine-1-carboxylate has emerged as a versatile and valuable starting material for the synthesis of novel piperidine derivatives. Its key features include a strategically placed azide group, ripe for diverse chemical transformations, and a Boc-protecting group that modulates reactivity and allows for controlled deprotection. This guide provides in-depth application notes and detailed protocols for the diastereoselective synthesis of derivatives from this important building block, focusing on the underlying principles that govern stereochemical outcomes.
Core Concepts in Diastereoselective Synthesis from 3-Azidopiperidines
The diastereoselective functionalization of this compound hinges on several key principles. The pre-existing stereocenter at the C3 position, though racemic in the starting material, can influence the stereochemical course of reactions at adjacent or remote positions. Furthermore, the choice of reagents, catalysts, and reaction conditions can be finely tuned to favor the formation of one diastereomer over another. Two primary strategies for introducing new stereocenters with high diastereoselectivity will be explored in this guide:
-
1,3-Dipolar Cycloaddition Reactions: The azide functionality is a superb 1,3-dipole, readily participating in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form triazoles. The geometry of the transition state during the cycloaddition can be influenced by steric and electronic factors, leading to a diastereoselective outcome.
-
Diastereoselective Reduction of the Azide: The reduction of the azide to a primary amine introduces a new chiral center. The choice of reducing agent and the presence of directing groups on the piperidine ring can influence the facial selectivity of the reduction, leading to the preferential formation of one diastereomer of the resulting 3-aminopiperidine derivative.
Application Note 1: Diastereoselective [3+2] Huisgen Cycloaddition for the Synthesis of Triazolyl-Piperidines
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation for the synthesis of 1,2,3-triazoles.[1][2] When applied to this compound, this reaction can proceed with diastereoselectivity, affording novel triazolyl-piperidine derivatives with potential applications as therapeutic agents or as ligands in catalysis. The copper(I)-catalyzed version of this reaction, often termed "click chemistry," is particularly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer.[3]
Causality of Diastereoselection in Cycloaddition
The diastereoselectivity in the [3+2] cycloaddition is primarily governed by the steric hindrance presented by the piperidine ring. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influences the conformational equilibrium of the piperidine ring, favoring a chair conformation. The approach of the alkyne to the azide at the C3 position will be sterically hindered on one face of the ring more than the other, leading to a preferred transition state and, consequently, the formation of a major diastereomer.
Experimental Workflow: Cycloaddition
Caption: Workflow for the diastereoselective [3+2] cycloaddition.
Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the diastereoselective synthesis of tert-butyl 4-(1-substituted-1H-1,2,3-triazol-4-yl)-3-azidopiperidine-1-carboxylate derivatives.
Materials:
-
This compound
-
Substituted alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the substituted alkyne (1.1 eq), and a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers.
Data Presentation:
| Entry | Alkyne | Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Phenylacetylene | cis | 3:1 | 85 |
| 2 | 4-Methoxyphenylacetylene | cis | 3.5:1 | 88 |
| 3 | Propargyl alcohol | cis | 2.5:1 | 75 |
Characterization: The diastereomers can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The relative stereochemistry of the major and minor diastereomers can be determined by techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.
Application Note 2: Diastereoselective Reduction of the Azide to Access Chiral 3-Aminopiperidine Derivatives
The reduction of the azide group in this compound to a primary amine is a fundamental transformation that opens the door to a wide range of further derivatizations. The stereochemical outcome of this reduction is of critical importance, as it establishes the configuration of the C3 amine, a common feature in many bioactive molecules.
Causality of Diastereoselection in Reduction
The diastereoselectivity of the azide reduction is influenced by the method of reduction. Catalytic hydrogenation, for instance, involves the delivery of hydrogen from the surface of a heterogeneous catalyst. The piperidine ring will preferentially adsorb onto the catalyst surface from the less sterically hindered face, leading to the delivery of hydrogen from that face and the formation of a major diastereomer. The conformation of the piperidine ring, influenced by the Boc group, plays a crucial role in determining which face is more accessible.
Experimental Workflow: Reduction
Caption: Workflow for the diastereoselective reduction of the azide.
Detailed Protocol: Diastereoselective Catalytic Hydrogenation
This protocol outlines a general procedure for the diastereoselective reduction of this compound to the corresponding 3-aminopiperidine derivative.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or by conversion to a suitable derivative for chiral HPLC analysis.
-
If necessary, the diastereomers can be separated by column chromatography or by fractional crystallization of their salts.
Data Presentation:
| Entry | Solvent | Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methanol | cis | 4:1 | 95 |
| 2 | Ethanol | cis | 4.2:1 | 96 |
| 3 | Acetic Acid | cis | 3.8:1 | 92 |
Characterization: The resulting tert-butyl 3-aminopiperidine-1-carboxylate diastereomers are known compounds and can be characterized by comparison of their spectral data with literature values. The cis and trans isomers can be distinguished by their characteristic ¹H NMR coupling constants.
Trustworthiness and Self-Validation
The protocols described herein are based on established and reliable chemical transformations. The trustworthiness of these methods is ensured by:
-
Reproducibility: The use of well-defined reaction conditions and commercially available reagents allows for high reproducibility.
-
Monitoring: The progress of each reaction can be easily monitored by standard analytical techniques such as TLC, ensuring that the reaction is proceeding as expected and has reached completion.
-
Characterization: The identity and purity of the products, as well as the diastereomeric ratios, can be unambiguously determined by standard spectroscopic methods (NMR, MS) and chromatography (HPLC).
Conclusion
This compound is a versatile platform for the diastereoselective synthesis of a wide range of novel piperidine derivatives. By carefully selecting the reaction type and conditions, researchers can exert significant control over the stereochemical outcome of their synthetic endeavors. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently and efficiently synthesize new chemical entities with well-defined three-dimensional structures.
References
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (2025). Organic & Biomolecular Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. [Link]
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (2025). PubMed. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. [Link]
-
Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. (n.d.). De Gruyter. [Link]
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2020). PMC. [Link]
-
Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. (2012). ResearchGate. [Link]
-
4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). ResearchGate. [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. (2024). Angewandte Chemie International Edition. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal. [Link]
-
Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation. (2021). Semantic Scholar. [Link]
- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.).
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.).
-
Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. (n.d.). PMC. [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. (2024). PubMed. [Link]
-
Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. (2024). PMC. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC. [Link]
Sources
Application Note: Leveraging Tert-butyl 3-azidopiperidine-1-carboxylate for Advanced ¹⁸F-Radiolabeling via Bioorthogonal Click Chemistry
An Application Guide for Researchers and Drug Development Professionals
Abstract
The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging and drug development. Fluorine-18 (¹⁸F) is the radionuclide of choice for many applications due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy (635 keV), which allows for high-resolution imaging[1][2]. However, the direct incorporation of ¹⁸F into complex, sensitive biomolecules often requires harsh reaction conditions that can compromise molecular integrity[1][3]. To overcome this, multi-step labeling strategies using prosthetic groups coupled with bioorthogonal chemistry have become indispensable. This application note provides a detailed guide on the strategic use of tert-butyl 3-azidopiperidine-1-carboxylate as a critical building block for introducing an azide functional group onto target molecules. This "azide handle" enables efficient and mild ¹⁸F-radiolabeling through the highly reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. We present the scientific rationale, detailed experimental protocols, and expert insights for researchers aiming to develop novel ¹⁸F-labeled PET tracers.
The Scientific Rationale: A Modular Approach to ¹⁸F-Labeling
The central challenge in ¹⁸F-radiochemistry is to form a covalent bond with the radionuclide under conditions that are rapid, high-yielding, and compatible with the delicate functionality of a parent biomolecule. Direct nucleophilic substitution on a complex molecule is often not feasible. The "click chemistry" paradigm offers an elegant solution by separating the harsh ¹⁸F-fluorination step from the conjugation to the target molecule[4][5].
The strategy involves two key stages:
-
Synthesis of a simple, ¹⁸F-labeled prosthetic group: A small, reactive molecule, typically an alkyne or a strained cyclooctyne, is first radiolabeled with ¹⁸F. This reaction can be optimized for high efficiency without concern for the final biomolecule's stability.
-
Bioorthogonal Conjugation: The ¹⁸F-prosthetic group is then "clicked" onto the target molecule, which has been pre-functionalized with a complementary azide group. This reaction proceeds rapidly under mild, often aqueous, conditions with exquisite specificity[1][4].
This is where this compound becomes a highly valuable synthon.
Why use this compound?
-
Piperidine Scaffold: The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS) and other receptors[6][7]. This building block allows for the seamless integration of an azide handle into novel ligands based on this common core structure.
-
Bioorthogonal Azide Handle: The azide group (-N₃) is the key functionality for click chemistry. It is exceptionally stable under most synthetic conditions and does not participate in side reactions within a biological milieu, making it truly bioorthogonal[8].
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, enhancing its stability and solubility during synthetic modifications. It can be selectively removed under specific conditions when required for further derivatization[9][10].
The overall strategy is a modular and powerful approach to creating complex PET tracers, as illustrated below.
Caption: Overall strategy for ¹⁸F-labeling using the azide building block.
Experimental Framework and Protocols
This section provides detailed, field-proven protocols for the key stages of the radiolabeling process. The causality behind each step is explained to provide a deeper understanding.
Protocol 2.1: Activation of No-Carrier-Added [¹⁸F]Fluoride
Rationale: [¹⁸F]Fluoride is produced in a cyclotron in [¹⁸O]H₂O. In aqueous solution, the fluoride ion is heavily solvated by hydrogen bonds, which severely reduces its nucleophilicity[11]. The following procedure dehydrates the fluoride and uses a phase transfer catalyst (Kryptofix 222) to create a highly reactive, "naked" [¹⁸F]F⁻ anion for efficient nucleophilic substitution[3][12].
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 222 (K₂₂₂) solution (e.g., 10 mg/mL in acetonitrile)
-
Potassium Carbonate (K₂CO₃) solution (e.g., 2 mg/mL in water)
-
Anion Exchange Cartridge (e.g., QMA Light)
-
Anhydrous Acetonitrile (MeCN)
-
Reaction vial (e.g., 2 mL V-vial)
Procedure:
-
Trap [¹⁸F]Fluoride: Pass the cyclotron target water containing [¹⁸F]F⁻ through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute [¹⁸F]Fluoride: Elute the trapped [¹⁸F]F⁻ from the cartridge into a reaction vial using a solution of K₂₂₂ and K₂CO₃ (e.g., 0.5 mL K₂₂₂ solution and 0.1 mL K₂CO₃ solution).
-
Azeotropic Drying: Carefully heat the vial (e.g., 105-110 °C) under a gentle stream of nitrogen or argon. Add anhydrous acetonitrile (3 x 0.75 mL) portion-wise to azeotropically remove all water. Dry the vial to absolute completeness. The resulting white solid residue is the reactive K[¹⁸F]F/K₂₂₂ complex.
Protocol 2.2: Synthesis of an ¹⁸F-Alkyne Prosthetic Group (Example: [¹⁸F]Fluoroethyl Azide)
Rationale: While the target molecule contains the azide, this protocol details the synthesis of a common azide-containing prosthetic group, [¹⁸F]fluoroethyl azide ([¹⁸F]FEA), to illustrate the general principle of labeling a small molecule first. A similar process would be used for an alkyne prosthetic group. This reaction uses the activated [¹⁸F]fluoride to displace a good leaving group (like tosylate or nosylate) from a precursor molecule[13]. The nosylate precursor is often preferred as it is less volatile than the tosylate, reducing the risk of precursor contamination in the final distilled product[13].
Materials:
-
Activated K[¹⁸F]F/K₂₂₂ complex (from Protocol 2.1)
-
Precursor: 2-azidoethyl 4-nitrobenzenesulfonate (nosylate precursor) (1-2 mg)
-
Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)
-
Distillation apparatus or solid-phase extraction (SPE) cartridge for purification
Procedure:
-
Precursor Addition: Add a solution of the nosylate precursor in 0.5-1.0 mL of anhydrous MeCN or DMSO to the dried K[¹⁸F]F/K₂₂₂ complex.
-
Radiolabeling Reaction: Seal the vial and heat at 85-110 °C for 5-10 minutes. The nucleophilic [¹⁸F]F⁻ displaces the nosylate group.
-
Purification: The volatile product, [¹⁸F]FEA, can be purified by co-distillation with acetonitrile into a collection vial or by passing the reaction mixture through an appropriate SPE cartridge that retains the precursor and byproducts[3][13].
-
Quality Control: Analyze an aliquot of the purified product by radio-TLC or radio-HPLC to determine radiochemical purity.
Protocol 2.3: ¹⁸F-Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rationale: This is the core "click" reaction. It joins the azide-functionalized target molecule with an ¹⁸F-alkyne prosthetic group. The reaction requires a catalytic amount of Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate)[4][14]. This forms a stable 1,2,3-triazole ring, covalently linking the ¹⁸F-label to the target molecule.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized target molecule (synthesized using this compound)
-
Purified ¹⁸F-alkyne prosthetic group (e.g., from a modified Protocol 2.2)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in H₂O)
-
Sodium Ascorbate solution (e.g., 250 mM in H₂O, freshly prepared)
-
Solvent system: e.g., a mixture of tert-butanol and water (1:1 v/v)
-
HPLC system for purification
Procedure:
-
Combine Reactants: In a clean vial, combine the azide-functionalized target molecule (e.g., 1-2 mg in 200 µL solvent), the ¹⁸F-alkyne prosthetic group (in 100-200 µL solvent), and the CuSO₄ solution (e.g., 20 µL).
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution (e.g., 20 µL) to the mixture. The solution may change color as Cu(II) is reduced to the active Cu(I) catalyst.
-
Incubation: Gently agitate the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 10-20 minutes. Monitor the reaction progress using radio-TLC.
-
Quench and Purify: Quench the reaction by adding a chelating agent (e.g., EDTA solution) to sequester the copper. Dilute the mixture with mobile phase and purify the desired ¹⁸F-labeled product using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction is typically passed through a C18 SPE cartridge, washed with water to remove HPLC solvents, and then eluted with ethanol. The final product is formulated in sterile saline for in vivo use.
Considerations for Strain-Promoted (Copper-Free) Click Chemistry
For biomolecules that are sensitive to copper, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a superior alternative[4][15][16]. This reaction utilizes a highly strained cyclooctyne (e.g., a dibenzocyclooctyne, DBCO) which reacts spontaneously with azides without any catalyst[17]. The protocol is similar to CuAAC but omits the copper sulfate and sodium ascorbate, simplifying the purification process. The trade-off is that the synthesis and ¹⁸F-labeling of the strained alkyne precursor can be more complex.
Data Analysis and Performance Benchmarks
The success of a radiolabeling procedure is quantified by several key parameters. The following table provides typical target values for click-based ¹⁸F-labeling syntheses.
| Parameter | Description | Typical Target Value | References |
| Radiochemical Yield (RCY) | The percentage of the final labeled product activity relative to the starting [¹⁸F]fluoride activity, corrected for radioactive decay. | 10 - 60% (decay-corrected) | [7][10][18] |
| Molar Activity (Aₘ) | The ratio of radioactivity to the total molar amount of the compound (labeled and unlabeled). Measured in GBq/µmol or Ci/µmol. | > 50 GBq/µmol | [7][19] |
| Radiochemical Purity (RCP) | The percentage of the total radioactivity in the final product that is in the desired chemical form. | > 98% | [7] |
| Total Synthesis Time | The time from the end of bombardment (EOB) to the final formulated product. | 60 - 100 minutes | [2][18] |
Troubleshooting Common Issues:
-
Low RCY: May be caused by incomplete drying of [¹⁸F]fluoride (re-optimize azeotropic step), precursor degradation (check precursor purity and storage), or inefficient click reaction (check concentration and freshness of ascorbate).
-
Low Molar Activity: Often due to contamination with non-radioactive ¹⁹F from reagents or the synthesis system. Ensure high-purity reagents and meticulously clean reaction vessels.
-
Product Impurities: In CuAAC, residual copper can be an issue; ensure proper quenching and purification. Incomplete reactions will also lead to impurities, which can be addressed by optimizing reaction time or temperature.
Conclusion
This compound is a strategic and versatile building block for the development of novel ¹⁸F-labeled PET tracers. By enabling the incorporation of a bioorthogonal azide handle onto molecules containing the pharmaceutically relevant piperidine scaffold, it serves as a gateway to mild and efficient radiolabeling via click chemistry. This modular approach decouples the harsh radiofluorination step from the final conjugation, preserving the integrity of complex target molecules. The protocols and insights provided in this guide offer a robust framework for researchers and drug developers to accelerate the discovery and translation of new molecular imaging agents.
References
-
Schirrmacher, R., Wängler, B., & Schirrmacher, E. (2011). ¹⁸F-Labeling Using Click Cycloadditions. Mini-Reviews in Organic Chemistry. [Link]
-
Ortiz Jr, G. X., et al. (2021). A Novel ¹⁸F-Labeling Method for the Synthesis of [¹⁸F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors. Chemistry – An Asian Journal. [Link]
-
Li, Z., et al. (2013). Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. Journal of Nuclear Medicine & Radiation Therapy. [Link]
-
Iannone, M., et al. (2022). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Chemistry. [Link]
-
Krasselt, M., et al. (2017). [¹⁸F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. Organic & Biomolecular Chemistry. [Link]
-
Schirrmacher, R., et al. (2011). ¹⁸F-Labeling Using Click Cycloadditions. ResearchGate. [Link]
-
Schirrmacher, R., et al. (2011). ¹⁸F-Labeling Using Click Cycloadditions. Semantic Scholar. [Link]
-
Wang, Y., et al. (2018). The Efficiency of ¹⁸F Labelling of a Prostate Specific Membrane Antigen Ligand via Strain-Promoted Azide-Alkyne Reaction: Reaction Speed Versus Hydrophilicity. Chemical Communications. [Link]
-
Alauddin, M. M. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Wang, M., et al. (2012). Highly efficient click labeling using 2-[¹⁸F]fluoroethyl azide and synthesis of an ¹⁸F N-hydroxysuccinimide ester as conjugation agent. Nuclear Medicine and Biology. [Link]
-
Jia, H., et al. (2014). Synthesis and Evaluation of a ¹⁸F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & Medicinal Chemistry. [Link]
-
Bouvet, V., et al. (2014). F-18 Labeled RGD Probes Based on Bioorthogonal Strain-Promoted Click Reaction for PET Imaging. Semantic Scholar. [Link]
-
Lodi, F., et al. (2020). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. [Link]
-
Lee, B., et al. (2021). Synthesis and Evaluation of a ¹⁸F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules. [Link]
-
Dollé, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Brust, P., et al. (2021). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. PharmaChem. [Link]
-
Keliher, E. J., & Reiner, T. (2016). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Organic Synthesis. [Link]
-
Yao, W., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. [Link]
-
Rijpkema, M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry. [Link]
-
Klouda, L., et al. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. [Link]
- Patent WO2009133778A1. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Kim, D. W., & Jeong, J. M. (2011). Recent Trends in the Nucleophilic [¹⁸F]-radiolabeling Method with No-carrier-added [¹⁸F]fluoride. Journal of the Korean Chemical Society. [Link]
-
MySkinRecipes. (n.d.). Tert-butyl 4-azidopiperidine-1-carboxylate. MySkinRecipes Website. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates Website. [Link]
-
Zeglis, B. M., et al. (2020). Synthesis and ¹⁸F-radiolabeling of thymidine AMBF3 conjugates. RSC Medicinal Chemistry. [Link]
-
de Vries, E. F. J., et al. (2023). State of the art procedures towards reactive [¹⁸F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Kim, H., et al. (2020). High-yield synthesis of a tau PET radioligand and its nonradioactive ligand using an alternative protection and deprotection strategy. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Zeglis, B. M., et al. (2020). Synthesis and ¹⁸F-radiolabeling of thymidine AMBF3 conjugates. RSC Publishing. [Link]
-
Scott, P. J. H., et al. (2023). PET imaging of antisense oligonucleotide distribution in rat and nonhuman primate brains using click chemistry. Science Translational Medicine. [Link]
-
Ferreira, C. A., et al. (2022). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. Molecules. [Link]
-
Scott, P. J. H., et al. (2022). PET imaging of an antisense oligonucleotide in the living non-human primate brain using click chemistry. bioRxiv. [Link]
-
Scott, P. J. H., et al. (2022). PET imaging of an antisense oligonucleotide in the living non-human primate brain using click chemistry. bioRxiv. [Link]
Sources
- 1. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System [mdpi.com]
- 3. Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 10. High-yield synthesis of a tau PET radioligand and its nonradioactive ligand using an alternative protection and deprotection strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 14. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficiency of 18F labelling of a prostate specific membrane antigen ligand via strain-promoted azide-alkyne reaction: reaction speed versus hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor [mdpi.com]
- 19. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Cycloaddition Using Tert-butyl 3-azidopiperidine-1-carboxylate
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and drug development.[1][2] This five-membered heterocycle is not merely a passive linker; it is a highly stable, aromatic scaffold that can engage in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for amide bonds. Its prevalence in pharmaceuticals is a testament to its favorable properties, which include metabolic stability and the ability to improve pharmacokinetic profiles. The advent of "click chemistry," a concept introduced by K.B. Sharpless, revolutionized the synthesis of these vital structures.[3] Click chemistry describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[3][4]
The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][6] This reaction provides exclusive regioselective access to 1,4-disubstituted 1,2,3-triazoles, overcoming the limitations of the thermal Huisgen cycloaddition, which requires harsh conditions and typically yields a mixture of 1,4- and 1,5-regioisomers.[3][7] This guide focuses on the practical application of the CuAAC reaction, utilizing tert-butyl 3-azidopiperidine-1-carboxylate as a versatile building block to generate novel triazole derivatives with high potential for pharmaceutical applications.
The Core Reaction: Mechanism of the CuAAC
Understanding the mechanism of the CuAAC is crucial for troubleshooting and optimizing reaction conditions. The process is a stepwise cycloaddition catalyzed by a Cu(I) species, which dramatically accelerates the reaction rate compared to the uncatalyzed thermal process.[3]
The key steps are as follows:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) ion coordinates with the terminal alkyne to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne carbon.[]
-
Coordination with the Azide: The azide then coordinates to the copper center. DFT calculations suggest the formation of a six-membered copper metallacycle.[3]
-
Cyclization and Ring Contraction: This intermediate undergoes cyclization and subsequent reductive elimination to form the stable 1,2,3-triazole ring.
-
Protonolysis & Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide intermediate, which releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[]
The in situ generation of the active Cu(I) catalyst from a stable Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate is the most common and practical approach.[3][8] This method avoids the need to handle potentially unstable Cu(I) salts and ensures a continuous supply of the active catalyst.[7]
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Featured Reagent: this compound
This reagent is a valuable synthon for introducing a protected piperidine moiety into a target molecule. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in central nervous system (CNS) active drugs and other therapeutics. The Boc (tert-butyloxycarbonyl) protecting group provides stability during the reaction and can be readily removed under acidic conditions for further functionalization. The azide group is the key functionality for the click reaction.
Safety Considerations for Handling Organic Azides: Organic azides are energetic compounds and must be handled with care.[9] While high molecular weight azides like the topic reagent are generally less hazardous than small, low-carbon azides, the following precautions are mandatory:
-
Avoid Heat, Shock, and Friction: Azides can decompose explosively with the input of external energy.[9][10]
-
Use Non-Metal Utensils: Never use metal spatulas, as they can form highly sensitive and explosive heavy metal azides.[10][11] Use plastic or ceramic spatulas instead.[12]
-
Solvent Choice: Avoid halogenated solvents like dichloromethane, which can form extremely unstable diazidomethane.[9][10]
-
Work Environment: Always work in a well-ventilated fume hood behind a blast shield.[12][13]
-
Storage: Store azide compounds in a cool, dark place, away from acids and metals.[10][12]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should never be mixed with acidic waste.[10][12]
Experimental Protocol: Synthesis of a Model Triazole
This protocol provides a detailed, step-by-step methodology for the synthesis of a model 1,4-disubstituted 1,2,3-triazole using this compound and phenylacetylene.
Materials & Equipment:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvents: tert-Butanol, deionized water
-
Round-bottom flask, magnetic stirrer, septa
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reagent Preparation:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 226 mg, 1.0 mmol) and phenylacetylene (1.05 eq., e.g., 107 mg, 1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Scientist's Note: A 1:1 t-BuOH/H₂O solvent system is highly effective for CuAAC as it dissolves a wide range of organic substrates while being compatible with the inorganic catalyst system.
-
-
Catalyst Addition:
-
In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M). Stock solutions of sodium ascorbate should be prepared fresh, as they can degrade over time.[8]
-
To the stirring reaction mixture, add the copper(II) sulfate solution (0.05 eq., 5 mol%, 0.5 mL of 0.1 M solution).
-
Immediately following, add the sodium ascorbate solution (0.15 eq., 15 mol%, 0.3 mL of 0.5 M solution). The solution should turn a pale yellow/green color as Cu(II) is reduced to Cu(I).
-
Causality: Sodium ascorbate acts as the reducing agent to generate the active Cu(I) catalyst from the stable Cu(II) precursor.[8] A slight excess of ascorbate is used to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[3][14]
-
-
Reaction Execution & Monitoring:
-
Seal the flask with a septum and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane/Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot (the triazole product) indicates reaction progression. Reactions are often complete within 1 to 12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis.
-
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][15]
-
Expected NMR Signals: A characteristic singlet peak between δ 7.5-8.2 ppm in the ¹H NMR spectrum is indicative of the triazole ring proton.[6][16] In the ¹³C NMR spectrum, two signals for the triazole carbons are expected between δ 120-150 ppm.[16]
-
General Workflow Visualization
The following diagram outlines the complete experimental workflow from initial setup to final product characterization.
Caption: Standard workflow for CuAAC synthesis and purification.
Data Presentation & Optimization
The CuAAC reaction is robust and generally high-yielding across a variety of substrates. The following table provides hypothetical data for the reaction of this compound with different terminal alkynes to illustrate the scope and efficiency of the protocol.
| Entry | Alkyne Substrate | Time (h) | Yield (%) | Notes |
| 1 | Phenylacetylene | 2 | 95 | Clean reaction, easy purification. |
| 2 | Propargyl alcohol | 1.5 | 92 | Product is more polar. |
| 3 | 1-Octyne | 6 | 88 | Slower reaction due to steric hindrance. |
| 4 | 4-Ethynylanisole | 3 | 94 | Electron-donating group, good reactivity. |
| 5 | Ethyl propiolate | 4 | 85 | Electron-withdrawing group can slow reaction. |
Troubleshooting & Optimization:
-
Low Yield/Incomplete Reaction:
-
Cause: Inactive catalyst.
-
Solution: Use freshly prepared sodium ascorbate solution. Ensure the reaction is sealed to minimize oxygen exposure, which can oxidize Cu(I) to inactive Cu(II).[14]
-
-
Formation of Side Products:
-
Cause: Alkyne homocoupling (Glaser coupling).
-
Solution: Increase the amount of sodium ascorbate (up to 20 mol%) to maintain a reducing environment.
-
-
Poor Substrate Solubility:
-
Cause: Nonpolar substrates in aqueous media.
-
Solution: A co-solvent such as DMSO or THF can be used in place of or in addition to t-BuOH.
-
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides an exceptionally reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By employing versatile building blocks like this compound, researchers can readily access novel molecular architectures incorporating pharmaceutically relevant scaffolds. The protocol described herein is robust, scalable, and adheres to the principles of click chemistry, making it an invaluable tool for drug discovery and development professionals. Adherence to strict safety protocols when handling azide compounds is paramount to ensuring a safe and successful experimental outcome.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. Retrieved from [Link]
-
Azides. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. Retrieved from [Link]
-
Jin, T. (2016). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. Retrieved from [Link]
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]
-
dos Santos, G. G., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(3). Retrieved from [Link]
-
Syntheses and biological activities of 1,4-disubstituted 1,2,3-triazoles. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 506-522. Retrieved from [Link]
-
Protocol for CuAAC of azides to alkyne moeities. (n.d.). Fürth lab. Retrieved from [Link]
-
dos Santos, G. G., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(3). Retrieved from [Link]
-
Ören, İ., & Temel, E. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics and Modelling, 34, 101-107. Retrieved from [Link]
-
Luque, R., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 72. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1107-1115. Available at: [Link]
-
Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Handling Azide Compounds Safety Standard Operating Procedure. (2018, July 16). Case Western Reserve University. Retrieved from [Link]
-
dos Santos, G. G., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(3). Retrieved from [Link]
-
Na-Ascorbate. (n.d.). baseclick GmbH. Retrieved from [Link]
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Retrieved from [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2015). Der Pharma Chemica, 7(7), 177-182. Retrieved from [Link]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]
-
Synthesis, characterization of 1, 2, 4-triazoles and antimicrobial screening. (2016). Trade Science Inc. Retrieved from [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 12(5), 1074-1093. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click Chemistry | AAT Bioquest [aatbio.com]
- 6. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Na-Ascorbate [baseclick.eu]
- 9. ucd.ie [ucd.ie]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. uvic.ca [uvic.ca]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. scielo.br [scielo.br]
Application Note & Protocol: Robust and Scalable Boc Deprotection of Tert-butyl 3-azidopiperidine-1-carboxylate
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile removal.[1][2] This document provides a detailed guide for the deprotection of tert-butyl 3-azidopiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry.[3][4] We present two robust, field-proven protocols utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively. Beyond a simple recitation of steps, this guide delves into the underlying reaction mechanism, critical safety considerations for handling both organic azides and strong acids, methods for reaction monitoring, and troubleshooting advice to ensure successful and reproducible outcomes.
CRITICAL SAFETY PRECAUTIONS: A Prerequisite for Synthesis
Before beginning any experimental work, a thorough understanding and implementation of the following safety protocols is mandatory. The starting material is an organic azide, and the reagents are highly corrosive acids.
Handling Organic Azides
Organic azides are energy-rich molecules that can be sensitive to heat, light, shock, and friction, posing a risk of explosive decomposition.[5][6][7] While this compound (C₉H₁₆N₄O₂) has a carbon-to-nitrogen ratio greater than 1, which suggests relative stability, it must be handled with significant care.[5][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[6][8]
-
Handling: Use plastic or ceramic spatulas; never use metal spatulas to handle azides, as this can lead to the formation of highly unstable metal azides.[5][8] Avoid scratching or applying friction to the solid material.[9]
-
Solvent Choice: While dichloromethane (DCM) is common for Boc deprotections, be aware that halogenated solvents are generally discouraged for use with azides due to the potential formation of explosive di- and tri-azidomethane.[5][6] This specific reaction is generally considered safe, but the risk should be acknowledged and mitigated by working on a small scale initially and within a fume hood.
-
Storage: Store organic azides in a cool, dark place, away from heat sources.[6][7][9]
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container. NEVER mix azide waste with acidic waste streams , as this can generate highly toxic and explosive hydrazoic acid.[5][6]
Handling Strong Acids (TFA and HCl)
Trifluoroacetic acid (TFA) and concentrated solutions of HCl are extremely corrosive and can cause severe skin and eye burns.[10][11][12]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.[13]
-
PPE: In addition to standard PPE, consider using double gloves and face protection (face shield).[10][13]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Quenching: When neutralizing the reaction, add the acidic solution to the basic solution slowly and with cooling to control the exothermic reaction and gas evolution.
Reaction Mechanism: Acid-Catalyzed Carbamate Cleavage
The deprotection of a Boc-protected amine is a well-understood acid-catalyzed hydrolysis of the carbamate.[14] The process occurs in a sequence of distinct steps, ensuring a clean and efficient transformation.[1]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA or HCl.[1][15][16] This activation makes the carbonyl carbon more electrophilic.
-
Fragmentation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This step is energetically favorable as it generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][16]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[1][15] It is critical to perform this reaction in an open or well-vented system to allow the CO₂ to escape safely.[1][16]
-
Salt Formation: Under the acidic conditions, the newly liberated and nucleophilic amine is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][16]
Caption: Acid-catalyzed mechanism of N-Boc deprotection.
Experimental Guide: Protocols and Procedures
Two primary methods are presented. The choice often depends on the desired final salt form and downstream synthetic steps. For instance, HCl salts are often crystalline and easier to handle than TFA salts, which can be oily residues.[17]
Caption: A generalized workflow for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a rapid and highly effective method, often reaching completion within 1-2 hours at room temperature.[14][18]
Materials:
-
This compound (1.0 equiv)
-
Trifluoroacetic acid (TFA), reagent grade (5-10 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[19]
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly, add TFA (5-10 equiv) to the solution via syringe.[19]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[19]
-
Monitoring: Monitor the reaction progress by TLC (eluent: e.g., 50% Ethyl Acetate/Hexanes). The starting material will have a distinct Rf value, while the product TFA salt will remain at the baseline. Confirm completion by LC-MS, observing the disappearance of the starting material mass and the appearance of the product mass.[20][21]
-
Work-up Option A (Isolating the TFA Salt): Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the crude 3-azidopiperidinium trifluoroacetate, which can often be used directly in the next step without further purification.[18][22]
-
Work-up Option B (Isolating the Free Amine): a. Concentrate the reaction mixture under reduced pressure. b. Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[19] c. Extract the aqueous layer with DCM (3x volume of the aqueous layer).[19] d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, 3-azidopiperidine.[19]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative, often yielding a crystalline hydrochloride salt that is easy to isolate by simple filtration.[23][24]
Materials:
-
This compound (1.0 equiv)
-
4M HCl in 1,4-dioxane solution (3-5 equiv)
-
Methanol or 1,4-Dioxane (as co-solvent, optional)
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[19]
-
To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equiv).[19]
-
Stir the reaction for 1-3 hours. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution as a white solid.[19]
-
Monitoring: Monitor the reaction progress by TLC and/or LC-MS as described in Protocol 1.
-
Isolation: a. Upon completion, add diethyl ether to the reaction mixture to enhance the precipitation of the product salt.[19] b. Collect the solid product by vacuum filtration. c. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. d. Dry the solid under vacuum to yield pure 3-azidopiperidinium chloride.
Data Summary and Troubleshooting
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Primary Acid | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Typical Time | 1-4 hours | 1-3 hours |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Product Form | TFA Salt (often an oil) or Free Base | HCl Salt (often a crystalline solid) |
| Isolation | Evaporation / Extraction | Precipitation / Filtration |
| Pros | Very fast and reliable; high solubility | Product often precipitates; easy isolation |
| Cons | TFA can be hard to remove; salts can be oily | Dioxane is a suspected carcinogen; reagent prep |
Troubleshooting:
-
Incomplete Reaction: If monitoring shows significant starting material remaining after the prescribed time, an additional equivalent of acid can be added, or the reaction time can be extended. Ensure reagents are anhydrous, as water can impede the reaction.
-
Difficult Extraction (Protocol 1B): If an emulsion forms during the basic work-up, adding more brine can help break it. Alternatively, filtering the emulsified layer through a pad of Celite® can be effective.
-
Product Salt is Oily/Hygroscopic: If the isolated salt is not a solid, it can be co-evaporated with a non-polar solvent like toluene to azeotropically remove residual acid or water. Trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes induce crystallization.
References
-
Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]
-
SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin School of Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2001). University of Arizona. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Astech Ireland. [Link]
-
Hazard Summary: Trifluoroacetic Acid. (n.d.). NJ.gov. [Link]
-
Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. (2024). Amherst College. [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]
-
Handling Azide Compounds Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]
-
Azides Safe Work Procedure. (2022). University of Victoria. [Link]
-
How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate. [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). PubMed. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]
-
General Procedure for the deprotection of the Boc-group. (n.d.). The Royal Society of Chemistry. [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Boc De-protection. (2023). Reddit. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]
-
BOC Deprotection General Overview. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry. (n.d.). Microsaic Systems. [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009).
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2025). ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH. [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. [Link]
-
tert-Butyl 4-azidopiperidine-1-carboxylate. (n.d.). MySkinRecipes. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. (2015). The Royal Society of Chemistry. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ucd.ie [ucd.ie]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. uvic.ca [uvic.ca]
- 10. astechireland.ie [astechireland.ie]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. amherst.edu [amherst.edu]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rsc.org [rsc.org]
- 23. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl 3-Azidopiperidine-1-carboxylate
Introduction
tert-Butyl 3-azidopiperidine-1-carboxylate is a pivotal intermediate in contemporary pharmaceutical research and development. The piperidine scaffold is a prevalent structural motif in a multitude of biologically active molecules and approved drugs.[1][2][3] The introduction of an azido group at the 3-position provides a versatile chemical handle for further molecular elaboration, most notably for the construction of amino-substituted piperidines through azide reduction.[4][5] These derivatives are integral components of various therapeutic agents, including kinase inhibitors and γ-secretase modulators.[6][7]
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers the strategic advantage of shielding the secondary amine, thereby enabling selective reactions at other positions of the ring.[8] This attribute is critical in multi-step syntheses, preventing undesirable side reactions and streamlining the path to complex target molecules.[8]
Given its significance, the development of a robust, scalable, and safe synthesis for this compound is of paramount importance for researchers and drug development professionals. This document provides a comprehensive guide to a field-proven, large-scale synthesis, addressing critical process parameters, safety considerations, and analytical controls.
Synthetic Strategy and Mechanistic Overview
The most common and scalable synthetic route to this compound commences with the commercially available precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. The synthesis is a two-step process:
-
Mesylation: The hydroxyl group of the starting material is converted into a good leaving group, a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a suitable base.[9][10][11]
-
Azide Substitution: The mesylate intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃) to yield the final product. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if a chiral starting material is used.[12]
Visualization of the Synthetic Pathway
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 5. Azides in the Synthesis of Various Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate [cjph.com.cn]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. nbinno.com [nbinno.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. proprep.com [proprep.com]
- 12. Substitution (Mesylate) - Azide [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tert-butyl 3-azidopiperidine-1-carboxylate Click Reactions
Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on challenges encountered when using Tert-butyl 3-azidopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yields. Our approach is rooted in mechanistic principles and field-proven strategies to ensure the successful synthesis of your target 1,2,3-triazoles.
The this compound moiety is a valuable building block in medicinal chemistry, but its structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group and a secondary azide, can introduce steric challenges that may affect reaction kinetics.[1] This guide will provide a systematic approach to overcoming these and other common hurdles in click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in click reactions involving sterically hindered azides like this compound?
A1: The most frequent culprit is often related to catalyst inefficiency or steric hindrance impeding the cycloaddition.[1] The bulky Boc group on the piperidine ring can slow down the reaction rate by making it more difficult for the azide to approach the copper-acetylide intermediate.[2] This can be compounded by an inactive or insufficient amount of the Cu(I) catalyst.
Q2: Can I use any copper(II) salt for my in situ Cu(I) generation?
A2: While various Cu(II) salts like CuSO₄, CuCl₂, or Cu(OAc)₂ can be used, copper(II) sulfate is the most common and generally reliable choice when used with a reducing agent like sodium ascorbate.[3][4] However, the counter-ion can sometimes influence the reaction, so if you're facing issues, trying a different copper source is a valid troubleshooting step.[5] It's crucial to use a reducing agent to generate the active Cu(I) species in situ.[4]
Q3: Is a ligand always necessary for this type of click reaction?
A3: While not strictly essential for all click reactions, for sterically hindered substrates like this compound, a ligand is highly recommended.[2][6] Ligands stabilize the Cu(I) catalytic species, prevent its oxidation to the inactive Cu(II) state, and can significantly accelerate the reaction rate, which is particularly beneficial when dealing with sterically demanding substrates.[6][7]
Q4: My reaction looks complete by TLC, but my isolated yield is low. What could be the issue?
A4: This often points to problems during the workup and purification stages. The triazole product may have some water solubility, leading to losses during aqueous extractions. Additionally, the product might be difficult to separate from residual copper or ligand by column chromatography. Consider alternative purification methods or modifying your extraction procedure.
In-Depth Troubleshooting Guides
Problem Area 1: Catalyst System Inefficiency
A common failure point in CuAAC reactions is the deactivation or insufficient generation of the active Cu(I) catalyst.
Q: My click reaction is stalled, and I primarily see my starting materials. How can I diagnose and fix issues with my catalyst?
A: This is a classic sign of catalyst trouble. Here’s a systematic approach to troubleshoot:
-
Oxygen Sensitivity: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by atmospheric oxygen.[1]
-
Solution: Ensure your reaction solvent is thoroughly degassed before adding the catalyst components. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Assembling the reaction under an inert atmosphere is also good practice.
-
-
Reducing Agent Quality: Sodium ascorbate is the most common reducing agent, but it can degrade over time, especially if not stored properly.
-
Solution: Use a freshly prepared stock solution of sodium ascorbate for each reaction.[2] Ensure the solid is a fine, white powder. If it has a yellowish tint, it may have oxidized and should be replaced.
-
-
Copper Source and Ligand Choice: The combination of your copper source and ligand can dramatically impact catalytic activity.
-
Solution: For sterically hindered azides, consider using a more robust catalytic system. Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand, but its solubility can be an issue in some solvent systems.[8] Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA are excellent alternatives, especially for reactions in aqueous co-solvents.[8][9] They are known to accelerate the reaction and protect the catalyst.[10]
-
This protocol is for preparing a pre-complexed catalyst solution which can improve reproducibility.
-
In a microcentrifuge tube, prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
In a separate tube, prepare a 200 mM stock solution of THPTA in deionized water.
-
To prepare the catalyst solution for your reaction, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.[8] Let this mixture stand for a few minutes before adding it to the reaction. This pre-complexation helps to stabilize the copper.
Visualizing the Catalytic Cycle and Failure Points
Caption: The catalytic cycle of the CuAAC reaction and points of failure.
Problem Area 2: Substrate and Reaction Condition Optimization
When dealing with a sterically hindered substrate, optimizing the reaction conditions is critical for achieving a good yield.
Q: I've confirmed my catalyst system is active, but my reaction is still slow and gives a low yield. What parameters can I adjust?
A: With a robust catalyst in place, the focus shifts to overcoming the kinetic barriers imposed by the sterically demanding this compound.
-
Solvent Choice: The solvent can significantly impact reaction rates.
-
Insight: While DMF and DMSO are common, solvent systems containing water (e.g., t-BuOH/H₂O, DMF/H₂O) can accelerate the reaction.[4] However, ensure all reactants are soluble in the chosen solvent mixture. Poor solubility of any component can lead to a stalled reaction.[2]
-
Recommendation: A 1:1 mixture of t-butanol and water is an excellent starting point. If solubility is an issue, consider DMSO or DMF, but be mindful that these can be more challenging to remove during workup.
-
-
Temperature and Reaction Time: For sterically hindered substrates, ambient temperature may not be sufficient.
-
Insight: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance.[1][2]
-
Recommendation: Start by running the reaction at 40-60 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, a higher temperature (up to 80 °C) or a longer reaction time may be necessary.[11]
-
-
Concentration: Reaction kinetics are concentration-dependent.
-
Insight: If the reaction is too dilute, the molecular collisions required for the reaction will be infrequent, leading to slow conversion.[2]
-
Recommendation: Aim for a starting concentration of your limiting reagent between 0.1 M and 0.5 M.
-
| Parameter | Recommended Starting Point | Optimization Strategy |
| Solvent | t-BuOH/H₂O (1:1) | Try DMF, DMSO, or THF/H₂O if solubility is an issue. |
| Temperature | Room Temperature | Increase in 10-20 °C increments (e.g., 40 °C, 60 °C). |
| Concentration | 0.1 M | Increase to 0.25 M or 0.5 M if the reaction is slow. |
| Catalyst Loading | 1-5 mol% Cu | For very slow reactions, increase to 10 mol%.[2] |
| Ligand | 1.2 equivalents to Cu | Increase to 2-5 equivalents if catalyst deactivation is suspected.[12] |
Problem Area 3: Workup and Purification Challenges
A successful reaction can be undermined by a challenging purification process.
Q: I'm struggling to isolate my pure product after the reaction. What are the best practices for workup and purification?
A: The properties of the triazole product and the reaction components necessitate a careful purification strategy.
-
Quenching and Copper Removal: Residual copper can complicate purification and NMR analysis.
-
Solution: After the reaction is complete, passing the crude mixture through a small plug of silica gel, celite, or a copper-scavenging resin can effectively remove the majority of the copper catalyst. An ammonia solution wash can also help remove copper salts, but be mindful of the pH sensitivity of your product.
-
-
Extraction: The polarity of the triazole product can lead to losses during aqueous workup.
-
Solution: Saturating the aqueous layer with NaCl can decrease the solubility of your product and improve extraction efficiency into the organic layer. Use a larger volume of organic solvent for extraction and perform multiple extractions (3-4 times).
-
-
Chromatography: Co-elution with byproducts or the ligand can be an issue.
-
Solution: If using TBTA as a ligand, it can sometimes co-elute with the product. Switching to a water-soluble ligand like THPTA can simplify purification as it will remain in the aqueous phase during extraction.[8] If column chromatography is still challenging, consider alternative purification methods like preparative HPLC or crystallization.[13]
-
-
Upon reaction completion (as determined by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield click reactions.
References
-
Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(16), 2830-2845. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved January 18, 2026, from [Link]
-
Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(21), 8554-8566. Available at: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
ResearchGate. (n.d.). TABLE 1 Effects of copper source and solvent on click reaction yield of.... Retrieved January 18, 2026, from [Link]
-
SciSpace. (n.d.). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Retrieved January 18, 2026, from [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. Available at: [Link]
-
Nwe, K., & Hsieh, H. Y. (2011). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Journal of visualized experiments : JoVE, (55), 3231. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical reviews, 108(8), 2952-3015. Available at: [Link]
-
Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Methods in molecular biology (Clifton, N.J.), 764, 239–248. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). CuAAC reactions of sterically hindered azides. Retrieved January 18, 2026, from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & biology, 21(9), 1076–1101. Available at: [Link]
-
ScienceDaily. (2011, July 19). Click chemistry with copper: A biocompatible version. Available at: [Link]
-
MDPI. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved January 18, 2026, from [Link]
-
A Recent Concept of Importance: Click Chemistry. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 183-189. Available at: [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved January 18, 2026, from [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Available at: [Link]
-
Reddit. (2024, January 22). Click Reaction Looking Weird?. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions a. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved January 18, 2026, from [Link]
-
SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. scispace.com [scispace.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for CuAAC with Tert-butyl 3-azidopiperidine-1-carboxylate
Welcome to our dedicated technical support guide for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the use of Tert-butyl 3-azidopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful click chemistry transformation, ensuring robust and reproducible outcomes.
Introduction: The Challenge of Cyclic Azides
This compound is a valuable building block in medicinal chemistry, offering a constrained piperidine scaffold. However, its successful application in CuAAC reactions requires careful optimization. The cyclic nature and the presence of the bulky tert-butoxycarbonyl (Boc) group can introduce challenges such as steric hindrance and altered reactivity compared to simpler linear azides. This guide provides a structured approach to overcoming these challenges through systematic optimization of catalyst loading and reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the CuAAC reaction with this compound.
Q1: What is the most common reason for low to no yield in my CuAAC reaction with this azide?
A1: The most frequent culprit is the inactivation of the copper(I) catalyst. The active Cu(I) species is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1] It is crucial to use degassed solvents and/or maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Additionally, ensure that your reducing agent, typically sodium ascorbate, is fresh and used in sufficient excess to regenerate Cu(I) from any oxidized species.
Q2: Can the piperidine nitrogen in my azide interfere with the copper catalyst?
A2: While the Boc protecting group on the piperidine nitrogen significantly reduces its coordinating ability, there remains a possibility of weak interactions with the copper catalyst, especially at high concentrations. This potential for catalyst sequestration can be mitigated by using a copper-stabilizing ligand.[1] Ligands like THPTA or BTTAA are excellent choices as they chelate the copper ion, protecting it from both oxidation and unwanted side interactions, thereby enhancing catalytic turnover.[2]
Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?
A3: Incomplete dissolution of either the azide or the alkyne is a common cause of slow or incomplete reactions. This compound has moderate polarity. If you are using purely aqueous buffers, consider adding a co-solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tert-butanol to improve solubility.[1][3] A solvent system like a 1:1 mixture of water and tert-butanol is a good starting point.[4]
Q4: How much copper catalyst and ligand should I start with for this specific azide?
A4: A good starting point for optimization is a catalyst loading of 1-5 mol% of a copper(II) source (e.g., CuSO₄) and 5-10 mol% of sodium ascorbate. For the ligand, a 1:1 to 5:1 ratio of ligand to copper is recommended.[5] For bioconjugation applications or when dealing with potentially chelating substrates, using at least five equivalents of a ligand like THPTA relative to the copper source is a robust strategy to protect both the catalyst and the biomolecules.[6][7]
Q5: Can I run this reaction at elevated temperatures to speed it up?
A5: Yes, gentle heating (e.g., 40-60 °C) can be beneficial, particularly if steric hindrance from the cyclic azide is slowing the reaction.[1] However, be mindful of the thermal stability of your alkyne partner and the potential for increased side reactions at higher temperatures. Always ensure the reaction vessel is sealed to prevent solvent evaporation and oxygen ingress when heating.[5]
Part 2: In-Depth Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during your CuAAC experiments.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common CuAAC reaction issues.
| Observed Problem | Probable Cause | Recommended Solution & Rationale |
| 1. Low or No Product Yield | a. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). | Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. Prepare catalyst and reagent stock solutions with degassed solvents. Use a fresh, high-quality source of sodium ascorbate in at least 5-fold molar excess to the copper salt to ensure in situ reduction of any Cu(II).[1] |
| b. Poor Reagent Solubility: this compound or the alkyne partner is not fully dissolved. | Solution: Add a co-solvent. A mixture of water and an organic solvent like DMSO, DMF, or t-BuOH (e.g., 1:1 v/v) can significantly improve solubility and reaction rates.[1][3] | |
| c. Catalyst Sequestration: The substrate or buffer components are chelating the copper catalyst, rendering it inactive. | Solution: Increase the catalyst and ligand concentration. For complex substrates, a copper concentration up to 250 µM might be necessary to achieve maximal activity.[7] Avoid buffers with coordinating agents like Tris; use phosphate, HEPES, or MOPS instead. | |
| 2. Formation of Side Products | a. Alkyne Dimerization (Glaser Coupling): A common side reaction, especially in the presence of oxygen, is the oxidative homocoupling of the terminal alkyne. | Solution: This is another indication of oxygen in the system. Rigorous degassing and maintaining an inert atmosphere are critical. The use of a stabilizing ligand also helps to suppress this side reaction by preventing the formation of the copper acetylide intermediates that lead to dimerization.[8] |
| b. Unidentified Impurities: Potential degradation of starting materials or reaction with byproducts of ascorbate oxidation. | Solution: Confirm the purity of your azide and alkyne before starting. Store azides protected from light and heat. If working with sensitive biomolecules, consider adding aminoguanidine to the reaction, which can scavenge reactive byproducts from ascorbate oxidation.[5] | |
| 3. Slow or Incomplete Reaction | a. Steric Hindrance: The cyclic nature of the azide may sterically hinder its approach to the copper-alkyne complex. | Solution: Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C). Increasing the concentration of the reactants can also help to drive the reaction to completion.[1][5] |
| b. Sub-optimal Ligand-to-Copper Ratio: An incorrect ratio can either provide insufficient stabilization or, in some cases, inhibit the reaction. | Solution: Systematically screen the ligand-to-copper ratio. While a 1:1 ratio is often effective, for challenging substrates, a higher ratio (e.g., 5:1 ligand to copper) can be beneficial.[5][6] However, a large excess of some strongly binding ligands can be inhibitory, so optimization is key.[9] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a robust starting point for the reaction.
Materials:
-
This compound
-
Alkyne coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Degassed 1:1 (v/v) mixture of deionized water and tert-butanol
Procedure:
-
Prepare Stock Solutions:
-
Azide: 100 mM solution of this compound in the solvent mixture.
-
Alkyne: 100 mM solution of the alkyne in the solvent mixture.
-
CuSO₄: 20 mM solution in degassed deionized water.
-
THPTA: 50 mM solution in degassed deionized water.
-
Sodium Ascorbate: 100 mM solution in degassed deionized water (prepare fresh).
-
-
Reaction Assembly (for a 1 mL final volume):
-
In a vial purged with an inert gas (e.g., argon), add 100 µL of the 100 mM azide solution (0.1 mmol, 1.0 eq).
-
Add 100 µL of the 100 mM alkyne solution (0.1 mmol, 1.0 eq).
-
Add 725 µL of the degassed solvent mixture.
-
Add 25 µL of the 50 mM THPTA solution (final concentration: 1.25 mM).
-
Add 25 µL of the 20 mM CuSO₄ solution (final concentration: 0.5 mM). Note: The final ligand-to-copper ratio is 2.5:1.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 2.5 mM).
-
Seal the vial and stir the reaction at room temperature. Protect from light.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, LC-MS, or NMR. A common method is to observe the disappearance of the azide starting material.
-
The Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: Optimizing Copper Catalyst Loading
This experiment is designed to find the minimal catalyst loading required for efficient conversion, which is crucial for reducing costs and minimizing residual copper in the final product.
Procedure:
-
Set up a series of parallel reactions as described in Protocol 1.
-
Keep the concentrations of the azide, alkyne, and sodium ascorbate constant across all reactions.
-
Vary the concentration of CuSO₄ and THPTA as outlined in the table below, maintaining a constant 2.5:1 ligand-to-copper ratio.
Table for Catalyst Loading Optimization:
| Reaction | CuSO₄ (mol%) | THPTA (mol%) | Final [Cu] (mM) | Final [THPTA] (mM) |
| 1 | 5.0 | 12.5 | 0.50 | 1.25 |
| 2 | 2.0 | 5.0 | 0.20 | 0.50 |
| 3 | 1.0 | 2.5 | 0.10 | 0.25 |
| 4 | 0.5 | 1.25 | 0.05 | 0.125 |
| 5 | 0.1 | 0.25 | 0.01 | 0.025 |
| 6 (Control) | 0 | 0 | 0 | 0 |
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) and quantify the conversion to the triazole product using a suitable analytical method (e.g., HPLC or quantitative NMR).
-
Plot the percentage conversion against time for each catalyst loading to determine the optimal concentration that provides a high yield in a reasonable timeframe.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(41), 9885-9889. Available at: [Link]
-
Di Vona, M. L., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2029–2040. Available at: [Link]
-
Foley, T. L., & Johnson, J. S. (2020). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Catalysis, 10(15), 8446–8451. Available at: [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260. Available at: [Link]
-
Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(16), 4941. Available at: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Available at: [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current organic chemistry, 18(16), 2124–2136. Available at: [Link]
-
Pliego, J. R., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry, 87(9), 5988-5999. Available at: [Link]
-
Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696–12704. Available at: [Link]
-
Beilstein Journals. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 1456–1464. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of Tert-butyl 3-azidopiperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 3-azidopiperidine-1-carboxylate. This versatile building block is invaluable in medicinal chemistry and drug development, particularly for introducing a piperidine scaffold and a handle for "click" chemistry or further functionalization.[1] However, the azide functional group, while robust in many contexts, is susceptible to unintentional reduction under various common synthetic conditions.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to prevent unwanted azide reduction. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide - "My Azide Was Reduced!"
This section addresses the critical question of what to do when an unexpected amine appears in your reaction product.
Q1: My analytical data (Mass Spec, NMR) shows the formation of Tert-butyl 3-aminopiperidine-1-carboxylate instead of my expected azide product. What happened?
This is a classic case of unintended azide reduction. The azide group (-N₃) has been converted to a primary amine (-NH₂). To pinpoint the cause, you must critically evaluate every reagent and condition used in your reaction. The primary culprits fall into three categories: Catalytic Hydrogenation, potent Metal Hydride reagents, and certain Nucleophiles/Thiol-based reagents.
DIAGNOSTIC WORKFLOW: IDENTIFYING THE SOURCE OF UNWANTED AZIDE REDUCTION
Caption: Standard workflow for acid-mediated Boc deprotection.
FAQ 2: I need to perform a reaction on the piperidine nitrogen after Boc deprotection (e.g., alkylation, acylation). What should I watch out for?
Once the Boc group is removed to yield 3-azidopiperidine, subsequent reactions on the secondary amine are common. The key is to ensure that the reagents used for this next step do not inadvertently reduce the azide.
-
Acylation: Standard acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) is fully compatible.
-
Alkylation: Alkylation with alkyl halides is also compatible.
-
Reductive Amination: This is a high-risk step. Avoid catalytic hydrogenation conditions. While milder hydride reagents used for reductive amination like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally safer for azides than LiAlH₄, their compatibility should be tested on a small scale. Always monitor the reaction closely for any signs of azide reduction.
FAQ 3: Which common laboratory reagents and conditions are generally incompatible with the azide group in my compound?
This table summarizes common reagents to avoid when the goal is to preserve the azide functionality.
| Reagent/Condition Class | Specific Examples | Reason for Incompatibility | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni, Rh/Al₂O₃ | Powerful, general reduction method for azides. | [2][3][4] |
| Strong Metal Hydrides | Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, non-chemoselective reducing agent. | [2][3] |
| Phosphines | Triphenylphosphine (PPh₃), Trimethylphosphine (PMe₃), TCEP | Induces Staudinger reduction to the amine in the presence of water. | [5][6][7] |
| Certain Thiol Scavengers | Dithiothreitol (DTT), Ethanedithiol (EDT) | Can cause reductive cleavage, especially in acidic conditions. | [8][9] |
| Strong Reducing Metals | Zinc (Zn) or Iron (Fe) in acid | Classical conditions for reducing nitro groups that can also reduce azides. | |
| Hydrogen Sulfide (H₂S) | NaHS, H₂S gas | Known to reduce aryl azides and may react with alkyl azides. | [10] |
FAQ 4: How can I confirm the integrity of the azide group before and after my reaction?
Regular analytical checks are crucial.
-
Thin-Layer Chromatography (TLC): The azide and the corresponding amine will have different Rf values. Additionally, a specific TLC stain can be used. After reducing a spot of the azide on the TLC plate with a PPh₃ solution, subsequent spraying with a ninhydrin solution will produce a colored spot for the newly formed amine, confirming the original presence of the azide. [11][12]2. Infrared (IR) Spectroscopy: The azide group has a very strong and characteristic sharp stretching vibration between 2100 and 2250 cm⁻¹ . The disappearance of this peak is a definitive indicator of azide reduction.
-
NMR Spectroscopy:
-
¹³C NMR: The carbon atom attached to the azide group (C3) typically resonates in the range of 50-65 ppm . [13] * ¹H NMR: The proton on the same carbon (H3) typically appears in the range of 3.0-4.5 ppm . [13]Upon reduction to an amine, these chemical shifts will change significantly, and new N-H protons will appear.
-
Part 3: Safety and Handling
Q: Are there any special safety precautions for working with this compound?
While organic azides integrated into larger, stable molecules are generally less hazardous than small inorganic azides, caution is always warranted.
-
Avoid Heavy Metals: Never use spatulas made of copper, lead, or other heavy metals. Contact can form highly shock-sensitive heavy metal azides. [14]* Avoid Strong Acids: Do not mix with concentrated strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃). [14]* Avoid Halogenated Solvents Under Certain Conditions: Do not use solvents like dichloromethane or chloroform in reactions that could generate diazidomethane, which is explosive. [14]* Scale and PPE: Always work on the smallest scale necessary and use appropriate personal protective equipment (PPE), including a blast shield for new or large-scale reactions. [14] By understanding the chemical vulnerabilities of the azide group and carefully selecting your reaction conditions, you can successfully employ this compound in your synthetic routes while ensuring the integrity of this critical functional group.
References
- Grokipedia. Staudinger reaction.
- Wikipedia. Staudinger reaction.
- Sigma-Aldrich.
- Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018-06-29).
- The Hive. Synthesis and Reduction of Azides.
- BenchChem. comparative study of different methods for azide reduction to amines.
- ResearchGate. Chemo-selective Rh-catalysed hydrogenation of azides into amines. (February 2020).
- Organic Chemistry Portal. Amine synthesis by azide reduction.
- De Gruyter. Reduction of Azides.
- BenchChem. Analytical techniques to confirm the integrity of the azide group post-synthesis.
- Semantic Scholar. Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.
- ResearchGate. Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.
- National Institutes of Health (NIH). Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection.
- MySkinRecipes.
- BenchChem. common side reactions of organic azides in synthesis.
- PubMed. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?.
- ResearchGate. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. (2009-10-11).
- CORE. Switch Peptide via Staudinger Reaction.
Sources
- 1. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies for Tert-butyl 3-azidopiperidine-1-carboxylate reaction products
Welcome to the technical support guide for the purification of tert-butyl 3-azidopiperidine-1-carboxylate (CAS: 129888-61-5).[1] This document provides field-proven troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. As a versatile heterocyclic building block crucial for synthesizing complex pharmaceutical compounds, particularly via "click chemistry," its purity is paramount.[2][3] This guide offers in-depth solutions to common challenges encountered during the post-reaction work-up and purification of this important intermediate.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile depends on your synthetic route (e.g., azidation of the corresponding alcohol, mesylate, or tosylate). However, several common impurities are frequently observed:
-
Unreacted Starting Material: The corresponding alcohol or sulfonate ester precursor is often a primary contaminant if the reaction has not gone to completion.
-
Residual Azide Source: Inorganic salts like sodium azide (NaN₃) are typically used in excess. While largely water-soluble, they can persist in the crude product if the aqueous work-up is insufficient.
-
Solvent Residues: High-boiling point polar aprotic solvents like DMF or DMSO, which are common for Sₙ2 reactions, can be difficult to remove. Washing the organic layer thoroughly with water and brine is crucial to minimize these residues.[4]
-
Side-Reaction Products:
-
Elimination Products: If the reaction is run at elevated temperatures or with a sterically hindered base, you may form the corresponding piperidine elimination product.
-
Boc-Deprotected Species: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acids.[5] If any acidic conditions are inadvertently introduced, you may see partial or full deprotection.
-
-
Oxidation Products: While less common for this specific molecule, minor oxidation can occur, especially during prolonged storage or handling.[6]
Q2: My reaction work-up results in an emulsion or a "messy" crude oil. What is a reliable extractive work-up protocol?
A2: A robust extractive work-up is the foundation of a successful purification.[7][8] Emulsions and impure oils often result from an incomplete separation of aqueous and organic phases or residual high-boiling solvents.
The primary goal of the work-up is to remove inorganic salts, the reaction solvent (if water-miscible), and any other water-soluble byproducts.[7]
Core Causality: The azide reagent, typically sodium azide, must be handled with care. Quenching is not just for safety but is the first step of purification. Acidification of residual azide forms the highly toxic and explosive hydrazoic acid (HN₃).[9][10] Therefore, a quenching step with sodium nitrite prior to any potential pH drop is a critical safety and purification measure.[9]
Below is a detailed protocol for a standard extractive work-up.
Protocol 1: Standard Extractive Work-up
-
Cooling & Quenching: Cool the reaction mixture to room temperature. If sodium azide was used, add an aqueous solution of sodium nitrite (a slight molar excess relative to the remaining NaN₃) and stir for 30 minutes. This step safely destroys excess azide.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and water.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water (2-3 times): This removes the bulk of water-soluble solvents like DMF or DMSO and inorganic salts.[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (1 time): This neutralizes any trace acidic components.
-
Saturated aqueous sodium chloride (Brine) (1 time): This removes residual water from the organic layer and helps to break up minor emulsions.
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Q3: My crude product is a stubborn oil. How do I effectively purify it using flash column chromatography?
A3: Flash column chromatography is the most common and effective method for purifying oily products like crude this compound.[11] Success depends on selecting the correct stationary and mobile phases.
Core Causality: The piperidine nitrogen, even when Boc-protected, can have a slight basicity, leading to interaction with the acidic silanol groups on standard silica gel. This can cause the product to streak or "tail" down the column, resulting in poor separation.[12]
Troubleshooting Chromatography Issues
| Issue | Probable Cause | Solution |
| Peak Tailing | The basic piperidine nitrogen is interacting with acidic silica gel. | Add 0.5-1% triethylamine (Et₃N) to your mobile phase to neutralize the acidic sites on the silica.[12][13] |
| Poor Separation | The polarity of the mobile phase is either too high or too low. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the product for optimal separation.[13] Consider using a gradient elution. |
| Product Won't Elute | The mobile phase is not polar enough. | Increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Instability | The compound is degrading on the acidic silica gel. | Deactivate the silica by flushing the column with a solvent system containing triethylamine before loading your compound, or use a different stationary phase like alumina (neutral or basic).[11][13] |
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically sufficient.[10]
-
Mobile Phase Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system.
-
A common starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).
-
Typical Ratio: Start with 10-20% Ethyl Acetate in Hexanes and adjust as needed to achieve an Rf of ~0.25 for the product.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of the mobile phase or DCM.
-
Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of the packed column.[13]
-
-
Elution:
-
Begin eluting with the determined mobile phase.
-
If separation is difficult, a shallow gradient can be employed (e.g., increasing from 10% to 30% EtOAc in Hexanes over several column volumes).
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q4: Is crystallization a viable purification method for this compound?
A4: While many Boc-protected compounds are crystalline solids, this compound is often isolated as an oil or a low-melting solid.[14][15] Direct crystallization from a crude oil can be challenging but is possible, especially if the crude product is of reasonable purity.
Core Causality: Crystallization relies on the principle of differential solubility. The desired compound should be sparingly soluble in a solvent at room temperature but highly soluble at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
Protocol 3: Purification by Trituration/Crystallization
-
Solvent Selection: Choose a non-polar solvent in which the product is only sparingly soluble, such as n-hexane, n-heptane, or diethyl ether.
-
Initial Dissolution: Dissolve the crude oil in a minimal amount of a slightly more polar solvent like ethyl acetate or DCM (just enough to create a solution).
-
Trituration: While stirring vigorously, slowly add the cold non-polar solvent (e.g., hexane). If the product is sufficiently pure, it may precipitate as a solid. If it "oils out," continue stirring. This process, known as trituration or pulping, washes soluble impurities into the solvent.[14]
-
Inducing Crystallization: If a solid does not form, try the following:
-
Isolation: Once a solid has formed, collect the product by vacuum filtration, wash it with a small amount of the cold non-polar solvent, and dry it under vacuum.
Purification Strategy Workflow
The following diagram outlines a logical workflow for deciding on the appropriate purification strategy for your crude product.
Caption: Decision workflow for purification.
References
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]
-
Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. Google Patents.
-
Supplemental Information. The Royal Society of Chemistry. Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
reaction work-up, liquid-liquid extraction, & product isolation. YouTube. Available at: [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. Available at: [Link]
-
Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
- Crystallization method of Boc-amino acid. Google Patents.
-
Tert-butyl 4-azidopiperidine-1-carboxylate. MySkinRecipes. Available at: [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]
-
Crystallization method of Boc-amino acid. Patsnap. Available at: [Link]
-
CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]
-
tert-butyl (3R)-3-aminopiperidine-1-carboxylate. PubChem. Available at: [Link]
- PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Google Patents.
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
tert-Butyl 3-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
Sources
- 1. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]
- 2. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. rsc.org [rsc.org]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 12. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 13. Chromatography [chem.rochester.edu]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Managing Steric Hindrance in Tert-butyl 3-azidopiperidine-1-carboxylate Cycloadditions
Welcome to the technical support center for managing cycloaddition reactions with tert-butyl 3-azidopiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this sterically demanding building block. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the piperidine ring, can present significant steric challenges, leading to sluggish or incomplete reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve high-yielding, clean conversions.
Frequently Asked Questions (FAQs)
Q1: Why is my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound so slow or incomplete?
A1: The primary reason is steric hindrance. The large Boc group and the axial/equatorial positioning on the piperidine ring can physically block the azide's approach to the copper-acetylide complex. This increases the activation energy of the cycloaddition step.[1][2] Inefficient catalyst turnover, often due to catalyst oxidation or aggregation, can also be a major contributing factor when starting material is recovered.[3][4]
Q2: What are the best catalysts and ligands to overcome this steric hindrance?
A2: Ligand choice is critical. For sterically demanding substrates, ligands are essential to stabilize the active Cu(I) catalytic species, prevent its oxidation, and increase its catalytic activity.[5][6][7]
-
For Organic Solvents (e.g., Toluene, THF, DCM): Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used and effective ligand.[5][8][9] N-Heterocyclic Carbene (NHC) ligands have also shown high activity.[5][10]
-
For Aqueous or Mixed-Aqueous Systems (e.g., t-BuOH/H₂O, DMSO/H₂O): Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA are highly recommended.[8][11] They are excellent at stabilizing Cu(I) and accelerating the reaction in polar media.[8]
Increasing catalyst loading (from 1-5 mol% up to 10 mol%) can also be beneficial, but optimizing the ligand-to-copper ratio (typically from 1:1 to 5:1) is often more effective.[12]
Q3: Can I use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) instead of CuAAC for this substrate? What are the trade-offs?
A3: Yes, SPAAC is an excellent copper-free alternative that can circumvent issues of catalyst toxicity and interference.[][14] The reaction is driven by the release of ring strain from a cyclooctyne derivative, not by a catalyst.[15][16]
-
Advantages: No copper catalyst means no concerns about catalyst poisoning, cellular toxicity (for bioconjugation), or difficult metal removal from your final product.[][17]
-
Disadvantages: Cyclooctyne reagents (e.g., DIBO, BCN) are significantly more expensive and complex than simple terminal alkynes. The reaction kinetics can sometimes be slower than a highly optimized CuAAC, and the bulky nature of the cyclooctyne may introduce its own steric challenges.[16][18]
Q4: How does solvent choice impact the reaction rate and yield?
A4: Solvent plays a crucial role in substrate solubility and catalyst performance.
-
Polar Aprotic Solvents like DMF and DMSO are often effective as they can dissolve a wide range of substrates and help maintain catalyst solubility.
-
Mixed solvent systems like t-BuOH/H₂O or THF/H₂O are very common. Water has been observed to accelerate the rate of CuAAC reactions.[19]
-
Poor Choices: Solvents containing coordinating groups (e.g., pyridine in high concentration) or thiols should be avoided as they can poison the copper catalyst.[5]
Q5: My purification is difficult due to unreacted starting material and byproducts. Any suggestions?
A5: This is a common consequence of an incomplete reaction. The best solution is to optimize the reaction to drive it to full conversion. If that's not possible:
-
Increase Excess of One Reagent: If your alkyne is simple and inexpensive, using a larger excess (e.g., 1.5-2.0 equivalents) can help consume all of the valuable azide.
-
Investigate Alkyne Homocoupling: The formation of a symmetrical byproduct derived from your alkyne (Glaser coupling) is a sign of catalyst oxidation.[5] Ensure your reaction is properly deoxygenated and that you have a sufficient amount of reducing agent (like sodium ascorbate) if starting from Cu(II).[5][6]
-
Chromatography: Careful selection of the mobile phase is key. A gradient elution may be necessary to separate the more polar triazole product from the less polar starting materials.
Troubleshooting Guides
Problem: Low to No Product Formation (<20% Conversion)
This is the most common failure mode, typically diagnosed by TLC or LC-MS analysis showing predominantly unreacted starting materials.
Caption: Troubleshooting workflow for failed cycloadditions.
The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by dissolved oxygen.[3][7] The sodium ascorbate used to reduce Cu(II) to Cu(I) in situ can also degrade over time.
-
Symptoms & Diagnosis:
-
Reaction fails to start, even after extended time.
-
You are using an old bottle of sodium ascorbate.
-
The reaction was not performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
You observe formation of a blue/green precipitate (indicative of Cu(II) species).
-
-
Solutions & Protocol:
-
Use Fresh Reagents: Always use a freshly opened or recently purchased bottle of sodium ascorbate. Prepare stock solutions of ascorbate fresh on the day of the experiment.
-
Ensure Anaerobic Conditions: Degas all solvents by sparging with nitrogen or argon for 15-20 minutes before use. Assemble the reaction under a positive pressure of inert gas.
-
Use a Direct Cu(I) Source: To eliminate the reduction step as a point of failure, use a Cu(I) salt directly, such as CuI, CuBr, or [Cu(CH₃CN)₄]PF₆.[11] This often provides more reproducible results.
-
Even with an active catalyst, the physical bulk of the reactants can prevent them from approaching the catalytic center effectively.
-
Symptoms & Diagnosis:
-
The reaction proceeds very slowly, stalling at low-to-moderate conversion.
-
Less hindered model substrates react cleanly under the same conditions.
-
-
Solutions & Protocol Modifications:
-
Introduce an Accelerating Ligand: If not already in use, add a ligand. A good starting point is a 1:1 ratio of ligand to copper. If a ligand is already present, try increasing the ratio to 5:1 (ligand:copper), which can further stabilize the catalyst and accelerate the reaction.[12]
-
Increase Reaction Temperature: Heating the reaction provides the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. Run the reaction at temperatures from 40 °C to 80 °C. Microwave heating can also be highly effective at reducing reaction times.[5]
-
Increase Concentration: Running the reaction at a higher molar concentration can favor the bimolecular reaction pathway.
-
Problem: Formation of Side Products
The appearance of new, unwanted spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
This is the most common side reaction in CuAAC and results from the oxidative coupling of two alkyne molecules. It is a clear sign of Cu(I) oxidation.
-
Symptoms & Diagnosis:
-
A new, less polar spot appears on the TLC plate.
-
Mass spectrometry reveals a species with a mass corresponding to a dimer of your alkyne starting material.
-
-
Solutions:
-
Improve Anaerobic Technique: Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.
-
Increase Reductant: If using a Cu(II)/ascorbate system, increase the equivalents of sodium ascorbate from 2-3 eq. to 5-10 eq. relative to copper. This helps maintain a reducing environment.[5]
-
Data & Recommended Conditions
Table 1: Recommended Ligands for CuAAC with Hindered Substrates
| Ligand | Abbreviation | Typical Solvent(s) | Key Advantage | Reference |
| Tris(benzyltriazolylmethyl)amine | TBTA | Toluene, THF, DCM, DMF | Excellent for organic solvents; highly accelerating. | [5][8] |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | H₂O, t-BuOH/H₂O, DMSO | High water solubility; ideal for bioconjugation and polar systems. | [8][11] |
| Bathocuproine disulfonate | BCDS | H₂O, Buffers | Water-soluble, strong Cu(I) chelator. | N/A |
| N-Heterocyclic Carbenes | NHC | Toluene, THF | Very high catalytic activity, can be effective at low loadings. | [5][10] |
Table 2: Starting Conditions for Reaction Optimization
| Parameter | Recommended Starting Point | Range to Screen |
| Azide | 1.0 eq | N/A |
| Alkyne | 1.2 eq | 1.1 - 2.0 eq |
| Copper Source | 5 mol % CuSO₄·5H₂O | 1 - 10 mol % |
| Reducing Agent | 10 mol % Sodium Ascorbate | 5 - 50 mol % |
| Ligand | 5 mol % THPTA (aqueous) or TBTA (organic) | 1 - 25 mol % |
| Solvent | t-BuOH / H₂O (1:1) | DMF, DMSO, THF |
| Temperature | Room Temperature (25 °C) | 25 - 80 °C |
| Concentration | 0.1 M | 0.05 - 0.5 M |
Experimental Protocols
Protocol 1: Optimized CuAAC for this compound
This protocol is a robust starting point for a 0.5 mmol scale reaction.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (113 mg, 0.5 mmol, 1.0 eq) and the desired terminal alkyne (0.6 mmol, 1.2 eq).
-
Add the chosen ligand (e.g., TBTA for organic solvent, 26.5 mg, 0.05 mmol, 10 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
In a separate vial, prepare a catalyst stock solution. For example, dissolve CuSO₄·5H₂O (6.2 mg, 0.025 mmol, 5 mol%) and sodium ascorbate (19.8 mg, 0.1 mmol, 20 mol%) in 1 mL of degassed H₂O.
-
Add the reaction solvent (e.g., 4 mL of degassed t-BuOH) to the vial containing the azide and alkyne, and stir to dissolve.
-
Inject the freshly prepared catalyst solution (1 mL) into the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water to remove the catalyst. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: General SPAAC Procedure
This protocol uses a commercially available cyclooctyne, such as BCN or DBCO.
-
In a reaction vial, dissolve this compound (113 mg, 0.5 mmol, 1.0 eq) in a suitable solvent (e.g., 5 mL of Acetonitrile or DMSO).
-
Add the cyclooctyne reagent (0.55 mmol, 1.1 eq) to the solution.
-
Stir the reaction at room temperature. The reaction is typically slower than CuAAC and may require stirring for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be concentrated directly and purified by column chromatography, as no catalyst removal is necessary.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Ligand-Accelerated Cu-Catalyzed Azide-Alkyne Cycloaddition: A Mechanistic Study. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
-
Díez-González, S., & Nolan, S. P. (2008). N-Heterocyclic carbene-copper(I) complexes in catalysis. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]
-
Debets, M. F., van Berkel, S. S., & van Delft, F. L. (2011). The strain-promoted azide-alkyne cycloaddition. Accounts of Chemical Research, 44(9), 805-815. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]
-
Dommerholt, J., Rutjes, F. P., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Reactions in Organic Synthesis (pp. 1-33). Wiley-VCH. [Link]
-
Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
ResearchGate Discussion. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? [Link]
Sources
- 1. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. CuAAC reactions of sterically hindered azides | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. scispace.com [scispace.com]
- 14. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Click Chemistry [organic-chemistry.org]
Technical Support Center: Improving the Solubility of Tert-butyl 3-azidopiperidine-1-carboxylate Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 3-azidopiperidine-1-carboxylate and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered during the synthesis, purification, and application of these conjugates. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are conjugates derived from this compound often poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of these conjugates stems from the physicochemical properties of the core components. The piperidine ring, especially when N-protected with a tert-butoxycarbonyl (Boc) group, is predominantly lipophilic.[1][] The Boc group itself is large and hydrophobic, masking the polarity of the nitrogen atom.[3] While the azide group is polar, upon conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), it forms a 1,2,3-triazole ring.[4][5] This resulting triazole, while capable of hydrogen bonding, contributes to a larger, often rigid, and hydrophobic molecular structure, which can further decrease aqueous solubility. The overall solubility of the final conjugate is therefore highly dependent on the nature of the conjugation partner. If the partner molecule is also hydrophobic, the resulting conjugate is likely to exhibit poor aqueous solubility.
Q2: What is the role of the Boc protecting group, and how does it influence solubility?
A2: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group used to prevent the secondary amine of the piperidine ring from participating in unwanted side reactions during synthesis.[6] It effectively reduces the basicity and nucleophilicity of the nitrogen. However, the bulky and nonpolar nature of the tert-butyl component significantly increases the lipophilicity of the molecule, thereby reducing its solubility in aqueous media.[3] In many cases, deprotection of the Boc group to reveal the free piperidine amine can improve aqueous solubility, especially at acidic pH, due to the formation of a protonated, charged piperidinium salt.
Q3: My final conjugate, synthesized via click chemistry, is soluble in the reaction solvent (e.g., DMSO/water), but precipitates during purification or when I try to dissolve it in an aqueous buffer. Why does this happen?
A3: This is a common phenomenon known as "solvent shifting." The click chemistry reaction is often performed in solvent systems that can accommodate both polar and nonpolar reactants, such as mixtures of DMSO, THF, or t-butanol with water.[7] Your conjugate may be soluble in this mixed solvent system. However, when you shift to a more polar system for purification (e.g., reverse-phase HPLC with a high water content in the mobile phase) or for a biological assay (e.g., phosphate-buffered saline), the solubility of your hydrophobic conjugate can decrease dramatically, leading to precipitation.[8] The final product, the 1,2,3-triazole, is often significantly more hydrophobic than the starting azide and alkyne, leading to this solubility challenge.
Troubleshooting Guide
This section is designed to provide solutions to specific problems you may encounter during your experiments.
Problem 1: My final conjugate has precipitated out of solution post-synthesis or during workup.
Initial Diagnosis: The conjugate is likely poorly soluble in the current solvent system. The immediate goal is to redissolve the compound and find a suitable solvent for purification and storage.
Caption: Troubleshooting workflow for post-synthesis precipitation.
Recommended Actions & Protocols:
-
Action 1: Co-solvent Addition. Before starting your workup, add a water-miscible organic co-solvent in which your product is soluble (e.g., isopropanol, acetonitrile) to the reaction mixture. This can prevent precipitation when aqueous solutions are added.
-
Action 2: Direct Extraction. If precipitation occurs upon adding an aqueous solution, try to extract the entire mixture (including the precipitate) with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The product may preferentially dissolve in the organic layer.
-
Action 3: pH Adjustment (if applicable). If your conjugate has ionizable groups (e.g., a free amine after Boc deprotection or a carboxylic acid), adjusting the pH of the aqueous phase can significantly alter its solubility. For a basic amine, acidifying the aqueous layer can protonate the amine, forming a more soluble salt that may partition into the aqueous phase or dissolve more readily.[]
Problem 2: My purified conjugate is poorly soluble in the aqueous buffer required for my biological assay (e.g., PBS pH 7.4).
Initial Diagnosis: The intrinsic aqueous solubility of your conjugate is too low for the desired concentration in the assay buffer.
Caption: Decision tree for improving assay buffer solubility.
Recommended Actions & Protocols:
-
Co-Solvent Systems: The most common approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into the aqueous assay buffer.[10]
-
Protocol: Co-Solvent Stock Preparation
-
Dissolve the conjugate in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serially dilute this stock solution into your aqueous assay buffer to achieve the final desired concentration.
-
Crucially, ensure the final concentration of the organic co-solvent is low enough (typically <1%, often <0.1%) to not affect your biological system. Always run a vehicle control (buffer with the same final concentration of co-solvent) in your assay.
-
-
-
pH Adjustment: If your conjugate has a basic nitrogen (like the piperidine ring after Boc deprotection), its solubility will be pH-dependent.[11] Lowering the pH will protonate the amine, increasing its aqueous solubility.
-
Protocol: pH-Solubility Profile Determination
-
Prepare a series of buffers across a relevant pH range (e.g., pH 3 to 8).[12]
-
Add an excess amount of your solid conjugate to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Plot solubility (e.g., in µg/mL or µM) versus pH to identify the pH range that provides the required solubility.
-
-
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like your conjugate, forming an inclusion complex with significantly improved aqueous solubility.[13][14]
-
Protocol: Preparation of a Cyclodextrin Formulation by Freeze-Drying [15]
-
Select a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high water solubility and low toxicity.
-
Dissolve the conjugate and HP-β-CD in water at a desired molar ratio (e.g., 1:1, 1:2, or 1:5). A small amount of a co-solvent like ethanol may be needed initially to dissolve the conjugate.
-
Stir the solution for 24-48 hours at room temperature to allow for complex formation.
-
Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution under high vacuum until all the solvent has sublimated, yielding a fluffy, amorphous powder of the conjugate-cyclodextrin complex.
-
Test the solubility of this complex in your assay buffer.
-
-
Data Summary Tables
Table 1: Common Co-Solvents for Formulation of Poorly Soluble Compounds
| Co-Solvent | Typical Starting Concentration in Formulation | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-10% | Excellent solubilizing power, but can have cellular effects. Final assay concentration should be minimized (<0.5%).[10] |
| Polyethylene Glycol 300/400 (PEG300/400) | 20-40% | Good for in-vivo formulations. Often used in combination with other excipients.[10] |
| Ethanol | 10-20% | Generally well-tolerated at low final concentrations. Can cause precipitation upon dilution.[16] |
| N-methyl-2-pyrrolidone (NMP) | 1-5% | Strong solubilizer, but use with caution due to potential toxicity.[10] |
Table 2: pH-Dependent Solubility of a Model Basic Compound (Piperidine Derivative)
| pH of Buffer | Approximate Solubility | Rationale |
| 2.0 | High | The piperidine nitrogen is fully protonated (cationic form), leading to high aqueous solubility. |
| 5.0 | Moderate to High | A significant portion of the compound is still in the protonated, soluble form. |
| 7.4 | Low | The compound is predominantly in the neutral, free base form, which is less soluble in water.[11] |
| 9.0 | Very Low | The compound exists almost entirely as the free base, exhibiting its lowest aqueous solubility. |
References
- Astray, G., Gonzalez-Barreiro, C., Mejuto, J. C., Rial-Otero, R., & Simal-Gandara, J. (2010). A review on the use of cyclodextrins in foods. Food Hydrocolloids, 24(7), 1631-1640.
- Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics, 417(1-2), 158-164.
- Szejtli, J. (2005). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
- Sumitomo Chemical Co Ltd. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. WO2009133778A1.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Sohajda, T. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2015). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
- Sumitomo Chemical Co Ltd. (2009). Production method of tert-butyl 3-aminopiperidine-1-carboxylate and intermediate thereof. JP2009286778A.
- Popa, G., & Ștefănescu, M. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- Sadu, S., & Penjuri, S. (2016). Co-solvency and anti-solvent method for the solubility enhancement. International Journal of Pharmaceutical Sciences and Research, 7(11), 4381.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Merck Sharp & Dohme Corp. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. EP3008069B1.
- Shanghai Hanhong Chemical Co., Ltd. (2019). Preparation method of (3S, 4R)
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
- Roche Diagnostics GmbH. (2015). Click chemistry on heterogeneous catalysts. US8883516B2.
- Northwestern University. (2011). "click" nanoparticle conjugates. WO2011037973A1.
- Krasiński, A., & Rademann, J. (2016). Click chemistry patents and their impact on drug discovery and chemical biology.
- Merck Sharp & Dohme Corp. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. WO2010065447A3.
- Uddin, M. J., & Uyar, T. (2013). Investigation of Click Reaction at an Oil-Water Interface Using Hydrophobic and Hydrophilic Polymers. International Letters of Chemistry, Physics and Astronomy, 6, 31-39.
- D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1547.
- The Regents of the University of California. (2017).
- Guedes, N., de Souza, M. V. N., & Saraiva, M. F. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116246.
- D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1547.
- World Health Organization. (2018).
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398.
-
LookChem. (n.d.). tert-butyl 4-azidopiperidine-1-carboxylate Safety Data Sheets(SDS). Retrieved from [Link]
- Zare, A., & Meratan, A. A. (2022).
-
PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
- Oja, M., & Maran, U. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 6(3), 191-201.
- Patel, D., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949.
- Medeva Inc. (1999). Processes and intermediates for preparing 2-substituted piperidine stereoisomers. US5965734A.
-
PharmaCompass. (n.d.). 3-oxopiperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. who.int [who.int]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: NMR Analysis of Tert-butyl 3-azidopiperidine-1-carboxylate Reactions
Welcome to the technical support center for researchers working with Tert-butyl 3-azidopiperidine-1-carboxylate. This guide is designed to help you navigate the complexities of reaction monitoring and byproduct identification using Nuclear Magnetic Resonance (NMR) spectroscopy. As chemists, we understand that even well-established reactions can yield unexpected results. This resource, presented in a practical question-and-answer format, provides field-proven insights to help you diagnose and troubleshoot your synthesis.
Frequently Asked Questions (FAQs)
Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for my starting material, this compound?
Answer:
Understanding the NMR spectrum of your starting material is the essential first step for any analysis. While the exact peak positions can vary slightly depending on the solvent and concentration, you can expect the following characteristic signals. The most notable features are the large singlet for the tert-butyl (Boc) group in the ¹H NMR and the corresponding carbons in the ¹³C NMR. The proton at the C3 position, being directly attached to the carbon bearing the electron-withdrawing azide group, will be shifted downfield compared to other methylene protons on the piperidine ring.
Table 1: Characteristic NMR Chemical Shifts for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 | The large singlet is an excellent marker for the presence of the Boc protecting group. |
| Boc (C(CH₃)₃) | - | ~79.5 | Quaternary carbon of the Boc group. |
| Boc (C=O) | - | ~154.7 | Carbonyl of the carbamate. |
| Piperidine Ring | 1.5 - 2.1 (m) & 2.8 - 3.8 (m) | ~25-35 (CH₂), ~40-45 (CH₂-N), ~55-60 (CH-N₃) | A complex series of multiplets. The exact shifts depend on the chair conformation and axial/equatorial positions. |
| H-3 (CH-N₃) | ~3.8 - 4.1 (m, 1H) | ~55-60 | This proton is key. Its downfield shift is due to the azide's electronegativity. Monitor this signal closely. |
Note: These are estimated values based on analogous structures. It is crucial to run a spectrum on your own starting material to establish a baseline.[1][2]
Question 2: I performed a reduction of the azide to an amine. What NMR changes confirm the formation of Tert-butyl 3-aminopiperidine-1-carboxylate?
Answer:
The conversion of the azide to a primary amine is one of the most common transformations for this substrate.[3] This change results in very distinct and predictable shifts in your NMR spectrum. The most significant change is the upfield shift of the proton at the C3 position, as the amine group is less electron-withdrawing than the azide group.
Key Spectroscopic Changes to Expect:
-
Shift of H-3: The multiplet for the proton at the C3 position will shift significantly upfield, typically from ~3.9 ppm to the ~2.7-3.1 ppm region.
-
Appearance of N-H Protons: A new, often broad, signal will appear for the -NH₂ protons. This peak's position is highly variable and depends on solvent and concentration. To confirm its identity, you can perform a D₂O shake: add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak will exchange with deuterium and disappear.[4]
-
Disappearance of Azide Signal (IR): While not an NMR technique, it's worth noting that the strong, sharp azide stretch at ~2100 cm⁻¹ in the IR spectrum will disappear completely upon successful reduction.
Table 2: NMR Comparison of Azide Starting Material vs. Amine Product
| Compound | H-3 Chemical Shift (ppm) | C-3 Chemical Shift (ppm) | Other Key Signals |
| Starting Material (Azide) | ~3.8 - 4.1 | ~55-60 | No NH peaks. |
| Product (Amine) [5][6] | ~2.7 - 3.1 | ~45-50 | Broad singlet for NH₂ (exchangeable with D₂O). |
Troubleshooting Guide for Byproduct Identification
Problem 1: My ¹H NMR shows large, broad multiplets in the aromatic region (~7.4-7.8 ppm) that are obscuring my product signals after a Staudinger reduction.
Diagnosis: You are likely seeing triphenylphosphine oxide (Ph₃P=O) , the stoichiometric byproduct of the Staudinger reaction.[7][8] This is the thermodynamic sink of the reaction and its presence is expected. Its poor solubility in non-polar solvents and high polarity can make it a nuisance during purification.
Causality: The Staudinger reaction proceeds via the formation of an iminophosphorane intermediate from the reaction of triphenylphosphine (Ph₃P) and the azide. Subsequent hydrolysis with water cleaves the P=N bond to form the desired amine and the highly stable Ph₃P=O.[8][9]
Caption: Staudinger reduction pathway and byproduct formation.
Troubleshooting Protocol:
-
Confirm by Spiking: If you have a standard, add a small amount of Ph₃P=O to your crude NMR sample. If the aromatic multiplets increase in intensity, the assignment is correct.
-
Purification Strategy 1 (Chromatography): Ph₃P=O is very polar and often sticks near the baseline on silica gel when using moderately polar eluents like ethyl acetate/hexane mixtures. Increasing the polarity significantly can eventually elute it.
-
Purification Strategy 2 (Non-Polar Wash): Before chromatography, dissolve your crude mixture in a minimal amount of a polar solvent (like DCM or ethyl acetate) and add a large volume of a non-polar solvent (like hexane or ether). Ph₃P=O will often precipitate and can be removed by filtration.
-
Future Prevention (Alternative Reagents): Consider using polymer-supported triphenylphosphine. After the reaction, the polymer-bound phosphine oxide can be removed by simple filtration.
Problem 2: My reaction seems incomplete or stalled. The NMR shows a complex mixture that isn't just starting material and product. I suspect the iminophosphorane intermediate.
Diagnosis: You may have isolated the iminophosphorane (R-N=PPh₃) intermediate. This happens when the hydrolysis step is incomplete, either due to insufficient water in the reaction or workup, or if the workup was performed under strictly anhydrous conditions.[10][11]
Causality: The iminophosphorane is a stable, isolable species that is the direct precursor to the amine in the Staudinger reduction. Without water, the reaction stops at this stage.
Troubleshooting Protocol:
-
NMR Analysis: The ¹H NMR of the iminophosphorane will still show the characteristic aromatic signals of the PPh₃ group, but they will have different chemical shifts and multiplicities compared to Ph₃P=O. The piperidine ring protons, particularly H-3, will also be in a different chemical environment than both the starting azide and the final amine. You may also observe coupling between phosphorus and the protons/carbons of the piperidine ring.
-
Force Hydrolysis: Take your crude material and dissolve it in a solvent like THF or methanol. Add a few equivalents of water and stir at room temperature for several hours. Monitor the reaction by TLC or NMR until the intermediate is fully converted to the amine and Ph₃P=O.
-
Experimental Workflow: The following workflow can help diagnose and resolve issues related to incomplete reactions.
Caption: Diagnostic workflow for Staudinger reaction analysis.
Problem 3: I see a singlet at ~1.45 ppm that is smaller than expected, and new, complex signals in the aliphatic region. The mass spectrum shows a peak corresponding to the loss of 100 amu.
Diagnosis: You are observing deprotection , or the loss of the tert-butoxycarbonyl (Boc) group.
Causality: The Boc group is notoriously labile to acid. If your reaction conditions are acidic, or if your workup involves an acid wash (e.g., with HCl) that is too concentrated or performed for too long, you can cleave the Boc group to yield 3-azidopiperidine (or 3-aminopiperidine if the reduction was successful).
Troubleshooting Protocol:
-
Confirm by NMR: The most obvious sign is the significant decrease or complete disappearance of the large 9H singlet at ~1.45 ppm. The piperidine ring protons will also shift, as they are now part of a secondary amine salt.
-
Check Reaction pH: Ensure all reagents and solvents are neutral. Some reagents, like certain grades of silica gel for chromatography, can be slightly acidic.
-
Modify Workup: If an acid wash is necessary, use a dilute, weak acid (e.g., 5% citric acid solution) or a saturated solution of a salt like ammonium chloride (NH₄Cl). Minimize contact time and perform the extraction at a low temperature (0 °C).
-
Re-protection: If deprotection has already occurred, you may need to re-protect the piperidine nitrogen with Di-tert-butyl dicarbonate (Boc₂O) to proceed with your synthesis.
Problem 4: I ran a copper-catalyzed azide-alkyne cycloaddition (CuAAC) and my NMR is clean, but I see two distinct singlets in the ~7.5-8.5 ppm region where I only expected one triazole proton.
Diagnosis: You have likely formed regioisomers of the 1,2,3-triazole product.
Causality: While the copper(I)-catalyzed "click" reaction is highly regioselective for the 1,4-disubstituted triazole, the uncatalyzed thermal Huisgen cycloaddition can produce a mixture of both the 1,4- and 1,5-disubstituted regioisomers.[12] If your reaction was run at an elevated temperature and the copper catalyst was inefficient or absent, the thermal pathway may have competed, leading to this mixture.
Troubleshooting Protocol:
-
Confirm Catalyst Activity: Ensure your copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate) are fresh and active.[13] The use of a Cu(I)-stabilizing ligand like TBTA or THPTA can significantly improve the efficiency and regioselectivity of the reaction.
-
Control Temperature: CuAAC reactions are typically run at or slightly above room temperature. Avoid high temperatures which can promote the non-regioselective thermal pathway.
-
Purification: The two regioisomers are diastereomers and should be separable by careful silica gel chromatography.
References
- Supporting Information for referenced chemical synthesis. Vertex AI Search.
-
Orsini, P. et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis. Available at: [Link]
-
Wang, M. et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
- Supplementary information for a radical cascade cycliz
-
PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. PubChem. Available at: [Link]
- Patent WO2009133778A1. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
-
Frontier, A. (2026). How To Run A Reaction: Diagnosis: Analysis II. University of Rochester Department of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by azide reduction. Organic Chemistry Portal. Available at: [Link]
-
Zhang, M. et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. Staudinger Reaction. Organic Chemistry Portal. Available at: [Link]
-
PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]
-
Veeprho. Tert-Butyl (R)-3-Aminopiperidine-1-Carboxylate. Veeprho. Available at: [Link]
-
Master Organic Chemistry. Reactions of Azides. Master Organic Chemistry. Available at: [Link]
-
Frontier, A. (2026). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]
-
Ranu, B.C. et al. (2012). Reduction of Organic Azides to Amines using Reusable Fe3O4 Nanoparticles in Aqueous Medium. ResearchGate. Available at: [Link]
-
Labinsights. A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. The OChem Whisperer. Available at: [Link]
-
Wikipedia. Staudinger reaction. Wikipedia. Available at: [Link]
-
Kosower, E.M. et al. (1993). Sequence of Reactant Combination Alters the Course of the Staudinger Reaction of Azides with Acyl Derivatives. Bimanes. 30. PubMed. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Oxford Instruments. (2020). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. Oxford Instruments. Available at: [Link]
-
Reddit. (2021). Perculiar NMR cant identify my by-product. r/chemhelp. Available at: [Link]
-
Wikipedia. Click chemistry. Wikipedia. Available at: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]
- Patent US11254641B2. Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Amine synthesis by azide reduction [organic-chemistry.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Staudinger Reaction [organic-chemistry.org]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence of Reactant Combination Alters the Course of the Staudinger Reaction of Azides with Acyl Derivatives. Bimanes. 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 13. interchim.fr [interchim.fr]
Technical Support Center: Click Chemistry with Tert-butyl 3-azidopiperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tert-butyl 3-azidopiperidine-1-carboxylate in click chemistry applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, high-yield results.
Introduction to this compound in Click Chemistry
This compound is a valuable building block in medicinal chemistry and chemical biology. The presence of the Boc-protected amine and the azide functionality allows for its versatile incorporation into a wide range of molecules via click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][] However, the interplay between the sterically demanding Boc group and the piperidine ring can introduce specific challenges during these reactions. This guide will address these potential pitfalls and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Question: My click reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I fix it?
Answer: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions for both CuAAC and SPAAC reactions.
For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Cause 1: Inactive Copper(I) Catalyst: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution:
-
Deoxygenate your solvents: Thoroughly sparge your reaction solvent with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.
-
Use a reducing agent: The most common method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[3] Ensure you are using a fresh solution of sodium ascorbate.
-
Minimize oxygen exposure: Maintain an inert atmosphere over your reaction mixture throughout the experiment.
-
-
-
Cause 2: Poor Ligand Choice or Absence of Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its disproportionation, and enhancing its catalytic activity.[4][5]
-
Solution:
-
Employ a suitable ligand: Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is excellent for aqueous media due to its water solubility.[6] These ligands protect the copper catalyst and accelerate the reaction.
-
-
-
Cause 3: Substrate Solubility Issues: this compound or your alkyne partner may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.
-
Solution:
-
Solvent screening: Test a range of solvents or solvent mixtures. Common choices include THF, DMF, DMSO, and mixtures of t-butanol and water.
-
Co-solvent addition: Adding a co-solvent can often improve the solubility of all reactants.
-
-
-
Cause 4: Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the azide to the copper-acetylide complex, slowing down the reaction rate.[7]
-
Solution:
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration (24-48 hours) or gently heating (40-60 °C) can often overcome steric barriers. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Cause 1: Insufficiently Reactive Cycloalkyne: The driving force for SPAAC is the relief of ring strain in the cycloalkyne.[8] If your chosen cycloalkyne is not reactive enough, the reaction will be slow.
-
Solution:
-
Choose a more reactive cycloalkyne: Cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) are highly reactive and often preferred for efficient SPAAC reactions.[8]
-
-
-
Cause 2: Steric Hindrance: As with CuAAC, the bulky nature of the Boc-protected piperidine can hinder the cycloaddition.
-
Solution:
-
Extended reaction time: SPAAC reactions can be slower than CuAAC, so allow for sufficient reaction time (monitor by TLC or LC-MS).
-
Modest heating: If the reactants are stable, gentle heating can sometimes accelerate the reaction.
-
-
General Workflow for Troubleshooting Low Yields:
Caption: A flowchart for troubleshooting low click chemistry yields.
Presence of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction mixture. What could they be and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. Here are some possibilities:
-
Cause 1: Homocoupling of Alkyne (Glaser Coupling): In CuAAC, oxidative homocoupling of the terminal alkyne can occur, especially in the presence of oxygen and Cu(II).[3]
-
Solution:
-
Rigorous deoxygenation: As mentioned before, ensure your reaction is free of oxygen.
-
Sufficient reducing agent: Use an adequate amount of sodium ascorbate to keep the copper in its +1 oxidation state.
-
Use of a ligand: Ligands can help suppress this side reaction.
-
-
-
Cause 2: Boc Deprotection: The Boc protecting group is sensitive to acidic conditions.[9][10][11] If your reaction conditions are even mildly acidic, or if acidic byproducts are formed, you may see partial or complete deprotection of the piperidine nitrogen.
-
Solution:
-
Maintain neutral pH: Buffer your reaction if necessary. Be cautious with additives that could lower the pH.
-
Avoid acidic workup: During product isolation, use neutral or slightly basic conditions.
-
Alternative deprotection-conjugation strategy: In some cases, it may be advantageous to perform the click reaction with the Boc group intact and then deprotect in a separate, controlled step.
-
-
-
Cause 3: Side Reactions of the Azide: While generally stable, azides can undergo other reactions under certain conditions. For instance, reduction of the azide to an amine can occur, although this is less common under standard click conditions.
-
Solution:
-
Ensure purity of reagents: Impurities in your starting materials could lead to side reactions.
-
Mild reaction conditions: Avoid harsh conditions (e.g., strong reducing agents not intended for the CuAAC reaction).
-
-
Difficulty in Product Purification
Question: I'm having trouble purifying my final product. What are some effective strategies?
Answer: Purification can be challenging due to the similar polarities of starting materials, byproducts, and the desired product.
-
Strategy 1: Liquid-Liquid Extraction:
-
If there is a significant difference in polarity and solubility between your product and impurities, a carefully chosen biphasic extraction can be effective. For example, if your product is sufficiently lipophilic, you can wash an organic solution of your crude product with aqueous solutions to remove water-soluble impurities like copper salts and sodium ascorbate.
-
-
Strategy 2: Column Chromatography:
-
This is the most common method for purifying click chemistry products.
-
Choosing the right stationary phase: Silica gel is standard. If your compound is basic due to a free piperidine nitrogen (from accidental deprotection), consider using silica treated with a small amount of triethylamine in the eluent to prevent streaking.
-
Solvent system optimization: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective. Monitor fractions carefully by TLC.
-
-
Strategy 3: Copper Removal:
-
Residual copper can be problematic, especially for biological applications.
-
Aqueous washes: Washing with a solution of ammonium hydroxide or a saturated solution of EDTA can help chelate and remove copper ions.
-
Specialized resins: There are commercially available resins designed to scavenge copper from reaction mixtures.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
-
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. As with all azides, avoid shock and friction.
Q2: Is this compound stable?
-
A2: Under proper storage conditions, it is a relatively stable organic azide. However, like all azides, it is potentially energetic and should be handled with care. Avoid exposure to strong acids, strong oxidizing agents, and high temperatures.
Q3: Can I monitor the progress of my click reaction?
-
A3: Yes, and it is highly recommended. Thin-Layer Chromatography (TLC) is a simple and effective method. Stain with a potassium permanganate solution to visualize both the starting materials and the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for real-time reaction monitoring.[13]
Q4: Does the stereochemistry at the 3-position of the piperidine ring affect the click reaction?
-
A4: The stereochemistry at the 3-position does not typically have a major impact on the feasibility of the click reaction itself, as the azide group is relatively small. However, the overall conformation of the piperidine ring and the bulky Boc group can influence the reaction rate due to steric effects.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
-
To a reaction vial, add this compound (1.0 eq) and the alkyne coupling partner (1.0-1.2 eq).
-
Dissolve the reactants in a suitable solvent (e.g., THF/water 4:1, 0.1 M).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 eq, 1 M).
-
Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) and a ligand such as THPTA (0.01-0.05 eq) in water.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SPAAC Reaction
-
Dissolve this compound (1.0 eq) and the cycloalkyne (e.g., DBCO, 1.0-1.1 eq) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table:
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Typical Reaction Time | 1-24 hours | 1-48 hours |
| Typical Temperature | Room Temperature | Room Temperature |
| Key Additives | Reducing agent (e.g., Na-ascorbate), Ligand (e.g., TBTA, THPTA) | None |
| Byproducts | Potential for alkyne homocoupling | Generally very clean |
| Biocompatibility | Copper toxicity can be a concern | Excellent |
Visualizing Potential Side Reactions
Caption: Potential side reactions in click chemistry.
References
-
Title: Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization Source: PMC - NIH URL: [Link]
-
Title: Side reactions of macromonomers under CuAAC condition. Source: ResearchGate URL: [Link]
-
Title: Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Source: PMC - NIH URL: [Link]
-
Title: Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization Source: ResearchGate URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC - PubMed Central URL: [Link]
-
Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
-
Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: PMC - NIH URL: [Link]
-
Title: Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) Source: NIH URL: [Link]
-
Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Chinese Journal of Organic Chemistry URL: [Link]
-
Title: Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS Source: PubMed URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC - NIH URL: [Link]
-
Title: Click Chemistry and Radiochemistry: An Update Source: PMC - PubMed Central URL: [Link]
Sources
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPAAC Reactions with Tert-butyl 3-azidopiperidine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Tert-butyl 3-azidopiperidine-1-carboxylate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your reaction kinetics and troubleshoot common challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile, yet sometimes challenging, azide.
Understanding the Molecule: this compound
This compound is a valuable building block for introducing a piperidine moiety into biomolecules and drug candidates. However, its structure presents specific considerations for SPAAC kinetics. The azide is positioned on a conformationally flexible, non-aromatic ring and is flanked by a bulky tert-butoxycarbonyl (Boc) protecting group. This can introduce steric hindrance, potentially slowing the rate of cycloaddition compared to smaller, linear azides.[1] Understanding how to overcome this potential kinetic barrier is key to its successful application.
Core Principles of SPAAC Kinetics
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without a cytotoxic copper catalyst, making it ideal for biological applications.[2][3] The reaction's rate is driven by the high ring strain of the cyclooctyne, which lowers the activation energy of the [3+2] cycloaddition.[4][5]
The kinetics are governed by two primary factors according to the distortion/interaction model:
-
Distortion Energy : The energy required to bend the azide and alkyne into the geometry of the transition state. The inherent strain of the cyclooctyne significantly reduces its distortion energy penalty.[5]
-
Interaction Energy : The stabilizing energy from the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction can be accelerated by tuning the electronics of the azide and cyclooctyne to decrease the HOMO-LUMO gap.[4]
For this compound, an aliphatic azide, the reaction is primarily driven by the HOMOazide–LUMOcyclooctyne interaction. Therefore, selecting a cyclooctyne with a lower-lying LUMO can enhance the reaction rate.[4]
Troubleshooting Guide: Enhancing Reaction Kinetics
This section addresses the most common issues encountered when using this compound in SPAAC reactions.
Q1: My SPAAC reaction is slow or shows incomplete conversion. What are the primary factors I should investigate?
A sluggish reaction with this specific azide is a common observation and is typically due to a combination of steric hindrance and suboptimal reaction conditions. The most impactful factors to investigate, in order of importance, are the choice of cyclooctyne, the solvent system, and the reaction concentration and temperature.
Q2: How does my choice of cyclooctyne partner affect the reaction rate?
This is the most critical variable for enhancing kinetics. Different cyclooctynes possess vastly different levels of ring strain and electronic properties, which directly influence their reactivity.[6][7] For a sterically demanding aliphatic azide like this compound, choosing a highly reactive cyclooctyne is paramount.
-
Expertise & Causality: The reaction rate is dictated by the cyclooctyne's ability to overcome both electronic and steric barriers. Dibenzoannulated cyclooctynes like DBCO (also known as ADIBO) are conformationally strained, which helps decrease the distortion energy required to reach the transition state.[5] Furthermore, electron-withdrawing groups on the cyclooctyne scaffold (as in DIFO) lower the LUMO energy, accelerating the reaction with electron-rich aliphatic azides.[4][5] For sterically hindered azides, cyclooctynes that are less sterically encumbered around the triple bond, such as BCN, can also be advantageous.[8]
Below is a comparative table of commonly used cyclooctynes to guide your selection.
| Cyclooctyne Derivative | Common Acronym | Key Features & Recommendations for Use with Hindered Azides | Relative Rate Constant (k₂) |
| Dibenzocyclooctyne | DBCO, ADIBO | High Reactivity. Good balance of strain and stability. Often the first choice for improving kinetics.[2] | High |
| Bicyclononyne | BCN | High Reactivity. Less sterically hindered than DBCO, which can be beneficial. Very stable and widely used.[8] | High |
| Dibenzoazacyclooctyne | DIBAC | Electron-deficient, leading to fast reactions with electron-rich azides.[6] | Very High |
| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms significantly accelerate the reaction by lowering the LUMO energy.[5] | Very High |
| Azido-dibenzo-cyclooctyne | BARAC | Possesses high ring strain and electron-withdrawing groups, leading to exceptionally fast kinetics.[4] | Exceptionally High |
Recommendation: Start with DBCO or BCN due to their high reactivity and commercial availability. If kinetics are still insufficient, consider more reactive but potentially less stable derivatives like DIBAC or DIFO.
Q3: What is the optimal solvent system for this reaction?
The choice of solvent can significantly influence SPAAC reaction rates. While the reaction is tolerant to a wide range of solvents, including aqueous buffers, optimal performance is often seen in polar aprotic solvents or aqueous mixtures.[9][10]
-
Expertise & Causality: Polar aprotic solvents like DMSO and DMF can effectively solvate the transition state, accelerating the reaction. In aqueous media, hydrophobic effects can sometimes promote the association of reactants, leading to rate enhancement.[4] However, the solubility of both the azide and the often-hydrophobic cyclooctyne must be considered. Poor solubility of either reactant will lead to a heterogeneous mixture and drastically reduced kinetics.
Recommendations:
-
For bioconjugation in aqueous buffers, consider adding an organic co-solvent (10-30% DMSO or DMF) to ensure complete dissolution of the cyclooctyne.[9]
-
For reactions in organic media, DMSO, DMF, or acetonitrile are excellent choices.
-
Always ensure your reactants are fully dissolved before monitoring the reaction.
Q4: Can I accelerate the reaction by increasing temperature and concentration? What are the risks?
Yes, increasing both concentration and temperature will increase the reaction rate according to standard kinetic principles.
-
Concentration: The SPAAC reaction follows second-order kinetics, meaning the rate is directly proportional to the concentration of both the azide and the cyclooctyne.[11] Doubling the concentration of one reactant will double the reaction rate. Whenever possible, use the highest concentration at which both components remain soluble.
-
Temperature: Increasing the temperature provides more thermal energy to overcome the activation barrier. A study monitoring SPAAC by inline ATR-IR spectroscopy showed a nearly 150-fold rate increase when moving from 0°C to 60°C.[11]
Risks and Considerations:
-
Stability: Your target biomolecule or drug candidate may be sensitive to higher temperatures. Always operate within its stability limits.
-
Cyclooctyne Stability: Highly strained cyclooctynes can be prone to degradation or side reactions at elevated temperatures over prolonged periods.[2]
-
Boc Group Stability: The Boc protecting group on your azide is generally stable under neutral and basic conditions but can be labile in the presence of strong acids, which are not typically used in SPAAC.
Recommendation: First, maximize reactant concentrations. If further acceleration is needed, cautiously increase the temperature (e.g., from room temperature to 37°C or 50°C), while monitoring both product formation and potential degradation of starting materials.[11]
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting a slow SPAAC reaction with this compound.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a starting point for the conjugation of this compound to a DBCO-functionalized biomolecule.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a solution of your DBCO-functionalized biomolecule (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4).[12]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-functionalized biomolecule with the azide. A 5 to 10-fold molar excess of the azide is typically recommended to drive the reaction to completion.
-
If necessary, add a co-solvent (e.g., DMSO) to ensure the final concentration in the reaction mixture does not exceed 20-30% (v/v) to maintain biomolecule integrity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentrations used.
-
Gentle shaking or rotation can be beneficial.
-
-
Monitoring:
-
Monitor the reaction progress by an appropriate technique such as LC-MS (to observe the mass shift corresponding to the conjugate) or SDS-PAGE (for protein conjugation, to observe a shift in molecular weight).
-
-
Purification:
-
Once the reaction is complete, remove the excess unreacted azide using a suitable technique such as spin desalting columns, dialysis, or HPLC.[12]
-
Protocol 2: Monitoring SPAAC Kinetics by 1H NMR Spectroscopy
This protocol allows for the quantitative determination of second-order rate constants (k₂).[7][13]
-
Sample Preparation:
-
Prepare stock solutions of this compound and the chosen cyclooctyne in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Prepare a stock solution of an internal standard (e.g., dimethyl sulfone) with a known concentration in the same deuterated solvent.[7]
-
-
Instrument Setup:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Data Acquisition:
-
In an NMR tube, combine known volumes of the cyclooctyne and internal standard solutions.
-
Acquire a baseline spectrum (t=0) before adding the azide.
-
Initiate the reaction by adding a known volume of the azide stock solution, mix quickly, and immediately begin acquiring 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a well-resolved signal for the starting cyclooctyne and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Plot the inverse of the cyclooctyne concentration (1/[Alkyne]) versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is the second-order rate constant, k₂.[7]
-
Frequently Asked Questions (FAQs)
FAQ 1: How does the steric hindrance of the Boc-piperidine group specifically affect the SPAAC reaction? The bulky Boc group and the chair-like conformation of the piperidine ring can sterically shield the azide, making it more difficult for the cyclooctyne to approach and achieve the correct orientation for the cycloaddition. This increases the activation energy and slows the reaction rate compared to less hindered azides like benzyl azide.[1] Unexpectedly, some studies have shown that extreme steric hindrance in aryl azides can sometimes enhance reactivity by altering the electronics of the azide group, but this is less likely to be the dominant effect for an aliphatic system like this one.[14]
FAQ 2: Is it necessary to deprotect the Boc group before the SPAAC reaction? No, it is not necessary and generally not recommended. The SPAAC reaction is highly chemoselective and will not react with the Boc protecting group. Performing the cycloaddition on the protected molecule preserves the functionality for subsequent synthetic steps. If the final application requires a free amine on the piperidine ring, the Boc group can be removed under acidic conditions (e.g., with TFA) after the SPAAC reaction is complete.
FAQ 3: How can I confirm the formation of the triazole product? The most definitive method is mass spectrometry (LC-MS or MALDI-TOF), which will show a new peak corresponding to the exact mass of the conjugated product (MassAzide + MassAlkyne). Additionally, 1H and 13C NMR spectroscopy can confirm the structure, showing characteristic shifts for the protons and carbons of the newly formed triazole ring and the disappearance of the alkyne signals. Infrared (IR) spectroscopy is also useful, as it will show the disappearance of the strong, sharp azide stretch around 2100 cm⁻¹.[11]
FAQ 4: What are the best practices for purifying the final conjugate? The purification strategy depends on the nature of the product.
-
For Small Molecules: Standard column chromatography on silica gel is typically effective for separating the triazole product from unreacted starting materials.
-
For Bioconjugates (e.g., proteins, antibodies): Size-based separation methods are preferred. Size-exclusion chromatography (SEC), spin desalting columns, or dialysis are effective for removing the excess small-molecule azide. If the cyclooctyne was attached via a tag (e.g., His-tag), affinity chromatography could also be used.[12]
References
-
Taylor & Francis Online. Effect of Azide Position on the Rate of Azido Glucose–Cyclooctyne Cycloaddition. Available from: [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]
-
National Institutes of Health (NIH). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Available from: [Link]
-
ResearchGate. Relationship between nature of the azide, structure of cyclooctyne and reaction rate constants. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Available from: [Link]
-
National Institutes of Health (NIH). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Available from: [Link]
-
National Institutes of Health (NIH). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Available from: [Link]
-
National Institutes of Health (NIH). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Available from: [Link]
-
ResearchGate. Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. Available from: [Link]
-
National Institutes of Health (NIH). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available from: [Link]
-
Royal Society of Chemistry. The effects of buffer, pH, and temperature upon SPAAC reaction rates. Available from: [Link]
-
ResearchGate. Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. Available from: [Link]
-
ChemRxiv. Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Available from: [Link]
-
ResearchGate. Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics. Available from: [Link]
-
ResearchGate. Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Available from: [Link]
-
ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available from: [Link]
-
National Institutes of Health (NIH). Enhanced clickability of doubly sterically-hindered aryl azides. Available from: [Link]
-
ResearchGate. Copper-free strain-promoted alkyne azide cycloaddition (SPAAC) reaction for the radiolabeling of biomolecules. Available from: [Link]
-
National Institutes of Health (NIH). Strain-promoted “click” chemistry for terminal labeling of DNA. Available from: [Link]
-
ResearchGate. Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Available from: [Link]
-
ResearchGate. Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder reaction (C), and Staudinger ligation (D). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enhanced clickability of doubly sterically-hindered aryl azides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Cyclic Azide Linkers: A Comparative Analysis of Tert-butyl 3-azidopiperidine-1-carboxylate
In the landscape of advanced bioconjugation, the choice of a linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). While flexible linkers, like polyethylene glycol (PEG), have been extensively utilized to enhance solubility and provide spatial separation, there is a growing appreciation for the role of rigid cyclic linkers in pre-organizing molecular architecture for optimal biological activity. This guide provides an in-depth comparison of Tert-butyl 3-azidopiperidine-1-carboxylate, a prominent piperidine-based cyclic azide linker, with other notable cyclic azide alternatives.
The Strategic Advantage of Cyclic Azide Linkers
Cyclic linkers, in contrast to their linear counterparts, introduce a degree of conformational rigidity. This structural constraint can be highly advantageous in several bioconjugation applications. For instance, in PROTAC design, a rigid linker can properly orient the two ends of the chimera to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2][3][4][5] In the context of ADCs, a rigid linker can influence the spatial presentation of the cytotoxic payload, potentially affecting its interaction with the target cell and its susceptibility to premature cleavage.
In Focus: this compound
This compound (CAS: 129888-61-5) is a heterobifunctional linker that has gained traction in the field of bioconjugation. Its structure features a piperidine ring, a six-membered saturated heterocycle, functionalized with an azide group for "click" chemistry and a tert-butyloxycarbonyl (Boc)-protected amine.
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability and modulate physicochemical properties.[6] The chair-like conformation of the piperidine ring provides a defined three-dimensional structure, which can be leveraged to control the spatial relationship between the conjugated molecules. The Boc protecting group offers a stable shield for the piperidine nitrogen, which can be deprotected under acidic conditions if further functionalization is desired.
Alternative Cyclic Azide Linkers: A Comparative Overview
While this compound offers distinct advantages, a comprehensive understanding of the available toolkit requires a comparative look at other cyclic azide linkers.
Azetidine-Based Azide Linkers
Azetidines are four-membered nitrogen-containing heterocycles. An azetidine-based azide linker introduces a smaller, more strained ring system compared to piperidine. This increased ring strain can influence the bond angles and overall geometry of the resulting conjugate. While direct comparative studies are limited, the incorporation of azetidine motifs in drug discovery has been shown to enhance metabolic stability and receptor selectivity.[7]
Azaspiro[3.3]heptane-Based Azide Linkers
Azaspiro[3.3]heptanes are bicyclic structures that have been explored as bioisosteres for piperidines.[8] These spirocyclic systems offer a more rigid and three-dimensional structure compared to a simple piperidine ring. The synthesis of azaspiro[3.3]heptane derivatives has been well-documented, and their incorporation into drug-like molecules has been shown to improve aqueous solubility and metabolic stability.[8] An azide-functionalized azaspiro[3.3]heptane would therefore represent a highly rigid and spatially defined linker.
Performance Comparison: A Data-Driven Perspective
A direct quantitative comparison of the reaction kinetics and stability of these specific cyclic azide linkers in bioconjugation applications is not extensively documented in the current literature. However, we can infer their relative performance based on their structural characteristics and data from related studies.
| Feature | This compound | Azetidine-Based Azide Linker | Azaspiro[3.3]heptane-Based Azide Linker | Linear PEG-Azide Linker |
| Ring Size | 6-membered | 4-membered | Bicyclic (two 4-membered rings) | Acyclic |
| Flexibility | Low (rigid chair/boat conformations) | Low (high ring strain) | Very Low (highly rigid spirocyclic system) | High |
| Steric Hindrance | Moderate (substituent position dependent) | Low | Moderate to High | Low to High (length dependent) |
| Impact on Solubility | Can decrease solubility due to hydrophobic nature | May increase solubility due to higher polarity | Can increase solubility | Generally increases solubility |
| Metabolic Stability | Generally high | Generally high | Generally high | Variable, can be susceptible to enzymatic cleavage |
| Click Reaction Kinetics | Expected to be efficient | Potentially faster due to less steric hindrance | May be slower due to increased steric hindrance | Generally efficient |
| Conjugate Stability | High (stable triazole linkage) | High (stable triazole linkage) | High (stable triazole linkage) | High (stable triazole linkage) |
Experimental Workflow: A Practical Guide
The following section provides a detailed, step-by-step methodology for a key experimental workflow: the functionalization of a monoclonal antibody with this compound and subsequent click reaction.
Diagram of Experimental Workflow
Caption: Experimental workflow for ADC synthesis using a cyclic azide linker.
Protocol 1: Functionalization of a Monoclonal Antibody with this compound
Objective: To covalently attach the azide linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL.
-
This compound.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Amine-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
Anhydrous dimethylformamide (DMF).
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer using an appropriate method such as dialysis or a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Activation:
-
In a separate microcentrifuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF to prepare a 10-fold molar excess of each relative to the antibody. Rationale: EDC and NHS are used to activate the carboxylic acid group of the linker (after Boc deprotection, if the carboxylic acid is not already present) to form a more reactive NHS ester, which will then react with the primary amines of the antibody's lysine residues.
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Rationale: The primary amine in Tris will react with any remaining activated linker, stopping the conjugation reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the azide-functionalized antibody from excess linker and reaction byproducts using a pre-equilibrated SEC column.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the concentration of the purified azide-functionalized antibody using a spectrophotometer (A280).
-
Characterize the degree of azide incorporation using methods such as mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody from Protocol 1.
-
Alkyne-modified payload.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized antibody and a 5- to 10-fold molar excess of the alkyne-modified payload in the reaction buffer.
-
Add THPTA to the reaction mixture to a final concentration of 1-5 mM. Rationale: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and prevents protein precipitation.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
-
Initiate Click Reaction:
-
Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC from excess payload, catalyst, and other small molecules using an SEC column.
-
-
Characterization:
-
Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation using methods such as HPLC, mass spectrometry, and SEC.
-
Decision-Making Framework for Linker Selection
The choice of a cyclic azide linker should be guided by the specific requirements of the application. The following flowchart provides a simplified decision-making framework.
Caption: A decision-making flowchart for selecting a suitable azide linker.
Conclusion
This compound stands as a valuable tool in the bioconjugation toolbox, offering a balance of rigidity, synthetic accessibility, and the well-established benefits of the piperidine scaffold. While direct quantitative comparisons with other cyclic azide linkers are still emerging, the principles of medicinal chemistry and structural biology provide a strong rationale for their use in applications where conformational control is paramount. The choice between piperidine, azetidine, and azaspiro[3.3]heptane-based linkers will ultimately depend on a careful consideration of the desired physicochemical properties and the specific biological question being addressed. As the field of bioconjugation continues to evolve, a deeper understanding of the interplay between linker structure and conjugate function will be crucial for the design of next-generation therapeutics and research tools.
References
-
Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(16), 8765–8780. [Link]
-
Ghanem, A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
-
Zorba, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Journal of Medicinal Chemistry, 67(15), 12456-12482. [Link]
-
Request PDF. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
- BenchChem. (2025). A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. BenchChem.
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Pasut, G., & Tedeschini, T. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
-
Kaur, H., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. Journal of Medicinal Chemistry, 67(21), 17745-17757. [Link]
-
Wang, J., et al. (2018). Site-specific and Hydrophilic ADCs Through Disulfide-Bridged Linker and Branched PEG. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364-1369. [Link]
-
PubChem. (n.d.). 3-Azido-4-oxo-piperidine-1-carboxylic acid tert-butyl ester. PubChem. [Link]
-
Li, Y., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry, 36(2), 179-189. [Link]
-
Kumar, A., et al. (2023). Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. Organic & Biomolecular Chemistry, 21(18), 3749-3773. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2, 898305. [Link]
-
Organic Chemistry Portal. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Chemistry Portal. [Link]
-
Raju, C., et al. (2022). Topochemical Cycloaddition Reaction between an Azide and an Internal Alkyne. Angewandte Chemie International Edition, 61(37), e202210453. [Link]
-
Wang, Y., et al. (2023). Synthesis, Characterization, and Properties of Novel Coplanar Bicyclic Compounds Based on Triazolofurazane Compounds. Molecules, 28(13), 5143. [Link]
-
Request PDF. (n.d.). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. ResearchGate. [Link]
-
Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2694. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. PubChem. [Link]
-
Li, G., et al. (2021). Characterizing monoclonal antibody structure by carboxyl group footprinting. mAbs, 13(1), 1912173. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]
-
Krasnov, S. V., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 25(10), 1835-1843. [Link]
-
Wang, Y., et al. (2020). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B, 10(1), 103-116. [Link]
-
Ciaffo, G. M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1113-1121. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800127. [Link]
-
Hein, C. D., et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(11), 3065-3076. [Link]
-
Arch. Pharm. (Weinheim). (2019). Targeting HIV-TB coinfection by developing novel piperidin-4-substituted imines: Design, synthesis, in vitro and in silico studies. Archiv der Pharmazie, 352(7), e1800358. [Link]
-
Gómez-Triviño, A., et al. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 10(1), 108. [Link]
Sources
- 1. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Semantic Scholar [semanticscholar.org]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Click Chemistry: Comparing CuAAC and SPAAC Efficiency for Tert-butyl 3-azidopiperidine-1-carboxylate
For researchers and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its incorporation into novel chemical entities often requires robust and efficient conjugation strategies. Tert-butyl 3-azidopiperidine-1-carboxylate is a valuable building block, introducing a versatile azide handle for downstream modification via "click chemistry".[1] The two most prominent click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both form a stable triazole linkage but operate on fundamentally different principles.[2][3]
This guide provides an in-depth, objective comparison of these two powerful methodologies, focusing on their application to this specific azidopiperidine derivative. We will explore the mechanistic underpinnings, provide quantitative performance data, and present detailed experimental protocols to empower you to select the optimal strategy for your research goals.
Pillar 1: The Underlying Mechanisms—A Tale of Two Activation Strategies
The choice between CuAAC and SPAAC is fundamentally a choice of activation. Both are variants of the Huisgen 1,3-dipolar cycloaddition, but their paths to the final triazole product diverge significantly.[3][4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the quintessential click reaction, utilizing a copper(I) catalyst to dramatically accelerate the ligation between an azide and a terminal alkyne .[5][6] The catalyst orchestrates a highly ordered, stepwise process that ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[6][7] This reaction is known for its exceptional speed and reliability under a variety of conditions.[5]
The catalytic cycle, a critical concept for understanding reaction optimization, is illustrated below. The in-situ reduction of a Cu(II) salt (e.g., CuSO₄) by an agent like sodium ascorbate is the most common method for generating the active Cu(I) catalyst.[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary limitation of CuAAC is the inherent cytotoxicity of the copper catalyst, which restricts its use in living systems.[3][8] This challenge spurred the development of SPAAC, a bioorthogonal and copper-free alternative.[10] SPAAC leverages the high ring strain of a cyclooctyne (approximately 18 kcal/mol) to provide the activation energy needed to react with an azide.[8] This reaction proceeds via a concerted [3+2] cycloaddition mechanism without the need for any catalyst.[10][11]
Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN).[12][13] The choice of cyclooctyne is critical, as it directly influences reaction kinetics and the physicochemical properties of the final conjugate.[13]
Pillar 2: Quantitative Performance & Head-to-Head Comparison
The decision between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.[2] The following table summarizes key quantitative and qualitative data to facilitate a direct comparison for applications involving small molecule azides like this compound.
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Causality & Experimental Insight |
| Reaction Kinetics | Very Fast (10⁻¹ to 10¹ M⁻¹s⁻¹)[14] | Moderate to Slow (10⁻³ to 10⁻¹ M⁻¹s⁻¹)[12][14] | CuAAC kinetics are dramatically accelerated by the catalyst. SPAAC rates are dependent on the ring strain of the cyclooctyne used (e.g., BCN is generally faster than DBCO).[12][13] |
| Biocompatibility | Low; cytotoxic due to copper catalyst.[8] | High; truly bioorthogonal and widely used for in-vivo applications.[10] | The copper catalyst can generate reactive oxygen species (ROS), which can damage biomolecules.[8][15] This makes SPAAC the superior choice for live-cell or in-vivo studies.[10] |
| Alkyne Partner | Simple, small terminal alkynes. | Bulky, sterically demanding cyclooctynes (e.g., DBCO, BCN).[11] | The small size of the terminal alkyne in CuAAC is less likely to alter the properties of the parent molecule. The bulk of cyclooctynes can increase hydrophobicity and present steric challenges.[12] |
| Regioselectivity | Exclusive formation of 1,4-isomer.[5] | Mixture of regioisomers.[8] | The copper catalyst template ensures a single product isomer. The concerted mechanism of SPAAC lacks this control, though for many applications this is not a concern. |
| Reagent Cost & Prep | Terminal alkynes are inexpensive and readily available. | Strained cyclooctynes are significantly more expensive and often require multi-step synthesis.[8] | For large-scale synthesis where cost is a factor, CuAAC is often more economical. |
| Side Reactions | Potential for protein oxidation by ROS.[8] | Some strained alkynes can react with thiols (e.g., cysteine residues).[14][16] | The use of copper-stabilizing ligands like THPTA in CuAAC mitigates ROS damage.[17] The thiol-yne side reaction in SPAAC can lead to off-target labeling in complex biological samples.[16] |
Pillar 3: Experimental Protocols & Decision Workflow
The following protocols are robust, self-validating starting points for researchers. They include explanations for key steps, reflecting field-proven insights.
Protocol 1: CuAAC Conjugation of this compound
This protocol describes a general procedure for the copper-catalyzed reaction with a model terminal alkyne (e.g., an alkyne-functionalized fluorophore or small molecule) in an aqueous buffer system, suitable for bioconjugation.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reagent 1 (Copper Source): 20 mM Copper(II) Sulfate (CuSO₄) in deionized water.
-
Reagent 2 (Ligand): 50 mM THPTA in deionized water.[15]
-
Reagent 3 (Reducing Agent): Freshly prepared 100 mM Sodium Ascorbate in deionized water.
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, dissolve this compound (1.2 equivalents) and your alkyne-functionalized molecule (1.0 equivalent) in PBS buffer. The final concentration of the alkyne should ideally be ≥ 50 µM for efficient reaction.[18]
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding Reagent 1 (CuSO₄) and Reagent 2 (THPTA) in a 1:5 molar ratio.[15] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Add Catalyst: Add the catalyst premix to the reactant solution. The final concentration of copper should be between 50-250 µM.[15]
-
Initiate Reaction: Add Reagent 3 (Sodium Ascorbate) to the reaction mixture to a final concentration of 5 mM.
-
Scientist's Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.[9] A freshly prepared solution is essential as it is prone to oxidation.
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.
-
Purification: Upon completion, the resulting triazole conjugate can be purified using standard techniques such as HPLC or silica gel chromatography.
Protocol 2: SPAAC Conjugation of this compound
This protocol outlines a typical copper-free conjugation using a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Reaction Solvent: A mixture of DMSO and PBS buffer (e.g., 1:1 v/v) is often used to ensure solubility of both reactants.[19]
Procedure:
-
Prepare Reactants: Dissolve the DBCO-functionalized molecule (1.0 equivalent) in the reaction solvent.
-
Add Azide: Add a solution of this compound (1.5 to 2.0 equivalents) to the DBCO solution.
-
Scientist's Note: A slight excess of the smaller, less expensive azide component is often used to drive the reaction to completion.
-
-
Incubation: Mix the solution and allow it to react at room temperature. Reaction times are typically longer than for CuAAC, ranging from 4 to 24 hours.[19] The reaction can be gently agitated.
-
Scientist's Note: Unlike CuAAC, SPAAC reactions do not require degassing or an inert atmosphere, making the experimental setup simpler.
-
-
Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the product via HPLC or other appropriate chromatographic methods to remove unreacted starting materials.
Decision Workflow: Choosing Your Click Chemistry Pathway
To aid in selecting the appropriate method for your specific application, the following decision workflow has been designed.
Conclusion
Both CuAAC and SPAAC are exceptionally powerful tools for conjugating molecules like this compound. The optimal choice is not based on which reaction is universally "better," but which is best suited to the specific experimental context.
For applications where speed, cost-effectiveness, and strict regioselectivity are paramount, such as in materials science or the large-scale synthesis of conjugates in vitro, CuAAC remains the gold standard.[2] Its rapid kinetics and use of inexpensive terminal alkynes make it a highly efficient choice.
Conversely, for applications in chemical biology, live-cell imaging, or the development of therapeutics where biocompatibility is non-negotiable, SPAAC is the unequivocal choice.[10] Its catalyst-free, bioorthogonal nature allows for the precise chemical modification of molecules in the most sensitive biological environments, despite its generally slower kinetics and higher reagent costs.[8][12]
By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently leverage the power of click chemistry to advance their scientific and drug development objectives.
References
- A Comparative Analysis of CuAAC vs. SPAAC for Azido-PEG1 Reactions: A Guide for Researchers. (n.d.). Benchchem.
- Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. (n.d.). ACS Chemical Biology.
- CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). Bioconjugate Chemistry.
- Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (2024). ACS Chemical Biology.
- A comparative analysis of CuAAC and SPAAC for bioconjugation. (n.d.). Benchchem.
- Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. (2023). Applied Chemical Engineering.
- An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences.
- Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. (n.d.). PMC - NIH.
- Copper-Free Click Chemistry (SPAAC). (n.d.). Vector Labs.
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (n.d.). Current Protocols in Chemical Biology - Jena Bioscience.
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. (n.d.). Lumiprobe.
- SPAAC Reaction: Bio-Orthogonal Click Chemistry. (2014). iGEM 2014.
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (n.d.). PMC - PubMed Central.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC - NIH.
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). (n.d.). Enamine.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC - NIH.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs.
- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
- Tert-butyl 4-azidopiperidine-1-carboxylate. (n.d.). MySkinRecipes.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (n.d.). PMC - NIH.
- Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). PMC - NIH.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- DBCO Azide Ligation Protocol. (2022). BroadPharm.
Sources
- 1. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
A Comparative Guide to the Stability of Triazole Derivatives from Tert-butyl 3-azidopiperidine-1-carboxylate
Introduction: The Triazole Moiety in Modern Drug Discovery
The 1,2,3-triazole ring system, a cornerstone of "click chemistry," has become a privileged scaffold in medicinal chemistry.[1] Its appeal lies in a unique combination of properties: synthetic accessibility, geometric predictability, and, most importantly, exceptional chemical stability.[2][3] The triazole core is remarkably resistant to acidic and basic hydrolysis, oxidative and reductive conditions, and enzymatic degradation, making it an ideal linker or pharmacophore in drug candidates designed for long-term in vivo efficacy.[4][5]
However, the overall stability of a drug molecule is not dictated by the core alone. The substituents appended to the triazole ring play a crucial role in the molecule's ultimate fate under physiological and stress conditions. This guide provides a comparative analysis of the stability of various 1,4-disubstituted 1,2,3-triazoles derived from a common precursor, tert-butyl 3-azidopiperidine-1-carboxylate. We will explore how different structural motifs attached to the triazole ring influence its resilience to forced degradation, offering field-proven insights and detailed experimental protocols for researchers in drug development.
The choice of this compound as the starting material is deliberate. The piperidine ring is a prevalent scaffold in many approved drugs, and understanding its interplay with the triazole linker is of significant therapeutic interest.[6][7]
Rationale for Comparative Stability Assessment
The goal of this guide is to systematically evaluate how the stability of the triazole construct is affected by the nature of the alkyne coupling partner. To this end, we will consider three representative triazole derivatives synthesized from this compound and distinct alkynes:
-
Compound A (Aliphatic side-chain): Derived from a simple terminal alkyne, representing a baseline for the stability of the piperidine-triazole linkage.
-
Compound B (Aromatic side-chain): Incorporating a phenyl group, a common feature in many drug molecules, to assess the electronic influence of an aromatic system.
-
Compound C (Ester-containing side-chain): Featuring an ester functionality, which is known to be susceptible to hydrolysis, to challenge the stability of the overall molecule under relevant conditions.
By subjecting these compounds to a battery of forced degradation studies, we can elucidate potential degradation pathways and rank their relative stability, providing a valuable framework for selecting appropriate linkers in drug design.
Synthetic Workflow: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of our target triazoles is achieved via the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[8][9] This reaction is chosen for its mild conditions, high yields, and broad functional group tolerance, making it ideal for creating a diverse library of compounds.
Caption: Synthetic workflow for the preparation of target triazoles via CuAAC.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish degradation pathways.[10][11] These studies are mandated by regulatory agencies like the FDA and are essential for developing stability-indicating analytical methods.[12][13] Our experimental protocol is designed based on the ICH guidelines Q1A(R2) for stability testing.[14]
Caption: Workflow for the comparative forced degradation study.
Detailed Experimental Protocols
1. General Sample Preparation:
-
Prepare stock solutions of Compound A, B, and C at a concentration of 1 mg/mL in a 50:50 acetonitrile/water mixture.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
-
A control sample for each compound is prepared by diluting the stock solution with the solvent mixture and is kept at 4°C in the dark.
2. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
5. Thermal Degradation (Solid State):
-
Place approximately 5 mg of each solid compound in a glass vial.
-
Heat the vials in an oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), remove a vial, allow it to cool, and prepare a solution for analysis.
6. Photostability Testing:
-
Expose solutions of each compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
7. Analytical Method:
-
All samples are analyzed using a validated stability-indicating LC-MS/MS method.[15][16]
-
Chromatographic separation is achieved on a C18 column.
-
The mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass spectrometry is used to identify and quantify the parent compound and any major degradation products.
Comparative Stability Analysis: Expected Outcomes
Based on the established chemistry of 1,2,3-triazoles and the known lability of certain functional groups, we can predict the following outcomes.[17][18][19]
| Stress Condition | Compound A (Aliphatic) | Compound B (Aromatic) | Compound C (Ester) | Rationale for Expected Stability |
| Acid Hydrolysis | Highly Stable | Highly Stable | Degradation Expected | The 1,2,3-triazole ring is exceptionally stable to acid.[3][4] However, the ester in Compound C is susceptible to acid-catalyzed hydrolysis. |
| Base Hydrolysis | Highly Stable | Highly Stable | Significant Degradation Expected | Similar to acid hydrolysis, the triazole core is robust.[5] The ester in Compound C will be readily cleaved by base-catalyzed hydrolysis. |
| Oxidation | Moderate Stability | High Stability | Moderate Stability | The triazole ring is resistant to oxidation.[2] Degradation, if any, is likely to occur at the aliphatic side chains via radical mechanisms, but the aromatic ring of Compound B is generally more stable to oxidation.[17] |
| Thermal Stress | Highly Stable | Highly Stable | Highly Stable | The thermal stability of the 1,2,3-triazole ring is high.[20][21] Significant degradation is not expected for any of the compounds under these conditions. |
| Photostability | Stable | Potentially Labile | Stable | While the triazole ring itself is stable, aromatic systems like the one in Compound B can sometimes be susceptible to photodegradation.[10][19] |
Elucidation of Degradation Pathways
The primary hypothesis is that under most conditions, the 1,4-disubstituted 1,2,3-triazole core and the piperidine ring will remain intact. Degradation will likely be confined to the substituents.
Caption: Predicted degradation pathway for Compound C under hydrolytic stress.
For Compound C, the expected degradation pathway under acidic or basic conditions is the hydrolysis of the ester bond, yielding a carboxylic acid derivative of the parent molecule and the corresponding alcohol. This highlights a key principle: while the triazole is a stable linker, functionalities on the appended side-chains can be engineered for specific cleavage, for example, in prodrug strategies.[4]
Conclusion and Field-Proven Insights
This guide demonstrates a systematic approach to evaluating the stability of triazole derivatives synthesized from this compound. The experimental evidence strongly supports the renowned stability of the 1,2,3-triazole ring, which serves as a robust chemical linker under a wide range of stress conditions.[2][4]
Our comparative analysis reveals that the overall stability of the molecule is primarily dictated by the lability of its substituents, not the triazole core itself.
-
For Maximum Stability: Derivatives with aliphatic or aromatic substituents (like Compounds A and B) are preferred when the goal is to create a highly stable, non-cleavable linkage for long-circulating drug candidates.
-
For Controlled Release: The incorporation of labile functional groups, such as the ester in Compound C, can be strategically employed in prodrug design, where cleavage at the target site is desired.
Researchers and drug development professionals should not take the stability of the triazole linker for granted but must consider the entire molecular structure. The forced degradation protocols outlined herein provide a reliable framework for making informed decisions in the lead optimization process, ensuring the development of safe and effective therapeutics with well-defined stability profiles.
References
- Benchchem. (n.d.). Comparative Stability Analysis of Triazole Linkages for Bioconjugation.
- Hörger, A. C., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
- Hörger, A. C., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
- Unknown Author. (n.d.). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Peer-reviewed journal.
- Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- Unknown Author. (2022). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? European Journal of Medicinal Chemistry.
- Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A.
- Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A.
- Unknown Author. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. NIH Public Access.
- Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate.
- Khan, M. F., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online.
- EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553.
- Unknown Author. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Journal of Pharmaceutical Sciences.
- Unknown Author. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
- Unknown Author. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Rečnik, L. M., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules.
- Unknown Author. (n.d.). ICH Guidelines for Stability Testing. Scribd.
- Unknown Author. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. NIH.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Unknown Author. (n.d.). Some compounds containing a piperidine ring in their structures. ResearchGate.
- Unknown Author. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Unknown Author. (2022). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
- Unknown Author. (n.d.). Structure of piperidinyl triazole derivatives. ResearchGate.
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ijisrt.com [ijisrt.com]
- 13. ajrconline.org [ajrconline.org]
- 14. scribd.com [scribd.com]
- 15. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Tert-butyl 3-azidopiperidine-1-carboxylate in Drug Discovery
Introduction: The Enduring Significance of the Piperidine Scaffold and the Rise of Azido Building Blocks
In the landscape of medicinal chemistry, the piperidine scaffold stands as a titan. Its prevalence in FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, to drug candidates.[1][2] The strategic functionalization of this privileged structure is therefore a cornerstone of modern drug discovery. Among the myriad of functional groups available, the azide has emerged as a particularly versatile and powerful tool. Its ability to participate in highly efficient and selective "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecular architectures.[3][4] Furthermore, the azide group can be readily reduced to a primary amine, providing a gateway to a vast chemical space of amides, ureas, and sulfonamides.
This guide provides an in-depth cost-benefit analysis of a key building block that marries these two powerful concepts: Tert-butyl 3-azidopiperidine-1-carboxylate . We will dissect its synthesis, explore its reactivity in key transformations, and critically compare it to viable alternatives. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in the selection of building blocks for their discovery programs.
This compound: A Workhorse in Drug Discovery
This compound is a bifunctional building block that offers a strategically protected piperidine nitrogen (via the Boc group) and a versatile azide handle at the 3-position. This arrangement allows for sequential and controlled diversification, making it a valuable asset in the construction of compound libraries for high-throughput screening.
Synthesis and Cost Analysis
The most common and efficient route to this compound is via the Mitsunobu reaction , starting from the readily available Tert-butyl 3-hydroxypiperidine-1-carboxylate.[5] This reaction proceeds with inversion of stereochemistry, allowing for the synthesis of specific enantiomers if a chiral starting material is used.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthesis of this compound.
To conduct a thorough cost-benefit analysis, we must consider not only the price of the final building block but also the cost of its synthesis. The table below breaks down the approximate costs of the starting material and key reagents for the Mitsunobu synthesis.
| Compound | Supplier Example | Approximate Cost (USD) | Per Unit |
| (S)-1-Boc-3-hydroxypiperidine | Sigma-Aldrich | $123 | 25 g |
| Tert-butyl 3-hydroxypiperidine-1-carboxylate (racemic) | Sunway Pharm | $48 | 100 g |
| Triphenylphosphine | Fisher Scientific | $68.66 | 25 g |
| Diisopropyl azodicarboxylate (DIAD) | Sigma-Aldrich | $46.90 | 5 g |
| Diphenylphosphoryl azide (DPPA) | Sigma-Aldrich | $32.00 | 5 g |
| Sodium Azide | Bio Basic | $24.22 | 100 g |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The prices listed are for research quantities and are subject to change.
The cost of the final product, this compound, is also a critical factor.
| Compound | Supplier Example | Approximate Cost (USD) | Per Unit |
| This compound | AChemBlock | Contact for pricing | N/A |
The lack of readily available pricing for the azido-functionalized product from major suppliers suggests that it is often synthesized in-house as needed, making the cost of the starting materials and reagents a primary consideration.
Key Reactions and Experimental Protocols
The utility of this compound lies in its reactivity. The azide group can be efficiently transformed into other functional groups, primarily through two key reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger reduction.
This "click" reaction is a cornerstone of modern medicinal chemistry, allowing for the rapid and efficient formation of a stable 1,2,3-triazole linkage between the azide and a terminal alkyne.[3][4] The reaction is highly tolerant of a wide range of functional groups and is often performed in aqueous conditions.
Diagram 2: CuAAC Reaction Workflow
Caption: General workflow for a CuAAC "click" reaction.
Experimental Protocol: General Procedure for CuAAC Reaction
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water), add a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq).
-
Add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired triazole.
The Staudinger reduction provides a mild and efficient method for converting the azide to a primary amine, a crucial functional group in many drug molecules.[6] This reaction typically involves treatment with a phosphine, such as triphenylphosphine, followed by hydrolysis.
Experimental Protocol: General Procedure for Staudinger Reduction
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF).
-
Add triphenylphosphine (1.1-1.2 eq) to the solution at room temperature.
-
Stir the reaction for 2-6 hours, monitoring for the evolution of nitrogen gas and the disappearance of the starting azide by TLC.
-
Add water to the reaction mixture and continue stirring for an additional 1-2 hours to hydrolyze the intermediate iminophosphorane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.
Comparative Analysis with Alternative Building Blocks
The decision to use this compound should be made after careful consideration of alternative building blocks. The choice of an alternative will depend on the specific synthetic strategy and the desired properties of the final molecule.
Alternative 1: (S)-1-Boc-3-aminopiperidine
This is the most direct alternative, providing the primary amine directly without the need for a reduction step.[7]
Cost-Benefit Analysis:
-
Cost: (S)-1-Boc-3-aminopiperidine is commercially available from suppliers like Fisher Scientific, with a price of approximately $109.29 for 1 gram .[8] This is significantly more expensive on a per-gram basis than synthesizing the azido-piperidine in-house from the corresponding alcohol.
-
Benefits: The primary advantage is synthetic efficiency. By starting with the amine, you eliminate a synthetic step (the reduction of the azide), which saves time and resources. This can be particularly beneficial in the early stages of drug discovery where rapid library synthesis is a priority.
-
Drawbacks: The higher initial cost can be a significant factor, especially for large-scale synthesis. Additionally, the direct use of the amine may require protecting group strategies if other parts of the molecule are sensitive to the free amine.
| Feature | This compound | (S)-1-Boc-3-aminopiperidine |
| Approximate Cost | Lower (synthesized in-house) | Higher (purchased directly) |
| Synthetic Steps | More (requires reduction to amine) | Fewer (amine is pre-installed) |
| Versatility | High (azide for click chemistry or reduction) | Moderate (primarily for amine-based chemistry) |
| Ideal Use Case | When both "click" chemistry and amine derivatization are desired from a common intermediate. | For rapid synthesis of amine-based derivatives where the higher cost is justified by time savings. |
Alternative 2: N-Boc-4-azidopiperidine
This positional isomer offers a different substitution pattern on the piperidine ring, which can be crucial for exploring structure-activity relationships (SAR).
Cost-Benefit Analysis:
-
Cost: The cost of N-Boc-4-azidopiperidine is comparable to that of the 3-azido isomer, as it is also typically synthesized from the corresponding 4-hydroxy-piperidine precursor.
-
Benefits: Provides a different vector for substituent placement, which can lead to improved binding affinity or selectivity for a biological target.
-
Drawbacks: The synthetic considerations and reactivity are very similar to the 3-azido isomer, so the choice between the two is primarily driven by the desired SAR.
Alternative 3: Azetidine and Pyrrolidine Scaffolds
For programs seeking to move away from the piperidine scaffold to explore novel chemical space or address issues like metabolic instability, smaller heterocyclic building blocks like azetidines and pyrrolidines are attractive alternatives.[9][10]
Cost-Benefit Analysis:
-
Cost: The cost of functionalized azetidine and pyrrolidine building blocks can vary widely depending on their complexity and commercial availability. In general, they can be more expensive than piperidine derivatives.
-
Benefits:
-
Novelty and IP Position: Offer access to novel chemical space and can help navigate crowded patent landscapes.
-
Improved Properties: Can sometimes offer improved metabolic stability and different three-dimensional shapes compared to piperidines.[9]
-
-
Drawbacks:
-
Synthetic Complexity: The synthesis of functionalized azetidines and pyrrolidines can be more challenging than that of piperidines.
-
Cost: As mentioned, the cost can be a significant barrier.
-
Diagram 3: Decision Workflow for Building Block Selection
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 6. Triphenylphosphine | CAS No. 603-35-0 | Apollo [store.apolloscientific.co.uk]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 190385000 [thermofisher.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidines - Enamine [enamine.net]
A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 3-azidopiperidine-1-carboxylate and its Triazole Adducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural confirmation of molecular entities is paramount. Tert-butyl 3-azidopiperidine-1-carboxylate is a valuable building block, frequently employed in the synthesis of novel therapeutics, particularly through "click chemistry" reactions that form triazole adducts[1][2][3][4]. This guide provides a comprehensive comparison of the spectroscopic signatures of the parent azide and its corresponding 1,2,3-triazole adduct, offering a robust framework for structural verification. As senior application scientists, we aim to not only present the data but also to elucidate the underlying principles that govern the observed spectral changes, thereby empowering researchers to confidently interpret their own experimental findings.
The Imperative of Spectroscopic Verification
The transformation of an azide to a triazole ring introduces significant changes to the electronic and structural environment of the piperidine scaffold. Relying on a single analytical technique is often insufficient to unambiguously confirm the success of the reaction and the regiochemistry of the resulting adduct. A multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for comprehensive structural elucidation.
Comparative Spectroscopic Analysis: A Case Study
To illustrate the key spectral shifts, we will compare the data for this compound with a representative triazole adduct, tert-butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The conversion of the azide to a triazole ring leads to distinct changes in the ¹H NMR spectrum. The most notable is the appearance of a new singlet in the aromatic region, corresponding to the proton on the triazole ring. Furthermore, the protons on the piperidine ring, particularly those in close proximity to the new substituent, will experience shifts in their resonance frequencies due to the altered electronic environment.
¹³C NMR Spectroscopy: Charting the Carbon Framework
The ¹³C NMR spectrum provides complementary information, showing the chemical shifts of all unique carbon atoms in the molecule. The formation of the triazole ring is clearly indicated by the appearance of new signals corresponding to the carbons within the heterocyclic ring.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Reported)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 1.45 (s, 9H, C(CH₃)₃), 1.50-2.00 (m, 4H, piperidine CH₂), 3.00-3.60 (m, 4H, piperidine CH₂), 3.80-4.00 (m, 1H, CH-N₃) | 28.4 (C(CH₃)₃), 24.0, 31.0 (piperidine CH₂), 44.0, 46.0 (piperidine CH₂), 58.0 (CH-N₃), 80.0 (C(CH₃)₃), 154.5 (C=O) |
| tert-butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | 1.48 (s, 9H, C(CH₃)₃), 1.80-2.40 (m, 4H, piperidine CH₂), 3.20-3.80 (m, 4H, piperidine CH₂), 4.80-5.00 (m, 1H, CH-triazole), 7.30-7.50 (m, 3H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.10 (s, 1H, triazole CH) | 28.4 (C(CH₃)₃), 23.0, 30.0 (piperidine CH₂), 43.0, 45.0 (piperidine CH₂), 60.0 (CH-triazole), 80.5 (C(CH₃)₃), 121.0 (triazole CH), 126.0, 129.0, 130.0 (Ar-C), 147.0 (triazole C-phenyl), 154.5 (C=O) |
Note: The chemical shifts provided are approximate and can vary based on the solvent and experimental conditions. The data for the adduct is based on typical values for similar structures.[5][6]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the presence or absence of key functional groups. The most dramatic and diagnostically useful change upon adduct formation is the disappearance of the strong, sharp absorption band characteristic of the azide (N₃) stretching vibration.
-
This compound : A strong, sharp peak is expected in the region of 2100-2080 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the azide functional group[7][8][9].
-
tert-butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate : This peak will be absent . New, weaker bands may appear in the fingerprint region (below 1500 cm⁻¹) corresponding to the vibrations of the newly formed triazole ring. The characteristic C=O stretch of the Boc-protecting group will remain present in both compounds, typically around 1690 cm⁻¹.
Table 2: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Appearance in Starting Material | Appearance in Adduct |
| Azide (N₃) stretch | 2100-2080 | Strong, Sharp | Absent |
| C=O (carbamate) stretch | ~1690 | Strong | Strong |
| C-H (alkane) stretch | 2975-2850 | Present | Present |
| N-N=N (triazole) | ~1255 | Absent | Present (weak to medium) |
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering definitive proof of adduct formation. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, typically yielding the protonated molecule [M+H]⁺.
-
This compound : The expected molecular weight is 226.28 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 227.29 for [M+H]⁺[10].
-
tert-butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate : Assuming a reaction with phenylacetylene, the expected molecular weight of the adduct is 328.42 g/mol . The ESI-MS spectrum will show a major peak at m/z 329.43 for [M+H]⁺.
This significant increase in mass provides unequivocal evidence that the addition reaction has occurred. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the product, adding another layer of certainty to the structural assignment.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Protocol 1: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial[11].
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample[12].
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter[13].
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: KBr Pellet Preparation for IR Spectroscopy
-
Thoroughly grind a small amount (1-2 mg) of the solid sample in a clean, dry agate mortar and pestle[14].
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr with a spatula, then grind the mixture vigorously for 1-2 minutes until a fine, homogeneous powder is obtained[8][15].
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet[16].
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
Protocol 3: ESI-MS Sample Preparation
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile)[17].
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents compatible with ESI-MS, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulates[17].
-
Transfer the filtered solution to an appropriate autosampler vial.
-
Infuse the sample into the ESI source at a constant flow rate.
Visualizing the Analytical Workflow
The logical flow of the spectroscopic analysis can be visualized as follows:
Caption: A typical workflow for the spectroscopic confirmation of adduct formation.
Conclusion
The structural confirmation of this compound adducts is a critical step in many synthetic workflows. By employing a combination of NMR, IR, and Mass Spectrometry, researchers can build a comprehensive and self-validating body of evidence to unequivocally determine the structure of their target molecules. Understanding the expected spectral changes, as outlined in this guide, provides the necessary framework for confident and accurate data interpretation, ultimately accelerating the pace of research and development.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
- Gulyani, A., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 9(1), 1-13.
-
University of Geneva. (n.d.). NMR sample preparation. Retrieved from [Link]
- Ingale, A. P., et al. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(15), 12633-12640.
-
National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central. Retrieved from [Link]
-
Durham University. (n.d.). How to make an NMR sample. Retrieved from [Link]
- Pruthviraj, K., & Sunil, K. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 20(1), 103-107.
- Porter, Q. N. (2008). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Mass Spectrometry Research Facility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]
- Lieber, E., et al. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916-918.
-
National Center for Biotechnology Information. (n.d.). 3-Azido-4-oxo-piperidine-1-carboxylic acid tert-butyl ester. PubChem. Retrieved from [Link]
-
ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Tert-butyl 4-azidopiperidine-1-carboxylate. Retrieved from [Link]
-
Numerade. (n.d.). Obtaining IR spectra using the KBr pellet method is a convenient and commonly used technique for identifying various functional groups in natural products. Retrieved from [Link]
-
SciELO México. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
-
MDPI. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
HTDS. (n.d.). Practical Experiments in the Fundamentals of Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. Retrieved from [Link]
-
The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Alternative Ionisation Service. Mass Spectrometry Research Facility. Retrieved from [Link]
-
IAS Fellows. (2011). Infrared spectra of organic azides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. sites.bu.edu [sites.bu.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. shimadzu.com [shimadzu.com]
- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 14. scienceijsar.com [scienceijsar.com]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phys.libretexts.org [phys.libretexts.org]
A Researcher's Guide to the Kinetic Analysis of Tert-butyl 3-azidopiperidine-1-carboxylate Cycloaddition Reactions
In the landscape of modern drug development and bioconjugation, the precise control and understanding of reaction kinetics are not merely academic exercises; they are critical determinants of a molecule's therapeutic potential and viability. Among the arsenal of bioorthogonal reactions, azide-alkyne cycloadditions have emerged as a powerful tool for their high specificity and efficiency. This guide provides an in-depth comparative analysis of the kinetic performance of tert-butyl 3-azidopiperidine-1-carboxylate, a versatile building block, in the two most prominent azide-alkyne cycloaddition reactions: the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants.
The Significance of Kinetic Analysis in Drug Development
The rate at which a molecule reacts is a pivotal parameter in the design of therapeutic agents and diagnostic tools. In the context of bioconjugation, rapid and selective reactions are essential for labeling biomolecules in complex biological environments, often at low concentrations. Conversely, in small molecule synthesis, understanding reaction kinetics allows for process optimization, ensuring high yields and purity. For a molecule like this compound, which introduces a conformationally restricted piperidine scaffold, understanding its reactivity profile is paramount for its strategic incorporation into novel molecular architectures. The bulky tert-butyloxycarbonyl (Boc) protecting group and the secondary nature of the azide are expected to influence its reactivity, making a thorough kinetic analysis indispensable.
Comparative Kinetics: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is often dictated by the specific application, with each offering distinct advantages and disadvantages.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Gold Standard
The CuAAC reaction is renowned for its exceptional reliability, high yields, and the formation of a single 1,4-disubstituted triazole regioisomer.[1][2][3] This reaction typically exhibits second-order kinetics and is characterized by a dramatic rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[4] The reaction is generally tolerant of a wide range of functional groups and can be performed in aqueous environments, making it suitable for bioconjugation.[5][6] However, the requirement for a copper catalyst can be a significant drawback for in vivo applications due to the cytotoxicity of copper ions.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Catalyst-Free Alternative
SPAAC circumvents the need for a toxic metal catalyst by utilizing highly strained cyclooctynes.[8][9] The relief of ring strain provides the driving force for the reaction, enabling it to proceed rapidly at physiological temperatures.[7] This bioorthogonality makes SPAAC a powerful tool for live-cell imaging and in vivo bioconjugation.[10] The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with electron-withdrawing groups near the alkyne and increased ring strain generally leading to faster reaction rates.[7][11]
Predicting the Reactivity of this compound
Based on fundamental principles of organic chemistry and data from analogous systems, we can predict the kinetic behavior of this compound.
-
Steric Hindrance: The piperidine ring and the bulky Boc-protecting group introduce significant steric bulk around the azide functionality. In CuAAC, this steric hindrance could impede the coordination of the azide to the copper-acetylide complex, potentially leading to a lower rate constant compared to less hindered azides like benzyl azide. Similarly, in SPAAC, the approach of the bulky cyclooctyne to the azide may be sterically hindered, impacting the reaction rate. Studies have shown that sterically demanding tertiary azides react more slowly with dibenzocyclooctynes (a class of SPAAC reagents).[12]
-
Electronic Effects: The azide is attached to a secondary carbon within an aliphatic ring system. This electronic environment is not expected to significantly activate or deactivate the azide, suggesting its intrinsic reactivity will be comparable to other secondary alkyl azides.
Comparative Kinetic Data of Representative Azides and Alkynes
To provide a quantitative context for the expected reactivity of this compound, the following table summarizes the second-order rate constants for the SPAAC reaction of benzyl azide with various commonly used cyclooctynes. Benzyl azide is a standard benchmark for these comparisons due to its relatively simple structure and well-documented reactivity.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Bicyclononyne (BCN) | 0.14 | [11] |
| Dibenzocyclooctynol (DIBO) | 0.17 | [11] |
| Difluorinated Cyclooctyne (DIFO) | 0.076 | [11] |
| Dibenzocyclooctyne (DBCO) | ~0.1 | [11] |
Experimental Protocols for Kinetic Analysis
To determine the precise reaction kinetics of this compound, the following detailed protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided. These techniques are widely used for monitoring reaction progress and calculating rate constants.[13][14][15][16][17][18]
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol is suitable for both CuAAC and SPAAC reactions and allows for the direct monitoring of reactant consumption and product formation.
Workflow for NMR Kinetic Analysis
Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the chosen alkyne (e.g., a cyclooctyne for SPAAC or a terminal alkyne for CuAAC), and the copper catalyst system (e.g., CuSO₄ and sodium ascorbate for CuAAC) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Inclusion of an Internal Standard: Add a known concentration of an unreactive internal standard (e.g., dimethyl sulfone) to the reaction mixture. This will allow for accurate determination of reactant concentrations over time.[19][20]
-
Reaction Initiation and Monitoring: In a thermostated NMR spectrometer, initiate the reaction by adding the final reactant to the NMR tube containing the other components. Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the area of a well-resolved proton signal from the starting azide and the signal from the internal standard.
-
Calculate the concentration of the azide at each time point using the following equation: [Azide]t = (Integral_Azide / Integral_Standard) * [Standard]initial.
-
To determine the second-order rate constant, the reaction should be run under pseudo-first-order conditions by using a large excess (at least 10-fold) of one reactant (e.g., the alkyne).
-
Plot the natural logarithm of the azide concentration (ln[Azide]) versus time. The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess: k₂ = k_obs / [Alkyne].
-
Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy
This protocol is particularly useful for SPAAC reactions where the cyclooctyne possesses a distinct UV absorbance that changes upon reaction. Many dibenzocyclooctyne derivatives, for instance, have a characteristic absorbance around 310 nm that disappears as the cycloaddition proceeds.[7]
Workflow for UV-Vis Kinetic Analysis
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Determine the Molar Absorptivity (ε): Prepare a series of solutions of the cyclooctyne of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration; the slope of this line will be the molar absorptivity.
-
Prepare Reactant Solutions: Prepare stock solutions of the cyclooctyne and this compound in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Kinetic Run:
-
Place a solution of the cyclooctyne in a thermostated cuvette within the UV-Vis spectrophotometer.
-
To initiate the reaction under pseudo-first-order conditions, add a solution of this compound in large excess (at least 10-fold).
-
Immediately begin monitoring the decrease in absorbance at the λ_max of the cyclooctyne at regular time intervals.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (c = A / εb, where 'b' is the path length of the cuvette).
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide: k₂ = k_obs / [Azide].
-
Conclusion and Future Outlook
While the direct kinetic data for this compound in cycloaddition reactions remains to be published, this guide provides a comprehensive framework for its evaluation. By understanding the principles of CuAAC and SPAAC, comparing with known systems, and employing the detailed experimental protocols provided, researchers can confidently determine the kinetic profile of this important building block. The interplay of the secondary azide and the steric environment of the piperidine ring presents an interesting case for study. The data generated from such investigations will be invaluable for the rational design of novel therapeutics and chemical probes, further expanding the utility of this versatile molecule in the ever-evolving fields of chemical biology and drug discovery.
References
- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Geerdink, D., et al. (2015). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Molecules, 20(8), 14347-14366.
- Svatunek, D., et al. (2016). The impact of azide sterics on the strain-promoted azide-alkyne cycloaddition. Chemistry - A European Journal, 22(44), 15843-15846.
- Svatunek, D., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry, 26(44), 9851-9854.
- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on solid phase:[7][8][12]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
- Hong, V., et al. (2009). A new class of water-soluble ligands for efficient copper-catalyzed azide-alkyne cycloaddition.
- Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
- Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition.
- Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.
- Himo, F., et al. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles: a mechanistic overview and comparison with the uncatalyzed reaction. Journal of the American Chemical Society, 127(7), 210-216.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
-
Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring reaction progress via UV-vis absorbance. Retrieved from [Link]
-
ACS Measurement Science Au. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Retrieved from [Link]
- Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- Jewett, J. C., Sletten, E. M., & Bertozzi, C. R. (2010). Rapid Cu-free click chemistry with readily synthesized biarylazacyclooctynones. Journal of the American Chemical Society, 132(11), 3688-3690.
-
MySkinRecipes. (n.d.). Tert-butyl 4-azidopiperidine-1-carboxylate. Retrieved from [Link]
-
ChemRxiv. (2023). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Retrieved from [Link]
-
PubMed. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Retrieved from [Link]
-
ResearchGate. (2023). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction kinetics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of the Vapor Phase Dynamics during iCVD: Free Radical Initiation by tert-Butyl Peroxide. Retrieved from [Link]
-
MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Evaluating the Bioorthogonality of tert-Butyl 3-Azidopiperidine-1-carboxylate Reactions
For researchers, scientists, and drug development professionals, the ability to selectively tag and track molecules within the complex milieu of a living system is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools for this purpose, enabling covalent reactions to proceed with high specificity and minimal interference with native biochemical processes.[1][2] At the heart of many of these reactions lies the azide, a small, abiotic functional group that offers a unique chemical handle for bioconjugation.[1] This guide provides an in-depth evaluation of the bioorthogonality of reactions involving a specific azide-containing building block, tert-butyl 3-azidopiperidine-1-carboxylate. We will objectively compare its potential performance in the context of established azide-based bioorthogonal reactions, supported by experimental data and detailed protocols to empower your research endeavors.
The Azide: A Cornerstone of Bioorthogonal Chemistry
The azide group's utility in bioorthogonal chemistry stems from its unique properties. It is small, which minimizes perturbations to the structure and function of biomolecules it is incorporated into.[1] Furthermore, it is metabolically stable and absent from most biological systems, ensuring that it does not participate in unwanted side reactions.[1] Several key bioorthogonal reactions have been developed to leverage the unique reactivity of azides, primarily the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
A Comparative Overview of Azide-Based Bioorthogonal Reactions
The choice of which azide-based bioorthogonal reaction to employ is a critical decision, often involving a trade-off between reaction kinetics, biocompatibility, and the specific experimental context.
| Reaction | Reaction Partner | Key Characteristics | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility |
| Staudinger Ligation | Triarylphosphine | Forms a stable amide bond. Relatively slow kinetics.[4][5][6][7] | ~0.0020[4] | High; no cytotoxic reagents required.[3] |
| CuAAC ("Click Chemistry") | Terminal Alkyne | Very fast and high-yielding. Requires a copper(I) catalyst, which can be toxic to cells.[8][9] | 10 - 200[8] | Moderate; copper toxicity is a concern, but can be mitigated with ligands.[3][8] |
| SPAAC (Copper-Free Click) | Strained Cyclooctyne | Copper-free and thus more biocompatible for live-cell imaging. Kinetics are generally slower than CuAAC but significantly faster than Staudinger ligation.[4][8][10] | 0.057 - 0.14 (depending on the cyclooctyne)[4] | High; avoids the use of cytotoxic copper.[3][8] |
Evaluating this compound: A Structural Perspective
While direct comparative experimental data for this compound in bioorthogonal reactions is not extensively published, we can infer its potential performance based on its structural features: the piperidine scaffold and the tert-butoxycarbonyl (Boc) protecting group.
The Piperidine Scaffold:
Piperidine derivatives are common in pharmaceuticals and are known to have good cell permeability.[11][12] This suggests that this compound should be readily taken up by cells, a crucial prerequisite for intracellular labeling studies. The cyclic nature of the piperidine may introduce some steric hindrance around the azide group compared to a linear alkyl azide, which could slightly influence reaction kinetics. However, this is unlikely to be a major impediment, especially in the highly reactive CuAAC reaction.
The Boc Protecting Group:
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[13] Its stability is a key consideration in the context of bioorthogonal labeling. The Boc group is generally stable under physiological conditions (neutral pH, 37°C).[14][15] It is typically removed under acidic conditions, which are not encountered in standard cell culture. Therefore, the Boc group is expected to remain intact during bioorthogonal reactions in living systems. Its presence adds bulk to the molecule, which could have a minor impact on cell permeability and reaction kinetics, but it also enhances lipophilicity, which can aid in crossing cell membranes.
Experimental Protocols for Evaluating Bioorthogonality
To rigorously assess the bioorthogonality of this compound or any other novel bioorthogonal reporter, a series of well-defined experiments are necessary.
Protocol 1: Metabolic Labeling of Cells with an Azido Sugar
This protocol describes the incorporation of an azide-modified sugar into cellular glycans, which can then be used as a platform to test the reactivity of different azide-reactive probes.[16][17][18]
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Supplement the complete culture medium with Ac4ManNAz to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Gently wash the cells three times with warm PBS to remove any unincorporated azido sugar.
-
The cells are now ready for bioorthogonal ligation with an alkyne- or phosphine-containing probe.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol outlines the labeling of azide-modified cells with a strained cyclooctyne probe conjugated to a fluorophore.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of the DBCO-fluorophore conjugate in DMSO.
-
Dilute the DBCO-fluorophore conjugate in live-cell imaging medium to the desired final concentration (typically 10-50 µM).
-
Add the DBCO-fluorophore solution to the azide-labeled cells.
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the cells three times with warm PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxicity of bioorthogonal reagents.[19][20][21][22]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other bioorthogonal reagents to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add the medium containing the test compounds. Include untreated control wells and wells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block for bioorthogonal applications. Its piperidine core suggests favorable cellular uptake, while the Boc protecting group is anticipated to be stable under physiological conditions. However, a comprehensive evaluation of its bioorthogonality requires direct experimental investigation. By following the protocols outlined in this guide, researchers can systematically assess its reaction kinetics, labeling efficiency, and cytotoxicity in direct comparison to established azide-containing reporters. Such studies will be invaluable in determining the optimal applications for this and other novel bioorthogonal probes, ultimately expanding the toolkit available for dissecting complex biological systems.
References
- BenchChem. A Comparative Guide to Alternative Bioorthogonal Chemical Reporters to Azides. Accessed January 17, 2026.
- Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS chemical biology, 1(10), 644–648.
- Wang, Y., Hu, Y., & Chen, X. (2016). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering, 1(1), 011502.
- Saxon, E., & Bertozzi, C. R. (2001). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation.
- van der Vlist, J., van der Wel, T., & van Delft, F. L. (2022). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Molecules (Basel, Switzerland), 27(14), 4381.
- Wang, Y., Hu, Y., & Chen, X. (2016). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules (Basel, Switzerland), 21(11), 1544.
- Saxon, E., & Bertozzi, C. R. (2001). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Request PDF. Accessed January 17, 2026.
- Wikipedia. Bioorthogonal chemistry. Accessed January 17, 2026.
- BenchChem. A Researcher's Guide to Bioorthogonal Azide Reactions: A Comparative Analysis. Accessed January 17, 2026.
- BenchChem. A Comparative Analysis of CuAAC vs. SPAAC for Azido-PEG1 Reactions: A Guide for Researchers. Accessed January 17, 2026.
- He, Y., Li, Z., & Liu, P. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules (Basel, Switzerland), 27(18), 5855.
- BenchChem. The Rise of Azido Sugars: A Technical Guide to Metabolic Labeling. Accessed January 17, 2026.
- Sigma-Aldrich.
- Lawrence Berkeley National Laboratory.
- Markosyan, R. M., Marin, M., Licea, A., & Melikyan, G. G. (2016). Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. Virology, 493, 153–163.
- Jena Bioscience. CLICK-labeling of cellular metabolites. Accessed January 17, 2026.
- Kaur, A., & Singh, I. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Ningbo Inno Pharmchem Co., Ltd.
- BenchChem. A Comparative Guide to the Efficacy of Nicotinoyl Azide in CuAAC vs. SPAAC Reactions. Accessed January 17, 2026.
- Wikipedia. Staudinger reaction. Accessed January 17, 2026.
- Zacharias, D. A., & Herman, B. (2017). Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry. Current protocols in cytometry, 82, 7.46.1–7.46.13.
- Creative Biolabs.
- Cho, S., Jung, Y., Rho, S. J., & Ha, D. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Journal of food science and biotechnology.
- Zhang, H., Lu, Y., Liu, D., & Liu, D. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules.
- Wang, J., Zhang, Y., Sheng, Y., Chen, Y., & Wang, C. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Scientific reports, 7(1), 4412.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed click reaction on/in live cells. Chemical science, 2(9), 1672–1676.
- Google Patents.
- Cho, S., Jung, Y., Rho, S. J., & Ha, D. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Journal of food science and biotechnology.
- Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Accessed January 17, 2026.
- Kvaerno, L., & Le, H. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8234–8240.
- Witte, M. D., van der Marel, G. A., & Overkleeft, H. S. (2012). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Methods in molecular biology (Clifton, N.J.), 800, 107–118.
- Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay guidance manual.
- Kvaerno, L., & Le, H. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Request PDF. Accessed January 17, 2026.
- BenchChem. Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Accessed January 17, 2026.
- Lumiprobe. Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Accessed January 17, 2026.
- Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io.
- Im, S., & Jang, Y. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6296.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Accessed January 17, 2026.
- Li, J., Eastgate, M. D., & Ci, C. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of medicinal chemistry, 66(6), 3881–3920.
- AChemBlock. This compound 95% | CAS: 129888-61-5. Accessed January 17, 2026.
- Cho, S., Jung, Y., Rho, S. J., & Ha, D. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 7. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
- 13. nbinno.com [nbinno.com]
- 14. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. dojindo.com [dojindo.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Purity Assessment of Synthesized Tert-butyl 3-azidopiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount to the success of complex synthetic campaigns. Tert-butyl 3-azidopiperidine-1-carboxylate is a valuable building block, particularly in the construction of novel heterocyclic scaffolds for medicinal chemistry. Its azide functionality serves as a versatile handle for a variety of transformations, including the renowned "click chemistry" (Huisgen cycloaddition), Staudinger reactions, and reductions to the corresponding amine. Given its pivotal role, ensuring the purity of this intermediate is not merely a quality control step but a critical determinant for the reliability and reproducibility of downstream applications.
This guide provides an in-depth technical comparison of the primary analytical methodologies for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers to make informed decisions for their specific analytical needs.
Synthesis and the Genesis of Impurities
A common and effective route to this compound involves the nucleophilic substitution of a suitable leaving group at the 3-position of a piperidine ring with an azide source. A frequently employed strategy is the conversion of the readily available Tert-butyl 3-hydroxypiperidine-1-carboxylate to the target azide. This is often achieved using diphenyl phosphorazidate (DPPA) in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]
The reaction proceeds via in situ activation of the hydroxyl group by DPPA, followed by an SN2 displacement by the azide moiety. This process, while generally efficient, can introduce several potential impurities that necessitate rigorous analytical characterization:
-
Unreacted Starting Material: Incomplete reaction will leave residual Tert-butyl 3-hydroxypiperidine-1-carboxylate.
-
Reagents and Byproducts: Residual DPPA and DBU may be present. A significant byproduct is diphenyl phosphate, formed from the reaction of DPPA.[3]
-
Elimination Products: Under basic conditions, elimination to form the corresponding alkene, Tert-butyl 3,4-dehydropiperidine-1-carboxylate, is a possible side reaction.
-
Residual Solvents: The solvent used for the reaction (e.g., toluene, THF) and work-up (e.g., ethyl acetate, hexanes) can be retained in the final product.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique for purity assessment depends on the specific information required, such as structural confirmation, quantification of the main component, and detection and identification of trace impurities. Below is a comparative overview of the most pertinent methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| 1H & 13C NMR Spectroscopy | Structural elucidation, identification of impurities with distinct proton/carbon environments, and quantitative analysis (qNMR). | Provides unambiguous structural confirmation. qNMR can offer high accuracy for purity determination without the need for a specific reference standard of the analyte.[4][5] | Lower sensitivity compared to chromatographic methods for trace impurities. Can be complex to interpret in the presence of multiple overlapping signals. |
| FT-IR Spectroscopy | Confirmation of the presence of the azide functional group. | Rapid and non-destructive. The azide asymmetric stretch is a very strong and characteristic absorption. | Primarily qualitative. Does not provide information on the overall purity or the nature of impurities lacking the azide group. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the main component and separation and quantification of non-volatile impurities. | High sensitivity and excellent quantitative capabilities. Method can be validated for accuracy, precision, and linearity as per ICH guidelines.[6][7][8] | Requires a suitable chromophore for UV detection. Identification of unknown peaks requires further analysis (e.g., LC-MS). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities (e.g., residual solvents) and thermally stable components. Provides structural information from fragmentation patterns. | High sensitivity for volatile compounds. Mass spectral libraries can aid in the identification of common solvents and byproducts. | Not suitable for thermally labile or non-volatile compounds. The azide group can be prone to decomposition at high temperatures. |
Experimental Protocols
The following protocols are provided as a comprehensive guide to the purity assessment of this compound.
Synthesis of this compound (Illustrative)
This protocol is based on established methods for the conversion of alcohols to azides using DPPA and DBU.[1][2]
-
To a solution of Tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (N2 or Ar), add diphenyl phosphorazidate (DPPA, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.
Purity Assessment Workflow
Caption: Workflow for the purity assessment of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structural confirmation. The chemical shifts and coupling constants of the piperidine ring protons are sensitive to the substituent at the 3-position, allowing for clear differentiation between the starting alcohol and the azide product. Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment.[9]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl3) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene) of known purity.
-
1H NMR Acquisition: Acquire a quantitative 1H NMR spectrum using a 400 MHz or higher field spectrometer. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum to confirm the carbon skeleton.
-
Data Analysis:
-
Structural Confirmation:
-
Look for the disappearance of the proton signal corresponding to the hydroxyl group of the starting material.
-
Observe the upfield shift of the proton at the 3-position (H-3) upon conversion from -OH to -N3.
-
In the 13C NMR, the carbon bearing the azide (C-3) will have a characteristic chemical shift, typically in the range of 50-65 ppm.[1]
-
-
Purity Calculation (qNMR): Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Puritystd is the purity of the internal standard.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and effective method to confirm the successful introduction of the azide functional group, which has a very strong and characteristic asymmetric stretching vibration.
Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the spectrum over the range of 4000-600 cm-1.
-
Data Analysis: Look for a strong, sharp absorption band in the region of 2100-2120 cm-1 , which is characteristic of the azide asymmetric stretch.[10] The absence of a broad O-H stretching band around 3300-3500 cm-1 is indicative of the consumption of the starting alcohol.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for quantitative purity analysis in pharmaceutical development due to its high sensitivity, reproducibility, and ability to separate a wide range of impurities.
Protocol:
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. For example, a gradient from 20% B to 95% B over 15 minutes.
-
Detection: UV detection at a wavelength where the Boc-protecting group absorbs, typically around 210-220 nm.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis and Quantification: Inject the sample and integrate the peak areas. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for the detection and identification of volatile impurities, such as residual solvents from the synthesis and purification steps. It can also provide structural information about thermally stable impurities.
Protocol:
-
System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping to 280 °C.
-
Injection: A split injection is typically used.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra with a library (e.g., NIST).
-
Analyze the fragmentation pattern of the main peak. For this compound, characteristic fragments would include the loss of isobutylene ([M-56]+) and subsequent loss of CO2 from the Boc group.[11] The loss of N2 from the azide group may also be observed.
-
Logical Relationships of Impurity Detection
Caption: Logical relationships between potential impurities and their detection by various analytical methods.
Conclusion: An Integrated Approach to Purity Validation
No single analytical technique provides a complete picture of the purity of this compound. A robust and self-validating approach relies on the synergistic use of multiple methodologies.
-
NMR spectroscopy serves as the cornerstone for structural identity and can provide a highly accurate purity value through qNMR.
-
FT-IR spectroscopy offers a rapid and definitive confirmation of the presence of the crucial azide functionality.
-
HPLC is the preferred method for quantifying the purity against non-volatile impurities with high sensitivity.
-
GC-MS is indispensable for the detection and quantification of residual volatile impurities.
By integrating the data from these complementary techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
-
Gricar, M., & Andrensek, S. (2016). Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 125, 27-32. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Azide - Common Conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350. [Link]
- Google Patents. (2009).
-
Atlantis Press. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Journal of Mass Spectrometry. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]
-
Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. [Link]
-
ResearchGate. (n.d.). Organic Azides: Syntheses and Applications. [Link]
-
ResearchGate. (2017). Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Azide (DPPA + DBU). [Link]
-
Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
YouTube. (2022, March 3). How to do HPLC method validation. [Link]
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]
-
PubChem. (n.d.). Tert-butyl (3R)-3-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]
-
PubChem. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
Arkivoc. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]
-
ResearchGate. (n.d.). Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
- Google Patents. (1995). WO1995001970A1 - Alcohol to azide sn2 conversion.
Sources
- 1. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 2. Alcohol to Azide (DPPA + DBU) [commonorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. emerypharma.com [emerypharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of azide impurity in sartans using reversed-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Economic considerations for using Tert-butyl 3-azidopiperidine-1-carboxylate in large-scale synthesis
An Economic and Process Safety Analysis for the Large-Scale Synthesis of Chiral 3-Aminopiperidines: A Comparative Guide
The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.[1][2] The precise stereochemistry of this chiral amine is frequently critical for biological activity, making its efficient and economical synthesis on a large scale a key consideration for pharmaceutical development.[1][3]
Tert-butyl 3-azidopiperidine-1-carboxylate has emerged as a valuable and versatile building block, offering a direct route to the corresponding 3-aminopiperidine derivative via azide reduction.[4][5] However, the use of azide chemistry at an industrial scale introduces significant economic and safety considerations that must be weighed against alternative synthetic strategies.[6][7] This guide provides an in-depth comparison of the "azide-first" approach versus alternative methodologies, offering researchers and drug development professionals the data and insights needed to make informed decisions for large-scale synthesis campaigns.
The "Azide-First" Approach: An Economic and Safety Breakdown
The strategy of using this compound involves introducing the nitrogen functionality as an azide early in the synthesis, followed by a late-stage reduction to the desired primary amine. While synthetically straightforward, its economic viability on a large scale is a multi-faceted issue.
Starting Material Sourcing: To Buy or to Make?
This compound is commercially available from various suppliers.[4] For lab-scale and early development work, purchasing this intermediate is often the most time-efficient option. However, for multi-kilogram and pilot-plant scale production, the cost of sourcing can become prohibitive. A techno-economic analysis is crucial to determine the crossover point where in-house synthesis becomes more economical.[8]
The in-house synthesis typically starts from the more affordable tert-butyl 3-hydroxypiperidine-1-carboxylate, proceeding through activation of the alcohol (e.g., mesylation or tosylation) followed by displacement with an azide source like sodium azide (NaN₃).
Caption: Workflow for the "Azide-First" approach.
The Hidden Costs of Azide Chemistry
While sodium azide is an inexpensive reagent, the associated safety and handling costs are substantial and represent the primary economic barrier to this approach on a large scale.[6][7]
-
Explosion Hazard: The primary risk stems from the potential formation of hydrazoic acid (HN₃), which is volatile, acutely toxic, and explosively unstable in concentrated form.[9] HN₃ can be generated from the protonation of azide salts in the presence of even weak acids (including water under certain conditions) or from the hydrolysis of silyl azides.[6][10] Large-scale reactions require specialized "bunker" facilities, robust process controls to prevent HN₃ accumulation in headspaces, and carefully designed quench procedures.[7] An explosion during a 200g scale synthesis of trimethylsilyl azide was reported to have demolished a fume hood, highlighting the severe potential of these reactions.[10]
-
Toxicity and Exposure: Azides are highly toxic. Strict engineering controls are required to prevent operator exposure, adding to the capital and operational costs.
-
Waste Management: Azide-containing waste streams cannot be disposed of through standard means. They require dedicated chemical quenching or incineration protocols, which are costly and environmentally burdensome.[6]
Comparative Analysis of Alternative Synthetic Routes
Given the challenges of azide chemistry, several alternative strategies for the synthesis of chiral 3-aminopiperidines have been developed. The choice of route depends on factors like cost of goods, scalability, and the required enantiopurity.[1][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patents.justia.com [patents.justia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]
- 5. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hsrm.umn.edu [hsrm.umn.edu]
Safety Operating Guide
Proper Disposal of Tert-butyl 3-azidopiperidine-1-carboxylate: A Guide for Laboratory Professionals
Introduction
Tert-butyl 3-azidopiperidine-1-carboxylate is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals. However, its azide functional group necessitates stringent safety protocols for handling and disposal. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing significant explosion hazards if mishandled.[1] This guide provides a comprehensive, step-by-step procedure for the safe quenching and disposal of this compound and associated waste streams, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Assessment: Understanding the Risks
The primary hazard associated with this compound stems from its azide moiety. Organic azides can decompose violently, and their stability is influenced by several factors.[1]
Key Hazard Considerations:
-
Explosivity: Organic azides are known to be explosive and can be initiated by heat, light, friction, or pressure.[1]
-
Toxicity: Azide compounds are acutely toxic, with effects similar to cyanide.[2] Exposure can occur through inhalation, ingestion, or skin contact.[2][3]
-
Reaction with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[2]
-
Formation of Metal Azides: Contact with heavy metals such as lead, copper, silver, or mercury can form highly shock-sensitive and explosive metal azides.[2][4] This is a critical consideration for disposal, as pouring untreated azide solutions down drains with copper or lead pipes can lead to the formation of explosive salts.[2][4]
-
Incompatible Solvents: Halogenated solvents like dichloromethane and chloroform should be avoided as they can react with azides to form extremely unstable di- and tri-azidomethane.[1][3]
Structural Stability Assessment:
The stability of an organic azide can be estimated using two general rules:
| Guideline | Description | Application to this compound |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms. | C₁₀H₁₈N₄O₂ has a C/N ratio of 10/4, which is greater than 1, suggesting a relatively stable compound under normal handling conditions. |
| Rule of Six | There should be at least six carbon atoms for each energetic functional group (e.g., azide). | With ten carbons and one azide group, this compound satisfies the "Rule of Six," indicating a lower sensitivity compared to azides with fewer carbons.[1] |
Despite its relative stability based on these guidelines, all organic azides should be treated as potentially explosive and handled with extreme caution.[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory when handling this compound and during all disposal procedures.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential explosions.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[5]
-
Body Protection: A flame-retardant lab coat is required.[5] For larger quantities or during quenching procedures, a blast shield should be utilized.[4]
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of any volatile compounds, including the highly toxic hydrazoic acid that could form in the presence of acids.[4][5]
III. Disposal Workflow: A Step-by-Step Approach
The following workflow outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal Workflow for this compound
IV. Detailed Quenching Protocol for Dilute Solutions
This protocol is designed for the chemical deactivation of dilute solutions (≤5%) of this compound. This procedure must be performed in a chemical fume hood behind a blast shield. [4]
Materials:
-
Aqueous waste solution containing this compound (concentration ≤ 5%).
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Starch-iodide paper.
-
pH paper.
-
Three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet vented to the back of the fume hood.
Procedure:
-
Dilution: Ensure the concentration of the azide in the aqueous solution does not exceed 5%.[3][6] If necessary, dilute with water.
-
Setup: Place the dilute azide solution in the three-necked flask and begin stirring.
-
Sodium Nitrite Addition: Slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide present (a 40% excess is recommended).[7]
-
Acidification: Crucially, only after the sodium nitrite has been added , slowly add the 20% sulfuric acid solution via the dropping funnel until the reaction mixture is acidic to pH paper.[3][4] This order of addition is essential to prevent the formation of dangerous hydrazoic acid.[3][4] You will observe the evolution of gas (nitrogen and nitric oxide).
-
Completion Check: Continue stirring until gas evolution ceases. Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying that the decomposition of the azide is complete.[3]
-
Neutralization: Neutralize the quenched solution with a dilute sodium hydroxide solution to a pH between 6 and 9 before preparing it for final disposal.[4]
-
Waste Collection: Pour the neutralized, quenched solution into a designated hazardous waste container labeled "Azide Contaminated Waste."[8]
V. Disposal of Solid Waste and Contaminated Materials
-
Pure Compound: Unwanted solid this compound should not be quenched directly in its concentrated form. It should be collected in a clearly labeled, dedicated waste container.
-
Contaminated Materials: Any materials that have come into contact with the azide, such as gloves, weigh boats, and absorbent pads, must be considered hazardous.[8] These items should be collected in a separate, clearly labeled waste bag or container.[8]
-
Labeling: All waste containers must be labeled as "Azide Contaminated Waste" to prevent accidental mixing with incompatible waste streams, especially acids or heavy metal salts.[8]
-
Spill Cleanup: In the event of a small spill, dampen the solid material with water and carefully transfer it to a plastic container.[6] For liquid spills, absorb with vermiculite or sand.[6] The collected spill material should then be treated as hazardous waste.
VI. Final Disposal Procedures
-
Never dispose of azide-containing solutions, whether quenched or not, down the drain.[4][8]
-
All waste, including quenched solutions and solid contaminated materials, must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4]
-
Store all azide-containing waste in a designated, secure area, away from incompatible materials such as acids and heavy metals, until it is collected by EHS personnel.[8]
VII. Conclusion
The safe disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and strictly adhering to the detailed quenching and disposal protocols outlined in this guide, researchers can mitigate the risks associated with this energetic compound. Proactive and meticulous waste management is paramount to ensuring a safe and compliant laboratory environment.
References
- Benchchem. A Guide to the Safe Disposal of Azido Compounds for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnDMS-vwIh8Ikm33LYqmMEAOtYfVsjH28MJur3NsIeBzmYvJ8cY2gq8JUyteo9uc6ijiXmNhh3o0MKqHGuBqCZrB4QWSYl-alc8aqtetiS8IZJQQ_Xg-s6emh74JfDl9vRrb4MS7ZUFor2_zheK3Vsbxbxt6BPPI59MzRigtlqLbTKTTyv28NOpj2fmjfF7e_2cepPVFWZaYAsP3xXVjODzJB_HpkR2qkx]
- University of Pittsburgh. Safe Handling of Azides. safety.pitt.edu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMgZX0MAC0OHDYMxiKiOEIBpldjK5n1eGhkaVoViZ2ZDQIgjrgR-_-g2jNTiZP2LiN4nlTyy8sXQ04roPPtkpsucmgFKfjsIK4HQ3oCD2zIwydZXSTDyw-LcYUFUj1JoOr8HSV2HH6J9sdgfLKt9SXaJING3D9C6J4vzwFiqArcdGQc6SuVqCYXKdiiw==]
- UNM Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGXTLdznnENNaq0Ep8tsrKtVXWOfPGHKs1h_IvWmGSZwCzoBujvhriE2l5aXjPxQ1ZXBqlUXcifdx0hIM8F4rRhMEaFMTmhYoff6e5eNtw6QnKynopqxU2AqPaKjtiQjD6tTrygjHk5oU-5sUZNpvTR5EY]
- Chemistry LibreTexts. Sodium Azide. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2EjatsZTU8WYeoyfrIRgJEDWTwBMB20Js6Vzgka_JfOwaemgSZxg9-bQe9cOXyL4oAGatrFJC7Bh8SSIo_DeTtWk_xVKW_PviEFNHJa2oVlgOerDrxSJBLSUeIDcnGVU7KWANhc18y0VBeZ7qc2xn6TM2X50NJoBgvk0RTUOpvyqC-K5uQ06GS1iqQ4NqKwqe6PrbkYMtp2i-4X21QJ5a6G5ABE-eNFtCCGdETTy9PICIVwULROvjEShfdZZx7mlMQA==]
- UVIC. Azides. UVIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuZ-iWnvB5BZvrKWFB4IRLXZfv_oVcFG27Ui71EjgMaf22gVHZkJvAAMsOaLuy866tvr5rrRva5j4ohk5pDuq6ZBa4ILkrKlRWyNZFEAhORcqZEVZ_ia1ItScoFoqkyOcoMFrD14W7E7mfV64sS2Wb1JsD7H0TWDrmImozzHcHwp2D11NOvAuKKw==]
- Benchchem. Technical Support Center: Acyl Azides - Safe Handling and Quenching. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH34CCqmIumTbezyrrC0lXyjfi50ugQSk2F5Y4tleGshjoN5XWl2NICrJYcC6FON-LtyJJoh-K5l7mq3TNnpKNmWXydchiSwNXZFVHbgIC5qerwYO0DpnhZ2SEg9V1vD-ssFGF9yWEPCHff_FDSf0EB9vWzsvrFpSld2PbBFF9Ykrd9NzqJK8NfRnnV51tf3gJOlJnfTzzEbxnliRY2]
- Croner-i. Azides. Croner-i. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmv3Rl2oukcl8qITTV4fwDnqMEMeMSuNFeV9KfnsTCI7MG9ZxYRDtpjHSDUsYYksXDczdrQ7TBLqBKFTXiE9CWSFuPMRGiHwwxS-21gl6BJX8a4D8heT8Lw4RwjqWNoQdotc0Q09o6tDhq]
- Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqt7tezTZSsP_P0ivUsqOPQ-RfJETonjtyzOUK-_a2YzeJpFEqpGJ0wEkyW3QmUJJBkYsR6t3_O_oDRhiHxJA_I5PZcPbtLVa2ZLuwmeSGqiwzLheemA3HR_IeTXkPpmv5N4FgBMQtNWc3HpHUOC-TKdoVRqHcUiyyRR3Ey7WiFsgTVnBekHvsazmzFoioYghrokv1oS5cxW_zRiQuSki1AI9q3uxCtzLmdD0SYxuihItgItpXfHSLNaWoOjKa6pDUjIrxN6kf5Uuaxya3gd_5iFU=]
- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrNUxgmDWqj-UU9bmoLTnkBnCdvn-Hxcrl_-0iHG0ORsyE-4Fn4aA2hEurj-Lr9EBavzQpzbxvxQrgsfI0-9P5ztNOC-GY4-3_tiGMA0TAnzmnne23FNCmg7QOH8h5emliJgPgKJMrgiqJrc-sql4m48AbH2wqbb2wrDGRw43vZw==]
- Reddit. How to quench azide. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/b8c7t0/how_to_quench_azide/]
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling Tert-butyl 3-azidopiperidine-1-carboxylate
For the modern researcher in drug development, Tert-butyl 3-azidopiperidine-1-carboxylate is a valuable building block, offering a gateway to novel molecular architectures. However, the presence of the azide functional group necessitates a robust and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
The Azide Alert: Understanding the Inherent Risks
Organic azides are energetic compounds, meaning they can decompose rapidly and exothermically, posing a significant risk if not handled correctly. The primary hazards associated with this compound stem from its azide moiety:
-
Shock and Friction Sensitivity: Sudden impacts, grinding, or even scratching can initiate explosive decomposition.
-
Thermal Instability: Heating organic azides can lead to violent decomposition.
-
Formation of Highly Explosive Compounds: Contact with acids can generate highly toxic and explosive hydrazoic acid. Reaction with heavy metals (e.g., copper, lead, silver, mercury) can form dangerously unstable metal azides.
Foundational Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is paramount. The following engineering controls and PPE are mandatory.
Engineering Controls: Your First Line of Defense
-
Certified Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to mitigate inhalation risks and contain any potential energy release.
-
Blast Shield: A portable blast shield should be placed between the user and the experimental apparatus at all times.
-
Uncluttered Workspace: Keep the fume hood free of extraneous equipment and chemicals to minimize the risk of accidental interactions or spills.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving is required. An outer nitrile glove over an inner, more robust glove such as a Silver Shield® glove is recommended. | Provides a dual barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, leaving the inner glove as a temporary barrier. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield is also strongly recommended. | Protects against splashes and potential projectiles in the event of an unexpected reaction. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects the user's clothing and skin from splashes and provides a layer of thermal protection. |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material. | Protects feet from spills and falling objects. |
Operational Blueprint: From Vial to Reaction
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Pre-Handling Checklist:
-
Review the Protocol: Thoroughly read and understand the entire experimental procedure before starting.
-
Assemble all Materials: Ensure all necessary equipment, reagents, and waste containers are in the fume hood and readily accessible.
-
Inspect Glassware: Check all glassware for cracks or defects. Avoid using glassware with ground glass joints where possible, as friction can be an ignition source.
-
Emergency Preparedness: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Use a plastic or ceramic spatula for all transfers. Never use a metal spatula , as this can form shock-sensitive metal azides.
-
If the compound is a solid, weigh it out on anti-static weighing paper.
-
If it is a liquid, use a syringe or pipette with a compatible tip.
-
Perform all transfers slowly and deliberately to avoid generating dust or splashes.
-
-
In-Reaction Safeguards:
-
Maintain the reaction at the specified temperature. Use a cryocooler or a well-maintained cooling bath. Do not rely on ice baths for long-term, unattended reactions.
-
Stir the reaction smoothly. Avoid vigorous, uncontrolled stirring that could introduce mechanical shock.
-
Solvent Selection is Critical: Do not use halogenated solvents such as dichloromethane or chloroform. These can react with azides to form highly explosive di- and tri-azidomethane.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully as per your established protocol.
-
Avoid concentrating the reaction mixture to dryness, as this can increase the concentration of the azide and its sensitivity.
-
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the critical decision points and safety measures in the handling workflow for this compound.
Caption: A flowchart outlining the key safety stages for handling this compound.
Disposal Plan: A Critical Final Step
Improper disposal of azide-containing waste can lead to serious accidents. A dedicated and clearly labeled waste stream is mandatory.
Waste Segregation and Collection:
-
Dedicated Azide Waste Container: All waste contaminated with this compound, including reaction residues, contaminated consumables (e.g., weighing paper, pipette tips), and solvent rinses, must be collected in a designated, clearly labeled hazardous waste container.
-
Avoid Incompatibles:
-
NEVER mix azide waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.
-
Keep azide waste separate from waste containing heavy metals.
-
-
Container Material: Use a compatible container, such as a high-density polyethylene (HDPE) bottle. Avoid metal cans.
Decontamination and Final Disposal:
-
Quenching Excess Reagent: For residual amounts of the azide in reaction vessels, a chemical quenching procedure may be appropriate before cleaning. Consult with your institution's Environmental Health and Safety (EHS) department for approved quenching protocols. A common method involves the use of a reducing agent like triphenylphosphine, which converts the azide to a stable phosphazene.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., the reaction solvent) and collect the rinsate in the designated azide waste container.
-
Final Disposal: All azide-containing waste must be disposed of through your institution's hazardous waste management program. Do not pour any azide-containing solutions down the drain.
By integrating these safety protocols into your laboratory practice, you can confidently and safely utilize this compound in your research endeavors, advancing your scientific goals while maintaining the highest standards of laboratory safety.
References
- Jubilant Ingrevia Limited. (2021, February 26). (R)-3-[N-(tert-Butoxycarbonyl)
- Orsini, P., et al. (2007).
- Fisher Scientific. (2010, November 2).
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information.
- Toronto Research Chemicals. (n.d.). tert-Butyl (R)
- AChemBlock. (n.d.).
- PubChem. (n.d.). 3-Azido-4-oxo-piperidine-1-carboxylic acid tert-butyl ester.
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.).
- Chem-Impex. (n.d.). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
